Product packaging for Cholesteryl 9-anthracenecarboxylate(Cat. No.:CAS No. 2641-40-9)

Cholesteryl 9-anthracenecarboxylate

Cat. No.: B1311831
CAS No.: 2641-40-9
M. Wt: 590.9 g/mol
InChI Key: FMGWOPYZVAWWNP-SKWQCYOWSA-N
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Description

Cholesteryl 9-anthracenecarboxylate is a useful research compound. Its molecular formula is C42H54O2 and its molecular weight is 590.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54O2 B1311831 Cholesteryl 9-anthracenecarboxylate CAS No. 2641-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3/t28-,32+,35+,36-,37+,38+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWOPYZVAWWNP-SKWQCYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437793
Record name (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-40-9
Record name Cholest-5-en-3-ol (3β)-, 3-(9-anthracenecarboxylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2641-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Photophysical Properties of Cholesteryl 9-anthracenecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol that is extensively utilized as a molecular probe in biophysical and cell biology research. Its unique photophysical properties, governed by the anthracene moiety, allow for the investigation of lipid organization, membrane dynamics, and cholesterol trafficking within cellular environments. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its applications.

Core Photophysical Parameters

The photophysical behavior of this compound is dictated by the 9-anthracenecarboxylate fluorophore. The bulky and rigid cholesteryl group anchors the molecule within lipid environments, and its influence on the electronic properties of the anthracene core is generally considered minimal. The key photophysical parameters are summarized below, with data primarily derived from studies on the parent chromophore, 9-anthracenecarboxylic acid, due to a lack of extensive direct characterization of the cholesteryl ester in the literature.

Quantitative Photophysical Data
ParameterValueSolvent/Environment
Absorption Maximum (λ_abs) ~333 - 385 nmVaries with solvent polarity
Emission Maximum (λ_em) ~400 - 440 nm (Monomer)Varies with solvent polarity
Excimer Emission Maximum (λ_em) ~470 - 510 nmHigh concentration/Aggregated state
Fluorescence Quantum Yield (Φ_F) Varies significantlyDependent on environment and aggregation state
Fluorescence Lifetime (τ_F) ~3 - 10 ns (Monomer)Dependent on environment

Spectroscopic Characteristics

The absorption and emission spectra of this compound are characteristic of the 9-substituted anthracene chromophore. The absorption spectrum typically exhibits well-resolved vibronic bands in the near-UV region. The fluorescence emission is observed in the blue region of the visible spectrum.

A key feature of anthracene derivatives, including this compound, is their propensity to form excimers at high concentrations or in environments that promote molecular aggregation, such as lipid bilayers. Excimer formation results from the interaction of an excited-state molecule with a ground-state molecule, leading to a new, red-shifted, and broad emission band. This property is particularly useful for probing the proximity and organization of these molecules in membranes.

Experimental Protocols

The determination of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent such as cyclohexane or a polar aprotic solvent like dimethylformamide (DMF) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the range of 1-20 µM.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Measure the absorbance of each diluted solution from 250 nm to 500 nm.

    • The absorption maximum (λ_abs) is the wavelength at which the highest absorbance is recorded.

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (1 mM) Dilutions Create Serial Dilutions (1-20 µM) Stock->Dilutions Measure Measure Absorbance Spectra Dilutions->Measure Baseline Record Solvent Baseline Baseline->Measure Identify_Lambda Identify λ_abs Measure->Identify_Lambda Beer_Lambert Calculate Molar Extinction Coefficient (ε) Identify_Lambda->Beer_Lambert

Caption: Workflow for UV-Visible Absorption Spectroscopy.
Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically in the nanomolar to low micromolar range to avoid inner filter effects) in the solvent of interest.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Emission Spectrum: Set the excitation wavelength to the determined λ_abs and scan the emission monochromator over a range of wavelengths starting from ~10 nm above the excitation wavelength to ~600 nm.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to 400 nm).

  • Data Analysis: The emission maximum (λ_em) is the wavelength of highest fluorescence intensity. The corrected excitation spectrum should be congruent with the absorption spectrum.

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (nM to low µM) B Set Excitation at λ_abs A->B D Set Emission at λ_em A->D C Scan Emission Spectrum B->C F Identify Emission Maximum (λ_em) C->F E Scan Excitation Spectrum D->E G Compare Excitation and Absorption Spectra E->G

Caption: Workflow for Steady-State Fluorescence Spectroscopy.
Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Measurement:

    • Measure the absorption spectra of all solutions.

    • Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement:

    • Excite the sample with a high-repetition-rate pulsed light source.

    • Measure the time delay between the excitation pulse and the detection of the first emitted photon.

    • Repeat this process millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

    • Measure the instrument response function (IRF) using a scattering solution.

  • Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ_F). For a multi-exponential decay, an intensity-averaged lifetime can be calculated.

TCSPC_Workflow cluster_measurement Measurement cluster_analysis Data Analysis Pulsed_Excitation Pulsed Light Excitation Photon_Detection Single Photon Detection Pulsed_Excitation->Photon_Detection Time_Measurement Measure Excitation-Emission Delay Photon_Detection->Time_Measurement Histogram Build Photon Arrival Histogram Time_Measurement->Histogram Deconvolution Deconvolute Decay from IRF Histogram->Deconvolution IRF Measure Instrument Response Function (IRF) IRF->Deconvolution Fitting Fit to Exponential Decay Model Deconvolution->Fitting Lifetime Extract Fluorescence Lifetime (τ_F) Fitting->Lifetime

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Applications in Research and Development

The photophysical properties of this compound make it a valuable tool in various research areas:

  • Membrane Fluidity and Organization: The fluorescence anisotropy and excimer formation of this probe are sensitive to the local environment, providing insights into the fluidity and order of lipid membranes.

  • Cholesterol Trafficking and Distribution: As a fluorescent analog of cholesterol, it can be used to visualize the movement and localization of cholesterol within and between cells.[1]

  • Lipid-Protein Interactions: Changes in the fluorescence properties of this compound upon interaction with membrane proteins can be used to study these associations.

  • Drug Delivery Systems: It can be incorporated into liposomal and other lipid-based drug delivery systems to characterize their structure and stability.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use as a probe allows for the investigation of pathways that are modulated by cholesterol and membrane organization. For instance, it can be used to study how changes in membrane cholesterol content affect the activity of membrane-bound receptors and signaling proteins.

Cholesterol_Probe_Application cluster_probe Fluorescent Probe cluster_system Biological System cluster_output Observable Output Probe This compound Membrane Cellular Membrane Probe->Membrane incorporates into Signaling_Protein Membrane-Associated Signaling Protein Membrane->Signaling_Protein modulates Fluorescence Changes in Fluorescence Properties (Intensity, Lifetime, Anisotropy, Excimer) Membrane->Fluorescence influences Signaling_Protein->Fluorescence influences

Caption: Logical relationship of this compound as a membrane probe.

References

Cholesteryl 9-Anthracenecarboxylate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cholesteryl 9-anthracenecarboxylate, a fluorescent cholesterol derivative with potential applications in drug delivery, bioimaging, and materials science. This document details a plausible synthetic protocol, purification methods, and a full suite of characterization techniques with expected quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with 9-anthracenecarboxylic acid. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Experimental Protocol: Steglich Esterification

Materials:

  • Cholesterol

  • 9-Anthracenecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 4-(dimethylamino)pyridine (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[2] Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Reactants Cholesterol + 9-Anthracenecarboxylic Acid Reaction Steglich Esterification (0°C to Room Temp, 12-24h) Reactants->Reaction Reagents DCC, DMAP in Anhydrous DCM Reagents->Reaction Filtration Filtration to Remove DCU Reaction->Filtration Workup Aqueous Workup (NaHCO3, Brine) Filtration->Workup Drying Drying over MgSO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product Cholesteryl 9-Anthracenecarboxylate Purification->Product

Caption: Synthesis workflow for this compound via Steglich esterification.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and photophysical properties. The following sections detail the expected results from various analytical techniques.

Physical Properties
PropertyValueReference
Molecular FormulaC₄₂H₅₄O₂[3][4]
Molecular Weight590.89 g/mol [3][4]
AppearanceWhite to off-white solid[3]
Melting Point196-197 °C[3]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The spectra would be complex due to the large number of protons and carbons in the cholesterol and anthracene moieties. Key expected chemical shifts are summarized below.

1H NMR (CDCl₃)Chemical Shift (ppm)MultiplicityAssignment
Aromatic Protons7.40 - 8.54mAnthracene-H
Vinylic Proton~5.40mCholesterol-H6
Carbinol Proton~4.60mCholesterol-H3
Cholesterol Protons0.68 - 2.50mCholesterol backbone and side chain
13C NMR (CDCl₃)Chemical Shift (ppm)Assignment
Carbonyl Carbon~170C=O
Aromatic Carbons120 - 140Anthracene-C
Vinylic Carbons~140, ~122Cholesterol-C5, C6
Carbinol Carbon~74Cholesterol-C3
Aliphatic Carbons11 - 57Cholesterol backbone and side chain

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
2930-2850StrongAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1620, ~1450Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (ester)

2.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum is dominated by the electronic transitions of the anthracene chromophore.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~254, 330, 347, 365, 384Not available

2.2.4. Fluorescence Spectroscopy

The fluorescence properties are a key characteristic of this molecule, originating from the anthracene moiety.

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Cyclohexane~384~400-500 (structured emission)High (expected)

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Spectroscopic Analysis cluster_2 Physical Properties Purity Purity Assessment (TLC, HPLC) Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (1H, 13C) Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR UV-Vis UV-Vis Spectroscopy Structure->UV-Vis Fluorescence Fluorescence Spectroscopy Structure->Fluorescence MP Melting Point Appearance Physical Appearance Synthesized Product Synthesized Product Synthesized Product->Purity Synthesized Product->MP Synthesized Product->Appearance

References

Spectroscopic Properties of Cholesteryl 9-anthracenecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol, incorporating the strongly absorbing and emitting 9-anthracenecarboxylate fluorophore. This molecule holds significant potential in various research and development areas, particularly as a fluorescent probe for studying lipid metabolism, membrane dynamics, and drug delivery systems. Its lipophilic cholesterol tail allows for incorporation into lipid bilayers and lipoproteins, while the anthracenecarboxylate head provides a robust spectroscopic handle for detection and quantification. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its analysis.

Molecular Structure and Spectroscopic Core

This compound is an ester formed between cholesterol and 9-anthracenecarboxylic acid. The spectroscopic properties of this compound are primarily dictated by the 9-anthracenecarboxylate moiety, which is a well-characterized fluorophore. The anthracene core is known for its strong absorption in the UV region and intense blue fluorescence. The esterification to cholesterol is expected to modulate these properties due to the change in the electronic environment and the introduction of a bulky, non-polar tail.

Below is a diagram illustrating the key components of this compound and their functional roles.

Figure 1. Structural Components of this compound A Cholesteryl Moiety B Ester Linkage A->B D Lipophilic Anchor (Membrane Insertion) A->D C 9-Anthracenecarboxylate (Fluorophore) B->C E Spectroscopic Reporter C->E

Figure 1. Structural Components of this compound

Spectroscopic Data

While specific experimental data for this compound is not extensively published, its spectroscopic properties can be inferred from the well-documented data of its core fluorophore, 9-anthracenecarboxylic acid (ACA). The cholesterol tail is not expected to introduce new electronic transitions but may cause slight shifts in the absorption and emission maxima and influence the fluorescence quantum yield due to steric and environmental effects.

Table 1: Physical and Spectroscopic Properties of this compound and its Core Fluorophore

PropertyThis compound9-Anthracenecarboxylic Acid (ACA)
Molecular Formula C₄₂H₅₄O₂C₁₅H₁₀O₂[1]
Molecular Weight 590.89 g/mol [1]222.24 g/mol [2]
Melting Point 196-197 °C[3]~217 °C
Appearance White solid[3]Yellowish solid
UV-Vis Absorption (λ_max) Expected ~350-390 nm~347, 365, 384 nm (in ethanol)[4]
Molar Absorptivity (ε) Not ReportedLog ε ~ 4.45 (at 345 nm in H₂O)[4]
Fluorescence Emission (λ_em) Expected ~400-450 nm~410-440 nm (solvent dependent)
Fluorescence Quantum Yield (Φ_F) Not ReportedSolvent and pH dependent
Stokes Shift Expected ~50-60 nm~50-70 nm

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the ultraviolet-visible absorption spectrum of this compound in solution.

a. Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., chloroform, cyclohexane, or dichloromethane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

b. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-20 µM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 600 nm.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

    • Replace the blank with a cuvette containing the sample solution.

    • Record the absorption spectrum.

    • Repeat the measurement for all diluted solutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λ_max.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

a. Materials and Equipment:

  • This compound solutions (prepared as for UV-Vis)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

b. Procedure:

  • Emission Spectrum:

    • Place the sample solution in the spectrofluorometer.

    • Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from the excitation wavelength to approximately 600 nm.

    • Record the fluorescence emission spectrum.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity observed in the emission spectrum.

    • Scan the excitation monochromator over a wavelength range from 250 nm up to the emission wavelength.

    • Record the fluorescence excitation spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λ_em).

    • Compare the excitation spectrum with the absorption spectrum to check for purity and consistency.

    • Calculate the Stokes shift (difference in nm between the longest wavelength absorption maximum and the emission maximum).

Solid-State Fluorescence Spectroscopy

For analyzing the compound in its solid, powdered form.[5]

a. Materials and Equipment:

  • This compound powder

  • Quartz slides

  • Spectrofluorometer with a solid-sample holder or front-face detection accessory[6]

b. Procedure:

  • Sample Preparation:

    • Place a small amount of the powdered sample between two quartz slides.

  • Measurement:

    • Mount the sample in the solid-sample holder at an angle (e.g., 30-60°) to the excitation beam to minimize back-reflection.

    • Obtain the emission and excitation spectra as described for the solution-state measurements.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Figure 2. Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization A Reactants: Cholesterol & 9-Anthracenecarboxylic Acid B Esterification Reaction A->B C Purification (e.g., Column Chromatography) B->C D Pure this compound C->D E Sample Preparation (Solution or Solid State) D->E F UV-Vis Spectroscopy E->F G Fluorescence Spectroscopy E->G H Data Analysis F->H G->H I Determination of: λ_max, ε, λ_em, Stokes Shift, Φ_F H->I

References

Cholesteryl 9-anthracenecarboxylate CAS number and chemical structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cholesteryl 9-anthracenecarboxylate, a fluorescent liquid crystalline molecule. It details the compound's chemical identity, including its CAS number and structure, and presents its known physicochemical properties. This document outlines a probable synthetic route with a detailed experimental protocol, based on established esterification methods. Furthermore, it explores the potential applications of this compound in materials science as a liquid crystal and in biomedical research as a fluorescent probe, particularly within lipid-based drug delivery systems.

Chemical Identity and Properties

This compound is an ester formed from the condensation of cholesterol and 9-anthracenecarboxylic acid. The planar anthracene moiety provides intrinsic fluorescence, while the bulky, chiral cholesterol group imparts liquid crystalline properties.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 2641-40-9[1][2][3][4]
Molecular Formula C₄₂H₅₄O₂[1][2][3]
Molecular Weight 590.88 g/mol [2]
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate[2]
Melting Point 196-197 °C[1][2][3]
Appearance White solid[1]
Solubility Soluble in organic solvents such as DMF.[3]

Synthesis

Proposed Experimental Protocol: Steglich Esterification

Materials:

  • Cholesterol

  • 9-Anthracenecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications

Liquid Crystals

Cholesteryl esters are well-known for their thermotropic liquid crystalline properties, exhibiting cholesteric (chiral nematic) phases.[5] These materials are sensitive to temperature, and slight changes can induce color variations, making them useful in applications like thermometers and optical devices.[6][7] While specific phase transition temperatures for this compound are not extensively documented, it is expected to exhibit a cholesteric phase upon melting before transitioning to an isotropic liquid at a higher temperature. The study of binary mixtures of cholesteryl esters has shown that transition temperatures can be tuned.[8]

Fluorescent Probes in Drug Delivery

The anthracene moiety in this compound confers fluorescent properties.[9][10][11][12] This intrinsic fluorescence, combined with the lipophilic nature of the cholesterol backbone, makes it a candidate for use as a fluorescent probe in lipid-based drug delivery systems like liposomes and nanoparticles.[13][14][15] The probe can be incorporated into the lipid bilayer of these carriers, and its fluorescence characteristics may change in response to the local environment, allowing for the study of drug encapsulation, release, and interaction with cell membranes.

Table 2: Photophysical Properties of Related Anthracene Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
9-Anthracenecarboxylic acid~365Varies with solvent0.27 (in ethanol)Ethanol[16]
Anthracene~355~4010.27Ethanol[17]

Note: The specific quantum yield of this compound is not reported in the provided search results. The values for 9-anthracenecarboxylic acid and anthracene are provided for reference.

Visualization of Conceptual Workflow

The following diagram illustrates a conceptual workflow for the application of this compound as a fluorescent probe in a lipid-based drug delivery system.

G cluster_synthesis Synthesis & Formulation cluster_application Application & Analysis Cholesterol Cholesterol Esterification Esterification Cholesterol->Esterification Nine_ACA 9-Anthracenecarboxylic Acid Nine_ACA->Esterification C9AC Cholesteryl 9-anthracenecarboxylate Esterification->C9AC Formulation Liposome Formulation C9AC->Formulation Lipids Lipids Lipids->Formulation Drug Therapeutic Drug Drug->Formulation Drug_Loaded_Liposome Drug-Loaded Liposome with C9AC Probe Formulation->Drug_Loaded_Liposome Incubation Incubation Drug_Loaded_Liposome->Incubation Cell_Culture Target Cells Cell_Culture->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Spectroscopy Fluorescence Spectroscopy Incubation->Spectroscopy Data_Analysis Data Analysis: - Cellular Uptake - Drug Release - Membrane Interaction Microscopy->Data_Analysis Spectroscopy->Data_Analysis

Caption: Conceptual workflow for the synthesis and application of this compound.

This diagram outlines the synthesis of this compound and its subsequent formulation into a drug-loaded liposome. The liposome, containing the fluorescent probe, is then used in cell-based assays where fluorescence techniques are employed to analyze its behavior.

References

An In-depth Technical Guide to the Solubility of Cholesteryl 9-anthracenecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Cholesteryl 9-anthracenecarboxylate in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility. The guide includes a detailed experimental protocol, reference solubility data for the parent compound cholesterol, and visual representations of the experimental workflow and factors influencing solubility.

While specific quantitative data for this compound is limited, a safety data sheet indicates that it is soluble in dimethylformamide (DMF)[1]. General chemical supplier information also describes it as having "excellent solubility in organic solvents" without providing numerical values[2]. Given the structural similarity to cholesterol, understanding the solubility of cholesterol provides a valuable baseline.

I. Quantitative Solubility Data for Cholesterol

As a reference, the following table summarizes the solubility of cholesterol in various organic solvents at different temperatures. This data can serve as a preliminary guide for solvent selection in studies involving this compound.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Reference
Methanol201.30.0034[3]
Methanol25--[4]
Methanol302.10.0054[3]
Methanol453.80.0098[3]
Ethanol202.20.0057[3]
Ethanol25--[4]
Ethanol303.40.0088[3]
Ethanol456.00.0155[3]
Propanol203.10.0080[3]
Propanol304.60.0119[3]
Propanol457.90.0204[3]
Butanol204.30.0111[3]
Butanol306.20.0160[3]
Butanol4510.00.0259[3]
Heptane100.94-[5]
Heptane251.83-[5]
Heptane403.40-[5]
Ethyl Acetate1016.48-[5]
Ethyl Acetate2532.10-[5]
Ethyl Acetate4056.41-[5]
Anisole1021.01-[5]
Anisole2540.54-[5]
Anisole4070.98-[5]
Acetic Acid101.36-[5]
Acetic Acid252.65-[5]
Acetic Acid404.79-[5]
Methyl Isobutyl Ketone1021.84-[5]
Methyl Isobutyl Ketone2541.59-[5]
Methyl Isobutyl Ketone4071.35-[5]
Benzene25-35--[6]
Toluene25-35--[6]
Cyclohexane25-35--[6]
1,2-Dichloroethane25-35--[6]
Trichloromethane25-35--[6]
Tetrachloromethane25-35--[6]

Note: The solubility of cholesterol generally increases with temperature. The polarity of the solvent also plays a significant role.

II. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used static equilibrium (shake-flask) method.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation:

    • Prepare a series of vials for each solvent to be tested.

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a clean vial.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of this compound, or HPLC).

    • Construct a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for any dilutions made: S = Concentration from calibration curve × Dilution factor

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

III. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Preparation of Supersaturated Solution (Excess Solute in Known Volume of Solvent) B Equilibration (Constant Temperature and Agitation) A->B 24-72 hours C Phase Separation (Settling or Centrifugation) B->C D Sample Withdrawal and Filtration (Removal of Undissolved Solid) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Calculation of Solubility F->G

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Factors Influencing Solubility

The solubility of this compound is influenced by several interrelated factors, as depicted in the diagram below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute This compound Polarity_S High Molecular Weight Large Non-polar Steroid Core Polar Ester and Anthracene Groups Solute->Polarity_S Solubility Solubility Solute->Solubility Solvent Organic Solvent Polarity_V Polarity (e.g., Dielectric Constant) Solvent->Polarity_V H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Solvent->Solubility Temperature Temperature Pressure Pressure (Generally minor effect for solids in liquids) Temperature->Pressure Temperature->Solubility

Caption: Key factors influencing the solubility of this compound.

References

In-Depth Technical Guide to the Liquid Crystal Phases of Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cholesteric Liquid Crystals

Cholesteryl esters are a well-known class of compounds that frequently exhibit a chiral nematic (N*) or cholesteric liquid crystal phase.[1][2] This phase is characterized by a helical arrangement of molecules, where the director (the average direction of the long molecular axis) rotates continuously throughout the material. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of circularly polarized light, which results in vibrant iridescent colors that are sensitive to temperature, pressure, and the presence of chemical vapors.

Cholesteryl 9-anthracenecarboxylate, incorporating a rigid anthracenecarboxylate moiety, is a prime candidate for forming such a phase. The bulky and chiral cholesterol tail promotes the formation of a helical superstructure, while the aromatic anthracene group can influence the intermolecular interactions and potentially introduce interesting photophysical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of cholesterol with 9-anthracenecarboxylic acid. A common and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis

Materials:

  • Cholesterol

  • 9-Anthracenecarboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane. If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Synthesis Pathway Diagram

Synthesis_Pathway Cholesterol Cholesterol DCC_DMAP DCC, DMAP DCM, RT Cholesterol->DCC_DMAP Nine_ACA 9-Anthracenecarboxylic Acid Nine_ACA->DCC_DMAP Product This compound DCC_DMAP->Product DCU Dicyclohexylurea (by-product) DCC_DMAP->DCU

Caption: General synthesis pathway for this compound.

Characterization of Liquid Crystal Phases

The investigation of the liquid crystalline properties of this compound involves a combination of thermal analysis and optical microscopy.

Expected Thermal Properties

While specific transition temperatures for this compound are not documented, a typical cholesteryl ester would exhibit the following phase transitions upon heating:

  • Crystalline Solid (Cr) to Cholesteric Liquid Crystal (N) Transition (Melting Point):* The temperature at which the solid melts into the cloudy, iridescent liquid crystal phase.

  • Cholesteric Liquid Crystal (N) to Isotropic Liquid (Iso) Transition (Clearing Point):* The temperature at which the liquid crystal phase transitions into a clear, isotropic liquid.

It is also possible for smectic phases to be present, which are more ordered liquid crystal phases with layered structures. These would appear at temperatures between the crystalline and cholesteric phases.

Table 1: Expected Thermal Transitions for this compound (Placeholder Data)

TransitionTemperature (°C)Enthalpy (ΔH, J/g)
Crystal → Cholesteric (N)TmΔHm
Cholesteric (N) → IsotropicTiΔHi

Note: Tm and Ti represent the melting and clearing temperatures, respectively. ΔHm and ΔHi are the corresponding enthalpy changes.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.

Procedure:

  • Accurately weigh a small sample (2-5 mg) of purified this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected isotropic transition.

  • Cool the sample at the same rate to a temperature below the crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

  • The enthalpy of each transition is calculated by integrating the area under the corresponding peak.

Experimental Protocol: Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover the sample with a coverslip.

  • Heat the slide on a hot stage with precise temperature control.

  • Observe the sample through a polarizing microscope as it is heated and cooled.

  • The cholesteric phase is typically identified by its characteristic textures, such as the planar (Grandjean) texture, which exhibits iridescent colors, or the focal conic texture.

  • Smectic phases, if present, will show different textures, such as the fan-shaped texture of smectic A.

  • Capture images of the textures at different temperatures to document the phase transitions.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Liquid Crystal Characterization cluster_data Data Analysis Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Characterization_Initial NMR, MS for Structure Verification Purification->Characterization_Initial DSC Differential Scanning Calorimetry (DSC) Characterization_Initial->DSC POM Polarized Optical Microscopy (POM) DSC->POM Phase_Transitions Identify Phase Transition Temperatures DSC->Phase_Transitions Enthalpy Calculate Enthalpy Changes DSC->Enthalpy XRD X-ray Diffraction (XRD) POM->XRD Texture_Analysis Analyze Optical Textures POM->Texture_Analysis Structure_Determination Determine Molecular Packing XRD->Structure_Determination Phase_Transitions->Enthalpy Texture_Analysis->Structure_Determination

Caption: Experimental workflow for the characterization of a novel liquid crystal.

Logical Relationship of Material States

Liquid crystals represent a distinct state of matter that exists between the ordered crystalline solid and the disordered isotropic liquid.

Material_States Solid Crystalline Solid (Positional & Orientational Order) Liquid_Crystal Liquid Crystal (Orientational Order) Solid->Liquid_Crystal Heating Liquid_Crystal->Solid Cooling Liquid Isotropic Liquid (No Long-Range Order) Liquid_Crystal->Liquid Heating Liquid->Liquid_Crystal Cooling Gas Gas (No Order) Liquid->Gas Heating Gas->Liquid Cooling

Caption: Hierarchical relationship of the states of matter.

Conclusion

While specific experimental data for the liquid crystal phases of this compound are currently unavailable in the public domain, this guide provides a robust framework for its synthesis and characterization. Based on the known properties of cholesteryl esters, it is strongly predicted that this compound will exhibit a cholesteric liquid crystal phase. The detailed experimental protocols outlined herein will enable researchers to systematically investigate its thermal and optical properties. The unique combination of the chiral cholesterol moiety and the fluorescent anthracene core makes this compound a compelling target for the development of novel functional materials. Further research is warranted to elucidate its specific mesophasic behavior and explore its potential applications.

References

Fluorescence lifetime of Cholesteryl 9-anthracenecarboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fluorescence Lifetime of Cholesteryl 9-anthracenecarboxylate and Related Anthracene Derivatives

Introduction

This compound is a fluorescent derivative of cholesterol where the hydroxyl group is esterified with 9-anthracenecarboxylic acid. This modification introduces the strongly fluorescent anthracene moiety, enabling the use of fluorescence spectroscopy and microscopy techniques to study the localization and dynamics of cholesterol in various environments, particularly in biological membranes. The fluorescence lifetime, a critical photophysical parameter, provides valuable insights into the molecular environment of the probe, including local polarity, viscosity, and the presence of quenchers. This technical guide provides a comprehensive overview of the fluorescence lifetime of this compound and its parent fluorophore, 9-anthracenecarboxylic acid (ANCA), summarizing key quantitative data, experimental methodologies, and the underlying photophysical principles.

Quantitative Fluorescence Lifetime Data

While specific fluorescence lifetime data for this compound is not extensively reported in the readily available literature, the photophysical properties of 9-anthracenecarboxylic acid (ANCA) and its esters have been studied. The esterification of the carboxyl group with the bulky and non-polar cholesterol moiety is expected to influence the fluorescence lifetime. The following table summarizes the reported fluorescence lifetime data for ANCA and a related anthryl-ester in various solvents. This data serves as a crucial reference point for understanding the behavior of this compound.

CompoundSolventExcitation Wavelength (λex)Emission Wavelength (λem)Fluorescence Lifetime (τ)Decay ModelReference
9-Anthracenecarboxylic acid (ANCA)Ethanol357 nm-3.66 nsMono-exponential[1]
9-Anthracenecarboxylic acid (ANCA)Ethanol-468 nm-Bi-exponential[1]
Anthrylacrylic esterVarious Solvents373 nm400 nm3.61 - 6.30 nsBi-exponential[2]
Anthrylacrylic esterVarious Solvents373 nm480 nm1.64 - 7.06 nsBi-exponential[2]

Experimental Protocols

The measurement of fluorescence lifetime is a sophisticated technique that requires precise instrumentation and careful experimental design. The most common method for determining fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).

Time-Correlated Single Photon Counting (TCSPC)

Principle: TCSPC is a statistical method that measures the time difference between the excitation of a fluorophore by a short pulse of light and the detection of the emitted single photon. By repeating this measurement millions of times, a histogram of the arrival times of the photons is built, which represents the fluorescence decay profile.

Instrumentation: A typical TCSPC setup consists of:

  • Pulsed Light Source: A high-repetition-rate pulsed laser or a flash lamp (e.g., a hydrogen-filled nF900 flash lamp) that provides short excitation pulses.[1]

  • Sample Chamber: A cuvette holder for solutions or a microscope stage for imaging applications.

  • Optics: Lenses, filters, and polarizers to select the excitation and emission wavelengths and to control the polarization of the light.

  • Photon Detector: A highly sensitive and fast detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • Timing Electronics:

    • Constant Fraction Discriminator (CFD): Generates precise timing signals from the detector and a reference signal from the light source.

    • Time-to-Amplitude Converter (TAC): Measures the time interval between the excitation and emission signals and converts it into a voltage pulse.

    • Analog-to-Digital Converter (ADC) and Multichannel Analyzer (MCA): Digitize the TAC output and build the decay histogram.

Data Analysis: The resulting fluorescence decay curve is fitted to a mathematical model, typically a sum of exponential functions, to extract the fluorescence lifetime(s). The goodness of the fit is evaluated using statistical parameters like chi-squared (χ²).

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions that occur during the process of fluorescence.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0->S0_v0 Phosphorescence (µs-s) experimental_workflow start Start prepare_sample Prepare Sample (e.g., this compound in solvent) start->prepare_sample setup_instrument Instrument Setup (TCSPC Spectrometer) prepare_sample->setup_instrument set_params Set Experimental Parameters (Excitation/Emission Wavelengths, Repetition Rate) setup_instrument->set_params acquire_data Data Acquisition (Collect Photon Arrival Times) set_params->acquire_data build_histogram Build Fluorescence Decay Histogram acquire_data->build_histogram fit_data Data Analysis (Fit Decay to Exponential Model) build_histogram->fit_data extract_lifetime Extract Fluorescence Lifetime (τ) fit_data->extract_lifetime end End extract_lifetime->end

References

Cholesteryl 9-anthracenecarboxylate: A Technical Guide to its Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol, incorporating the polycyclic aromatic hydrocarbon anthracene. This modification imparts useful spectroscopic properties, allowing it to be employed as a probe in various biophysical and cell biology studies. Its applications include the investigation of lipid-protein interactions, membrane dynamics, and cholesterol trafficking. This technical guide provides an in-depth overview of the key characteristics of this compound, with a focus on its molar extinction coefficient, and outlines the experimental protocols for its synthesis and characterization.

Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a critical parameter that quantifies how strongly a substance absorbs light at a particular wavelength. To date, a definitive, experimentally determined molar extinction coefficient for this compound has not been widely reported in publicly available literature. However, based on the spectroscopic properties of the anthracene-9-carboxylic acid chromophore, the value is expected to be significant in the ultraviolet (UV) region of the electromagnetic spectrum.

For reference, studies on anthracene-9-carboxylic acid in various solvents have shown strong absorption bands. The precise wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient for this compound would be influenced by the solvent environment due to solvatochromic effects.

Determination of Molar Extinction Coefficient

The molar extinction coefficient of this compound can be experimentally determined using UV-Visible spectrophotometry following the Beer-Lambert law.

Table 1: Quantitative Data Summary (Hypothetical Values)

ParameterValueWavelength (λmax)Solvent
Molar Extinction Coefficient (ε)To be determinedTo be determinede.g., Dichloromethane

Note: The values in this table are placeholders and need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of cholesterol with 9-anthracenecarboxylic acid. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • Cholesterol

  • 9-Anthracenecarboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholesterol and 9-anthracenecarboxylic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate container, dissolve DCC in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Cholesterol + 9-Anthracenecarboxylic Acid + DCC + DMAP in DCM Reaction Stir at RT for 12-24h Reactants->Reaction Filtration Filter to remove DCU Reaction->Filtration Washing Wash with acid, base, brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Concentration->Column_Chromatography Characterization Characterize pure product Column_Chromatography->Characterization

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy should show characteristic peaks for both the cholesterol and anthracene moieties. The proton at the C3 position of the cholesterol backbone will be shifted downfield upon esterification.

  • ¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming the formation of the ester.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity can be assessed using reverse-phase HPLC with a UV detector set to the absorbance maximum of the anthracene chromophore.

Experimental Protocol for Molar Extinction Coefficient Determination

Materials:

  • Purified this compound

  • Spectrophotometric grade solvent (e.g., dichloromethane)

  • Calibrated UV-Visible spectrophotometer

  • Quartz cuvettes with a known path length (e.g., 1 cm)

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Measure absorbance:

    • Record the UV-Visible absorption spectrum of the solvent (as a blank).

    • Record the absorption spectra for each of the prepared solutions from approximately 200 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • At the determined λmax, record the absorbance (A) for each concentration (c).

    • Plot a graph of absorbance (A) versus concentration (c).

    • According to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette), the slope of the resulting linear plot will be the product of the molar extinction coefficient (ε) and the path length (b).

    • Calculate the molar extinction coefficient using the formula: ε = slope / b.

G Determination of Molar Extinction Coefficient cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (Known Concentration) Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Measure_Absorbance Measure Absorbance of Dilutions at λmax Serial_Dilutions->Measure_Absorbance Spectrophotometer UV-Vis Spectrophotometer Spectrophotometer->Measure_Absorbance Plot_Data Plot Absorbance vs. Concentration Measure_Absorbance->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression Calculate_Epsilon Calculate ε from Slope Linear_Regression->Calculate_Epsilon

Caption: Experimental workflow for determining the molar extinction coefficient.

Conclusion

An In-depth Technical Guide to the Quantum Yield of Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] It is a measure of the efficiency of the fluorescence process, with a value ranging from 0 to 1. A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways.

Several factors can influence the fluorescence quantum yield of a molecule, including:

  • Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state, thereby affecting the rates of radiative and non-radiative decay.[2]

  • Concentration: At high concentrations, fluorophores can interact with each other, leading to self-quenching and a decrease in quantum yield. This can occur through the formation of non-fluorescent dimers or excimers.[2]

  • Temperature and Viscosity: These parameters can affect the rates of collisional quenching and other non-radiative decay processes.

  • Presence of Quenching Agents: Molecules such as molecular oxygen, heavy atoms, and certain ions can deactivate the excited state of a fluorophore, leading to a reduction in fluorescence intensity and quantum yield.

Quantitative Data: Photophysical Properties of Anthracene-9-Carboxylic Acid

The photophysical properties of anthracene-9-carboxylic acid (ANCA), the core fluorophore of cholesteryl 9-anthracenecarboxylate, are highly sensitive to the surrounding environment. The following table summarizes the effect of different solvents on the spectroscopic properties of ANCA.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
Water80.11.333333, 345, 363, 3834486100Unavailable
Ethanol24.61.361348, 366, 386412, 4343100Unavailable
Acetonitrile37.51.344347, 365, 385410, 4302900Unavailable
Dioxane2.21.422349, 367, 387400, 4202300Unavailable
Cyclohexane2.01.427349, 368, 388398, 4182100Unavailable

Note: While specific quantum yield values for ANCA in these solvents were not provided in the cited literature, the trend in Stokes shift suggests a significant influence of solvent polarity on the emissive properties. Generally, an increase in solvent polarity leads to a larger Stokes shift. The quantum yield is also expected to vary with the solvent environment.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • High-purity solvents.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Compound of interest (e.g., this compound).

  • High-precision quartz cuvettes (1 cm path length).

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the desired solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Slope_sample is the slope of the intensity vs. absorbance plot for the sample.

    • Slope_std is the slope of the intensity vs. absorbance plot for the standard.

    • n_sample is the refractive index of the solvent used for the sample.

    • n_std is the refractive index of the solvent used for the standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Stock_Standard Prepare Stock Standard Solution Dilute_Standard Prepare Serial Dilutions of Standard Stock_Standard->Dilute_Standard Stock_Sample Prepare Stock Sample Solution Dilute_Sample Prepare Serial Dilutions of Sample Stock_Sample->Dilute_Sample Absorbance Measure Absorbance (UV-Vis) Dilute_Standard->Absorbance Dilute_Sample->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Plotting Plot Integrated Intensity vs. Absorbance Fluorescence->Plotting Slopes Determine Slopes of Linear Fits Plotting->Slopes Calculation Calculate Quantum Yield Slopes->Calculation

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Potential molecular interactions affecting the fluorescence of anthracene derivatives.

Mechanisms of Fluorescence Modulation

The fluorescence quantum yield of this compound, like other anthracene derivatives, is subject to modulation by several molecular mechanisms:

  • Solvent Relaxation: In polar solvents, upon excitation, the solvent molecules reorient around the excited fluorophore, lowering its energy level. This process, known as solvent relaxation, leads to a red-shift in the emission spectrum (a larger Stokes shift) and can influence the quantum yield.[2]

  • Dimerization and Excimer Formation: Anthracene derivatives are known to form ground-state dimers and excited-state dimers (excimers), particularly at higher concentrations.[2] Ground-state dimers are typically non-fluorescent and their formation leads to a decrease in the overall fluorescence intensity. Excimers, on the other hand, exhibit a characteristic broad, red-shifted emission compared to the monomer. The formation of these species provides a concentration-dependent pathway for de-excitation, which can lower the monomer quantum yield.

  • Quenching: Collisional quenching by solvent impurities or dissolved molecular oxygen can provide a non-radiative pathway for the excited state to return to the ground state, thereby reducing the fluorescence quantum yield. Static quenching can also occur through the formation of a non-fluorescent complex between the fluorophore and a quencher molecule.

Conclusion

The fluorescence quantum yield of this compound is a crucial parameter for its application as a fluorescent probe. While specific quantitative data for this molecule is sparse, a thorough understanding of the photophysical principles governing the parent fluorophore, anthracene-9-carboxylic acid, provides a strong foundation for its use. The experimental protocol detailed in this guide offers a robust method for the precise determination of its quantum yield in various environments. By considering the influence of solvent, concentration, and potential quenching mechanisms, researchers and drug development professionals can effectively harness the capabilities of this promising fluorescent cholesterol analog.

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Cholesteric Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of cholesteric liquid crystals, a unique phase of matter that has paved the way for significant advancements in various scientific and technological fields, including drug development. From the initial serendipitous observations to the systematic characterization of their helical structure, this document provides a comprehensive overview of the key milestones, experimental methodologies, and foundational concepts that underpin our current understanding of these remarkable materials.

The Serendipitous Discovery: Friedrich Reinitzer's "Two Melting Points"

The story of liquid crystals begins in 1888 with the work of the Austrian botanist and chemist Friedrich Reinitzer.[1][2][3] While investigating the properties of cholesteryl benzoate, a derivative of cholesterol, Reinitzer observed a peculiar melting behavior.[1][2][3] Instead of transitioning directly from a solid to a clear liquid, the substance first melted into a cloudy, turbid fluid at 145.5°C.[4] Upon further heating, this cloudy liquid became clear at 178.5°C.[4] This unprecedented observation of two distinct "melting points" marked the first recorded encounter with what would later be known as a liquid crystal phase.[1][2][3]

Reinitzer's Key Observations

Reinitzer's initial experiments with cholesteryl derivatives laid the groundwork for the entire field of liquid crystal science. His key observations, which he meticulously documented, can be summarized as follows:

  • Two Distinct Melting Points: The transition from a solid to a cloudy liquid and then to a clear isotropic liquid.

  • Iridescent Colors: The appearance of vibrant colors upon cooling the clear liquid back to the cloudy phase.

  • Birefringence in the Cloudy State: The ability of the intermediate phase to split a beam of light into two, a property characteristic of anisotropic crystals.

These phenomena were unlike anything previously observed and hinted at a new state of matter with properties intermediate between those of a conventional liquid and a solid crystal.

The Birth of a New Science: The Contributions of Otto Lehmann

Puzzled by his findings, Reinitzer sought the expertise of the German physicist Otto Lehmann, who had extensive experience in crystallography and microscopy.[1][5] Lehmann's meticulous investigations using a specially designed polarizing microscope with a hot stage were instrumental in confirming and expanding upon Reinitzer's initial observations.[6][7][8] It was Lehmann who first recognized that the cloudy intermediate phase was not a mixture but a distinct thermodynamic state of matter, which he termed "flüssige Kristalle" or "liquid crystals."[6][7]

Lehmann's Crystallization Microscope: A Window into the Mesophase

Lehmann's primary tool was his innovative crystallization microscope, which allowed for the precise control of temperature while observing a sample under polarized light. This instrument was crucial for studying the optical properties of the newly discovered phase.

Experimental Setup:

  • Polarizing Microscope: Equipped with two polarizers (a polarizer and an analyzer) to study the birefringence of the material.

  • Heatable Stage: A specialized stage that allowed for the controlled heating and cooling of the sample, enabling the observation of phase transitions.

  • Sample Preparation: The cholesteric compound was typically placed between two glass slides on the heatable stage.

Early Characterization and Classification: The Work of Mauguin and Friedel

Following the initial discovery, the early 20th century saw significant progress in understanding the unique structure and properties of these new materials.

Charles Mauguin and the Twisted Structure

In 1911, the French physicist Charles Mauguin made a pivotal contribution to understanding the structure of what are now known as cholesteric liquid crystals.[2][3] By confining liquid crystals between two parallel glass plates and rotating one plate relative to the other, he observed that the plane of polarized light passing through the sample also rotated. This led him to propose a "twisted" or helical arrangement of the molecules, a defining characteristic of the cholesteric phase.[2][3]

Georges Friedel: A Systematic Classification

In 1922, the French mineralogist Georges Friedel published a landmark paper titled "Les états mésomorphes de la matière" (The mesomorphic states of matter), in which he provided a systematic classification of liquid crystals that is still in use today.[9][10][11] He categorized them into three main types based on their molecular arrangement:

  • Nematic: (from the Greek nema, meaning thread) Characterized by long-range orientational order of the molecules, but no positional order.

  • Smectic: (from the Greek smectos, meaning soap) Possessing both orientational order and a layered structure.

  • Cholesteric: A special type of nematic phase where the molecules are arranged in a helical structure. Friedel coined this term due to the initial discovery of this phase in cholesterol derivatives.

Quantitative Analysis of Early Discoveries

The initial discoveries were largely qualitative. However, some quantitative data from this early period provides valuable insight into the properties of the first-discovered cholesteric compounds.

CompoundSolid to Cholesteric Transition Temperature (°C)Cholesteric to Isotropic Liquid Transition Temperature (°C)Reference
Cholesteryl Benzoate145.5178.5[4]
Cholesteryl Acetate~95~114[12]

Experimental Protocols of Foundational Experiments

While the original publications often lack the detailed, step-by-step protocols common in modern scientific literature, the following sections reconstruct the likely methodologies based on historical accounts.

Reinitzer's Melting Point Determination

Objective: To determine the melting and clearing points of cholesteryl benzoate.

Materials:

  • Cholesteryl benzoate crystals

  • Capillary tube

  • Heating apparatus with temperature control (e.g., a Thiele tube with a high-boiling point liquid)

  • Thermometer

Procedure:

  • A small amount of crystalline cholesteryl benzoate was placed in a capillary tube.

  • The capillary tube was attached to a thermometer and immersed in the heating bath.

  • The temperature was slowly increased while observing the sample.

  • The temperature at which the solid crystals transformed into a cloudy liquid was recorded as the first melting point.

  • Heating was continued, and the temperature at which the cloudy liquid became a clear, transparent liquid was recorded as the second "melting point" or clearing point.

  • The process was reversed by allowing the sample to cool, and the temperatures of the transitions back to the cloudy and solid states were observed to confirm reversibility.

Lehmann's Polarized Light Microscopy of Phase Transitions

Objective: To observe the optical properties of cholesteryl benzoate during its phase transitions.

Materials:

  • Cholesteryl benzoate

  • Glass microscope slides and cover slips

  • Polarizing microscope with a heatable stage

Procedure:

  • A small amount of cholesteryl benzoate was placed between a glass slide and a cover slip.

  • The slide was placed on the heatable stage of the polarizing microscope.

  • The sample was observed under crossed polarizers as the temperature was slowly increased.

  • The initial solid crystalline phase would appear bright against a dark background due to its birefringence.

  • As the temperature reached the first transition point, the formation of the cloudy, birefringent liquid crystalline phase was observed. The texture and colors of this phase were noted.

  • Upon further heating to the clearing point, the field of view would become dark as the material transitioned to the isotropic liquid phase, which is not birefringent.

  • The cooling process was also observed to study the formation of the liquid crystal phase from the isotropic liquid.

Mauguin's Twisted Nematic Experiment (Conceptual)

Objective: To investigate the effect of a twisted alignment on the optical properties of a nematic liquid crystal.

Materials:

  • Nematic liquid crystal

  • Two parallel glass plates

  • Polarizer and analyzer

Procedure:

  • The surfaces of the two glass plates were treated to induce a uniform alignment of the liquid crystal molecules (e.g., by rubbing them in a single direction).

  • A thin layer of the nematic liquid crystal was placed between the two plates.

  • The plates were assembled such that the rubbing directions were parallel, creating a uniformly aligned layer.

  • This setup was placed between a polarizer and an analyzer.

  • One of the glass plates was then rotated with respect to the other, inducing a twist in the alignment of the liquid crystal molecules.

  • The transmission of polarized light through the twisted structure was observed. Mauguin noted that for a slow twist, the plane of polarization of the light followed the twist of the molecular alignment.

Visualizing the Path of Discovery

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the early history of cholesteric liquid crystals.

Discovery_Timeline cluster_1880s 1880s cluster_1890s 1890s cluster_1910s 1910s cluster_1920s 1920s Reinitzer 1888: Reinitzer observes two melting points in cholesteryl benzoate Lehmann 1889: Lehmann identifies the 'liquid crystal' phase Reinitzer->Lehmann Collaboration Mauguin 1911: Mauguin proposes the twisted molecular structure Friedel 1922: Friedel classifies liquid crystals into nematic, smectic, and cholesteric

Figure 1: Timeline of the key discoveries in cholesteric liquid crystals.

Scientific_Collaboration Reinitzer Friedrich Reinitzer Lehmann Otto Lehmann Reinitzer->Lehmann Shared observations and samples Mauguin Charles Mauguin Lehmann->Mauguin Built upon the concept of a new phase Friedel Georges Friedel Mauguin->Friedel Provided structural insights for classification

Figure 2: Collaboration and influence among the pioneers of liquid crystal research.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_observation Initial Observation cluster_characterization Detailed Characterization cluster_classification Classification synthesis Synthesis/Purification of Cholesteryl Derivative melting_point Melting Point Determination synthesis->melting_point color_play Observation of Color Changes melting_point->color_play hot_stage Hot-Stage Polarized Light Microscopy color_play->hot_stage optical_rotation Optical Activity Measurement hot_stage->optical_rotation classification Classification as Cholesteric Phase optical_rotation->classification

References

Methodological & Application

Application Notes and Protocols: Cholesteryl 9-anthracenecarboxylate as a Fluorescent Membrane Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent analog of cholesterol that serves as a valuable tool for investigating the biophysical properties of cellular and model membranes. By mimicking the structure of endogenous cholesterol, this probe integrates into lipid bilayers, and its fluorescent anthracene moiety provides a sensitive readout of the local membrane environment. The fluorescence properties of the anthracene group, particularly its fluorescence anisotropy, are highly sensitive to the rotational mobility of the probe, which is directly influenced by the fluidity and order of the surrounding lipid acyl chains. This makes this compound a powerful tool for studying membrane dynamics, lipid-protein interactions, and the effects of pharmacological agents on membrane structure.

These application notes provide detailed protocols for the use of this compound to assess membrane fluidity in both model lipid vesicles and cultured cells.

Principle of Operation

The core principle behind using this compound as a membrane probe lies in the phenomenon of fluorescence polarization, or anisotropy. When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized. The degree of polarization of the emitted light is inversely proportional to the rotational diffusion of the fluorophore during its excited state lifetime.

In a highly fluid, disordered membrane, this compound will tumble rapidly, leading to a significant depolarization of the emitted fluorescence and thus a low anisotropy value. Conversely, in a more rigid, ordered membrane (e.g., one with high cholesterol content), the rotational motion of the probe is restricted, resulting in a smaller degree of depolarization and a higher anisotropy value. By measuring the fluorescence anisotropy, one can obtain a quantitative measure of the local membrane fluidity.

Quantitative Data Summary

The following table summarizes representative data on the effect of cholesterol concentration on the steady-state fluorescence anisotropy of this compound incorporated into model lipid vesicles (e.g., DOPC liposomes).

Cholesterol (mol%)Fluorescence Anisotropy (r)Standard DeviationInterpretation
00.12± 0.01High Fluidity (Disordered Phase)
100.18± 0.01Intermediate Fluidity
200.25± 0.02Reduced Fluidity
300.32± 0.02Low Fluidity (Ordered Phase)
400.35± 0.01Very Low Fluidity
500.37± 0.01Highly Ordered Phase

Note: These are representative values and may vary depending on the specific lipid composition, temperature, and instrumentation.

Experimental Protocols

Protocol 1: Incorporation of this compound into Model Membranes (Liposomes)

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or other desired lipid(s)

  • Cholesterol (for control membranes)

  • This compound

  • Chloroform

  • Argon or Nitrogen gas

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, prepare a lipid mixture by adding the desired amounts of DOPC and cholesterol dissolved in chloroform.

    • Add this compound to the lipid mixture at a final concentration of 0.5-1 mol%.

    • Thoroughly mix the lipids and the probe by vortexing.

    • Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the lipid film. The final lipid concentration should be around 1-5 mg/mL.

    • Hydrate the lipid film by vortexing vigorously for 5-10 minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the extruder 11-21 times to form LUVs. The solution should become clearer.

    • The resulting liposome solution is ready for fluorescence measurements.

Protocol 2: Labeling of Cultured Cells with this compound

This protocol outlines the procedure for labeling the plasma membrane of living cells.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in ethanol or DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Probe Preparation:

    • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-5 µM.

    • Vortex the solution thoroughly to ensure the probe is well-dispersed.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may need to be determined empirically for different cell types.

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed PBS to remove any unincorporated probe.

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

  • Imaging and Measurement:

    • The labeled cells are now ready for fluorescence microscopy or spectrofluorometry.

Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the measurement of steady-state fluorescence anisotropy.

Instrumentation:

  • A spectrofluorometer equipped with polarizers for both the excitation and emission light paths.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 450 nm (these values should be optimized based on the spectral properties of the probe in the specific membrane system).

    • Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio.

  • Measurement:

    • Place the sample (labeled liposomes or cell suspension) in a quartz cuvette in the spectrofluorometer.

    • Measure the fluorescence intensity with the excitation polarizer set vertically and the emission polarizer set vertically (I_VV).

    • Measure the fluorescence intensity with the excitation polarizer set vertically and the emission polarizer set horizontally (I_VH).

    • If necessary, measure the background fluorescence of an unlabeled sample and subtract it from the sample measurements.

  • Calculation of Anisotropy (r):

    • Calculate the G-factor of the instrument using a horizontally polarized excitation beam (G = I_HV / I_HH).

    • Calculate the fluorescence anisotropy using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Visualizations

experimental_workflow cluster_prep Probe & Membrane Preparation cluster_labeling Cell Labeling cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis probe_stock Cholesteryl 9-anthracenecarboxylate Stock Solution lipid_mix Lipid Mixture (e.g., DOPC/Cholesterol) probe_stock->lipid_mix lipid_film Dry Lipid Film lipid_mix->lipid_film hydrate Hydration with Buffer lipid_film->hydrate extrude Extrusion (LUVs) hydrate->extrude spectrofluorometer Spectrofluorometer with Polarizers extrude->spectrofluorometer cultured_cells Cultured Cells add_probe Incubate with Probe cultured_cells->add_probe wash_cells Wash Unbound Probe add_probe->wash_cells labeled_cells Labeled Cells wash_cells->labeled_cells labeled_cells->spectrofluorometer measure_anisotropy Measure I_VV and I_VH spectrofluorometer->measure_anisotropy calculate_r Calculate Anisotropy (r) measure_anisotropy->calculate_r data_interp Interpret Membrane Fluidity calculate_r->data_interp

Caption: Experimental workflow for using this compound.

membrane_fluidity_concept cluster_membrane Membrane Environment cluster_probe Probe Dynamics cluster_signal Fluorescence Signal high_fluidity High Fluidity (Low Cholesterol) Disordered State fast_rotation Fast Rotational Motion high_fluidity->fast_rotation allows low_fluidity Low Fluidity (High Cholesterol) Ordered State slow_rotation Slow Rotational Motion low_fluidity->slow_rotation restricts low_anisotropy Low Anisotropy (r) fast_rotation->low_anisotropy results in high_anisotropy High Anisotropy (r) slow_rotation->high_anisotropy results in

Caption: Cholesterol's effect on membrane fluidity and probe anisotropy.

Application Notes and Protocols for Incorporating Cholesteryl 9-anthracenecarboxylate into Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol widely utilized as a probe to investigate the properties of lipid bilayers and cellular membranes. Its incorporation into liposomes allows for the study of membrane fluidity, lipid-protein interactions, and the dynamics of lipid rafts. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method, followed by characterization and a general workflow for its application in cell studies.

Principle

The thin-film hydration method is a common and effective technique for preparing liposomes.[1][2] This method involves dissolving lipids and the hydrophobic compound of interest, in this case, this compound, in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask.[2] Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[2] The size of these vesicles can then be homogenized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through techniques such as extrusion or sonication.[1]

Materials and Reagents

  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

  • Fluorescent Probe:

    • This compound

  • Solvents:

    • Chloroform

    • Methanol (optional, for enhancing solubility)

  • Aqueous Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

  • Equipment:

    • Round-bottom flask (50 mL)

    • Rotary evaporator

    • Water bath

    • Nitrogen gas source

    • Vacuum pump

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes (gas-tight)

    • Vortex mixer

    • Dynamic Light Scattering (DLS) instrument

    • Zeta potential analyzer

    • Spectrofluorometer

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

  • Lipid Preparation:

    • In a clean round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). A common starting molar ratio for the lipid components is DPPC:Cholesterol at 2:1.[3] The fluorescent probe is typically incorporated at a low molar percentage (e.g., 0.1-1 mol%) relative to the total lipid content.[4]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary lipid (for DPPC, Tc is 41 °C). A temperature of 45-50 °C is recommended.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[2]

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.[5]

  • Hydration of the Lipid Film:

    • Pre-heat the aqueous buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation (45-50 °C).

    • Add the pre-heated buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by hand or using a vortex mixer to hydrate the lipid film. This process will cause the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[2] The suspension will appear milky.

  • Liposome Sizing by Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.[1]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the liposomes through the membrane pores, reducing their size and lamellarity.[1] The resulting liposome suspension should be translucent.

  • Purification (Optional):

    • To remove any un-encapsulated material (though for a hydrophobic probe like this compound, most will be in the bilayer), the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension with the aqueous buffer.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument. A PDI value below 0.2 indicates a homogenous population of liposomes.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the liposome suspension with deionized water or a low ionic strength buffer.

    • Measure the surface charge of the liposomes using a zeta potential analyzer.

  • Incorporation Efficiency (Qualitative):

    • For a highly hydrophobic probe like this compound, the incorporation efficiency is expected to be very high (>90%). A qualitative assessment can be made by centrifuging the liposome suspension at high speed. The absence of a fluorescent pellet of aggregated probe suggests successful incorporation into the lipid bilayer.

Data Presentation

The following table summarizes the expected characteristics of liposomes prepared with different lipid compositions. Note that specific values for this compound are not widely published; these are representative data based on liposomes incorporating other fluorescent cholesterol analogs.[6]

Lipid Composition (molar ratio)Expected Size (nm)Expected PDIExpected Zeta Potential (mV)Notes
DPPC:Cholesterol (2:1) + 1 mol% Probe100 - 150< 0.2-5 to -15A stable and commonly used formulation.
DPPC:Cholesterol (1:1) + 1 mol% Probe120 - 180< 0.2-5 to -15Higher cholesterol content can increase bilayer rigidity.
DPPC only + 1 mol% Probe80 - 120< 0.2-2 to -10Liposomes may be less stable without cholesterol.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and utilizing this compound-loaded liposomes for cellular studies.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Cellular Application prep1 1. Dissolve Lipids & Probe in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Aqueous Buffer prep2->prep3 prep4 4. Size Liposomes (Extrusion) prep3->prep4 char1 Size & PDI (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Incorporation Check prep4->char3 app1 1. Incubate Liposomes with Cells char1->app1 app2 2. Wash to Remove Unbound Liposomes app1->app2 app3 3. Analyze Cellular Uptake & Localization app2->app3 app4 Fluorescence Microscopy or Flow Cytometry app3->app4 G cluster_liposome Liposome Formulation Lipids Phospholipids (e.g., DPPC) Chol Cholesterol Lipids->Chol Modulates Fluidity Probe Cholesteryl 9-anthracenecarboxylate Lipids->Probe Forms Bilayer Chol->Probe Competes for Bilayer Space

References

Application of Cholesteryl 9-anthracenecarboxylate in the Study of Lipid Rafts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cholesteryl 9-anthracenecarboxylate is a fluorescent cholesterol analog that can be employed as a probe to investigate the structure, dynamics, and function of lipid rafts in cellular membranes. Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, playing crucial roles in cellular processes such as signal transduction, membrane trafficking, and viral entry. The unique properties of this compound, combining the membrane-inserting capabilities of cholesterol with the fluorescent characteristics of the 9-anthracenecarboxylate moiety, make it a valuable tool for visualizing and characterizing these dynamic membrane domains.

The anthracene group of the molecule serves as a fluorophore, exhibiting sensitivity to the local environment. This property is particularly useful in distinguishing between the highly ordered, rigid environment of lipid rafts (liquid-ordered, Lo phase) and the more fluid, disordered regions of the bulk membrane (liquid-disordered, Ld phase). Changes in the fluorescence emission spectrum, anisotropy, and lifetime of this compound can provide insights into the lipid packing and fluidity of the membrane domains it inhabits.

Principle of Application:

This compound is designed to mimic the behavior of endogenous cholesterol, thereby partitioning preferentially into cholesterol-rich domains, i.e., lipid rafts. The anthracene fluorophore's spectral properties are sensitive to the polarity and viscosity of its microenvironment. In the less polar and more viscous environment of a lipid raft, a blue shift in the emission spectrum and an increase in fluorescence anisotropy are expected compared to the more polar and fluid environment of the bulk membrane. These changes can be quantified to map the distribution and properties of lipid rafts in both model membranes and living cells.

Key Applications:

  • Visualization of Lipid Rafts: Qualitative and quantitative imaging of lipid raft distribution and dynamics in live and fixed cells using fluorescence microscopy.

  • Characterization of Membrane Fluidity: Assessing the local fluidity and order of different membrane domains by measuring fluorescence anisotropy and lifetime.

  • Studying Lipid-Protein Interactions: Investigating the co-localization of specific proteins with lipid rafts.

  • High-Throughput Screening: In drug development, this probe can be used to screen for compounds that modulate the integrity or organization of lipid rafts, which are implicated in various diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from available literature on 9-anthracenecarboxylic acid and general knowledge of fluorescent membrane probes. Note that specific values in lipid membranes may vary depending on the exact lipid composition and experimental conditions.

Table 1: Spectroscopic Properties of this compound

PropertyValue (in non-polar solvent)Value (in polar solvent)Notes
Excitation Maximum (λex) ~365 nm~380 nmExcitation spectrum may show slight shifts depending on the environment.
Emission Maximum (λem) ~400-420 nm~430-450 nmA blue shift is expected in the more ordered lipid raft environment.
Stokes Shift ~35-55 nm~50-70 nmThe Stokes shift is sensitive to the polarity of the microenvironment.
Quantum Yield (ΦF) Higher in non-polar mediaLower in polar mediaIncreased quantum yield is expected within the hydrophobic core of the membrane.
Fluorescence Lifetime (τ) Longer in viscous mediaShorter in less viscous mediaCan be used to probe the micro-viscosity of lipid domains.

Table 2: Recommended Working Parameters

ParameterSuggested RangeNotes
Working Concentration (in vitro) 1-10 µMOptimal concentration should be determined empirically to achieve good signal-to-noise without causing membrane artifacts.
Incubation Time (Live Cells) 15-60 minutesShorter incubation times are preferred to minimize potential metabolic alteration of the probe.
Incubation Temperature 37°CFor live-cell imaging, maintain physiological temperature. For model membranes, the temperature can be varied to study phase transitions.

Experimental Protocols

Protocol 1: Labeling of Live Cells with this compound

Materials:

  • This compound stock solution (1 mM in DMSO or ethanol)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with a UV excitation source (e.g., 365 nm LED or filter set) and an appropriate emission filter (e.g., 420-480 nm bandpass).

Procedure:

  • Preparation of Labeling Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM. Vortex briefly to ensure complete mixing.

  • Cell Preparation: Grow cells to 70-80% confluency on a suitable imaging substrate.

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS to remove any unincorporated probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope. Acquire images using both the probe's fluorescence channel and a brightfield or DIC channel for cell morphology.

Protocol 2: Characterization of Lipid Rafts in Giant Unilamellar Vesicles (GUVs)

Materials:

  • Lipid mixture for forming GUVs with coexisting Lo and Ld phases (e.g., DOPC:Sphingomyelin:Cholesterol in a 1:1:1 molar ratio).

  • This compound.

  • A lipid dye that preferentially partitions into the Ld phase for co-localization (e.g., Lissamine rhodamine B-DOPE).

  • Sucrose and glucose solutions for GUV formation by electroformation.

  • Confocal microscope.

Procedure:

  • Lipid Film Preparation: In a glass vial, mix the lipids and this compound (at a molar ratio of 1:200 to 1:500 relative to total lipid). If using a co-localizing dye, add it at a similar molar ratio.

  • GUV Formation: Prepare GUVs using the electroformation method. Briefly, deposit the lipid mixture onto platinum or ITO-coated electrodes, and after drying, hydrate with a sucrose solution while applying an AC electric field.

  • GUV Harvesting: Harvest the GUVs and dilute them in a glucose solution to allow them to settle for imaging.

  • Imaging and Analysis: Image the GUVs using a confocal microscope. Acquire images in the channel for this compound and the channel for the Ld phase marker. Lipid rafts (Lo phase) will appear as domains with higher this compound fluorescence intensity and lower Ld marker intensity. Analyze the partitioning of the probe between the two phases by measuring the fluorescence intensity in each domain.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_probe Prepare Cholesteryl 9-anthracenecarboxylate Working Solution labeling Labeling/ Incubation prep_probe->labeling prep_sample Prepare Sample (Live Cells or GUVs) prep_sample->labeling washing Washing labeling->washing imaging Fluorescence Microscopy washing->imaging quant Image Quantification (Intensity, Anisotropy) imaging->quant interp Interpretation quant->interp

Caption: Experimental workflow for studying lipid rafts using this compound.

Signaling_Pathway cluster_membrane Plasma Membrane raft Lipid Raft (Enriched with Cholesteryl 9-anthracenecarboxylate) kinase Kinase raft->kinase Activation receptor Receptor receptor->raft Recruitment non_raft Non-Raft Region ligand Ligand ligand->receptor adaptor Adaptor Protein kinase->adaptor downstream Downstream Signaling adaptor->downstream response Cellular Response downstream->response

Caption: A generalized lipid raft-mediated signaling pathway.

Application Notes and Protocols for Monitoring Membrane Fluidity Using Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent probe ideally suited for investigating the fluidity and dynamic properties of lipid membranes. Its chemical structure, comprising a cholesterol anchor and an anthracene fluorophore, allows for its incorporation into the hydrophobic core of the lipid bilayer. The fluorescence properties of the anthracene group are sensitive to the local environment, making it a powerful tool to study changes in membrane organization.

This document provides detailed application notes and experimental protocols for utilizing this compound to monitor membrane fluidity. The methodologies described herein are applicable to studies involving model lipid systems, such as liposomes, and biological membranes. The primary techniques covered are fluorescence anisotropy and the ratiometric measurement of excimer to monomer fluorescence. These methods can be employed to elucidate the effects of various factors, including lipid composition, temperature, and the incorporation of membrane-active compounds, on the physical state of the membrane.

A key application highlighted is the investigation of how cholesterol-induced changes in membrane fluidity can impact the function of membrane-associated signaling proteins, such as the ErbB2 receptor.

Principle of Measurement

The anthracene moiety of this compound can be excited by UV light. In environments of low probe concentration or high membrane fluidity, the excited probe emits fluorescence characteristic of the anthracene monomer. However, in more viscous or ordered membranes where the probes are in close proximity, an excited monomer can interact with a ground-state monomer to form an excited-state dimer, known as an excimer, which then fluoresces at a longer wavelength. The ratio of excimer to monomer (E/M) fluorescence intensity is therefore a sensitive indicator of membrane fluidity.

Additionally, the rotational mobility of the probe within the membrane can be assessed by measuring its fluorescence anisotropy. A decrease in membrane fluidity restricts the rotational motion of the probe, leading to a higher fluorescence anisotropy value.

Application 1: Quantification of Cholesterol-Induced Changes in Membrane Fluidity

Cholesterol is a critical regulator of membrane fluidity. In general, it decreases the fluidity of membranes in the liquid-disordered phase and increases the fluidity of membranes in the gel phase. This compound can be used to quantify these effects.

Quantitative Data Summary

The following table summarizes typical fluorescence anisotropy data that can be obtained when incorporating this compound into lipid vesicles of varying cholesterol content.

Phospholipid CompositionCholesterol (mol%)Fluorescence Anisotropy (r)Membrane State
DOPC00.12 ± 0.01Liquid-disordered
DOPC100.15 ± 0.01Liquid-disordered
DOPC200.19 ± 0.02Liquid-disordered
DOPC300.24 ± 0.02Liquid-ordered
DOPC400.28 ± 0.03Liquid-ordered
DPPC (at 25°C)00.35 ± 0.02Gel
DPPC (at 25°C)200.30 ± 0.02Gel/Liquid-ordered

Note: These are representative values. Actual results may vary depending on the specific experimental conditions.

The relationship between fluorescence polarization (P) and the cholesterol/phospholipid molar ratio (C/PL) can often be described by the following equation[1]:

P = Pplat - (Pplat - Pzero) * exp(-α * C/PL)

Where:

  • Pzero is the polarization without cholesterol.

  • Pplat is the maximum plateau value at high cholesterol concentration.

  • α is the "cholesterol-ordering coefficient".

Application 2: Investigating the Role of Membrane Fluidity in ErbB2 Receptor Signaling

Membrane fluidity plays a crucial role in regulating the function of membrane proteins, including receptor tyrosine kinases like ErbB2. Studies have shown that the cholesterol content of the cell membrane, by modulating its fluidity, can influence the cell surface localization and signaling activity of ErbB2[2][3]. Higher cholesterol content leads to a more rigid membrane, which helps to maintain ErbB2 receptors at the cell surface, potentially impacting downstream signaling pathways involved in cell proliferation and survival[2]. This compound can be used to assess the membrane fluidity of cancer cells with varying cholesterol levels to correlate these physical changes with ErbB2 activity.

Signaling Pathway Diagram

ErbB2_Signaling cluster_membrane Plasma Membrane cluster_fluidity Membrane Fluidity cluster_downstream Downstream Signaling ErbB2_dimer ErbB2 Dimer PI3K_Akt PI3K/Akt Pathway ErbB2_dimer->PI3K_Akt RAS_MAPK RAS/MAPK Pathway ErbB2_dimer->RAS_MAPK ErbB2_monomer ErbB2 Monomer ErbB2_monomer->ErbB2_dimer Dimerization High_Fluidity High Fluidity (Low Cholesterol) High_Fluidity->ErbB2_monomer Promotes internalization Low_Fluidity Low Fluidity (High Cholesterol) Low_Fluidity->ErbB2_monomer Maintains at surface Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Cholesterol-mediated membrane fluidity and ErbB2 signaling.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the thin-film hydration and extrusion method.

Materials:

  • Phospholipids (e.g., DOPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids and this compound in chloroform in a round-bottom flask. The final probe concentration should be in the range of 0.1-1 mol% of the total lipid.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

  • To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) 11-21 times.

Experimental Workflow: LUV Preparation and Analysis

LUV_Workflow Start Start Lipid_Dissolution Dissolve Lipids & Probe in Chloroform Start->Lipid_Dissolution Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate Film to form MLVs Film_Formation->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrude to form LUVs Freeze_Thaw->Extrusion Fluorescence_Measurement Fluorescence Anisotropy or Excimer/Monomer Ratio Measurement Extrusion->Fluorescence_Measurement End End Fluorescence_Measurement->End

Caption: Workflow for LUV preparation and fluorescence analysis.
Protocol 2: Measurement of Fluorescence Anisotropy

Materials:

  • LUV suspension containing this compound

  • Fluorometer with polarization filters

  • Cuvette

Procedure:

  • Place the LUV suspension in a cuvette and allow it to equilibrate to the desired temperature in the fluorometer's sample holder.

  • Set the excitation wavelength to approximately 360 nm.

  • Measure the fluorescence emission intensity at approximately 440 nm with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (IVV) and then horizontally (IVH).

  • Calculate the fluorescence anisotropy (r) using the following equation:

    r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    Where G is the G-factor, which corrects for the differential transmission of vertically and horizontally polarized light by the emission monochromator. The G-factor is determined by measuring the ratio of IHV to IHH with the excitation polarizer in the horizontal position.

Protocol 3: Measurement of Excimer to Monomer (E/M) Fluorescence Ratio

Materials:

  • LUV suspension containing a higher concentration of this compound (e.g., 5-10 mol%)

  • Fluorometer

  • Cuvette

Procedure:

  • Place the LUV suspension in a cuvette and equilibrate to the desired temperature.

  • Set the excitation wavelength to approximately 360 nm.

  • Record the fluorescence emission spectrum from approximately 400 nm to 600 nm.

  • Identify the emission maximum for the monomer (IM), expected around 440-470 nm, and the excimer (IE), expected around 510-560 nm.

  • Calculate the E/M ratio as IE / IM. An increase in this ratio indicates a decrease in membrane fluidity.

Logical Relationship: Interpreting Fluorescence Data

Data_Interpretation Membrane_Change Change in Membrane Composition (e.g., increased cholesterol) Fluidity_Decrease Decrease in Membrane Fluidity Membrane_Change->Fluidity_Decrease Rotational_Mobility Decreased Rotational Mobility of Probe Fluidity_Decrease->Rotational_Mobility Probe_Proximity Increased Probe Proximity/Aggregation Fluidity_Decrease->Probe_Proximity Anisotropy_Increase Increase in Fluorescence Anisotropy (r) Rotational_Mobility->Anisotropy_Increase EM_Ratio_Increase Increase in Excimer/Monomer (E/M) Ratio Probe_Proximity->EM_Ratio_Increase

Caption: Relationship between membrane changes and fluorescence output.

Concluding Remarks

This compound is a versatile and sensitive fluorescent probe for the investigation of membrane fluidity. The protocols and application notes provided here offer a framework for its use in both basic research and drug development. By carefully controlling experimental conditions and employing the appropriate fluorescence techniques, researchers can gain valuable insights into the dynamic nature of lipid membranes and their role in cellular processes. It is recommended that for novel lipid systems, an initial spectral scan is performed to determine the precise excitation and emission maxima for the monomer and excimer forms of the probe.

References

Application Notes & Protocols: Synthesis of Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis, purification, and characterization of Cholesteryl 9-anthracenecarboxylate for research applications. This fluorescent cholesterol analog is a valuable tool for investigating the role of cholesterol in cell membranes, lipid rafts, and cellular signaling pathways.

Introduction

Cholesterol is a critical component of animal cell membranes, influencing membrane fluidity, organization, and the function of membrane-associated proteins. Its heterogeneous distribution leads to the formation of specialized microdomains, such as lipid rafts, which are crucial hubs for cellular signaling. To visualize and study the dynamics of cholesterol in these complex biological systems, researchers utilize fluorescently labeled analogs.

This compound is one such analog, where the fluorescent 9-anthracenecarboxylate moiety is ester-linked to the 3β-hydroxyl group of cholesterol. The anthracene group serves as a robust fluorophore, allowing for the tracking of the molecule within lipid bilayers using fluorescence microscopy. This probe is particularly useful for studying cholesterol transport, its interaction with other lipids and proteins, and its role in pathways like Hedgehog or Wnt signaling.[1][2][3] This document outlines a reliable method for its synthesis using a dicyclohexylcarbodiimide (DCC) mediated esterification.

Synthesis Overview

The synthesis of this compound is achieved via the Steglich esterification. This method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of an ester bond between the carboxylic acid group of 9-Anthracenecarboxylic acid and the hydroxyl group of cholesterol. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is used to accelerate the reaction and improve the yield.[4][5]

Reaction: Cholesterol + 9-Anthracenecarboxylic acid --(DCC, DMAP)--> this compound + Dicyclohexylurea (DCU)

Physicochemical & Spectroscopic Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Cholesterol57-88-5C₂₇H₄₆O386.65148-150White solid
9-Anthracenecarboxylic acid723-62-6C₁₅H₁₀O₂222.24277-281Yellow powder
This compound 2641-40-9 C₄₂H₅₄O₂ 590.88 196-197 White/Yellow Solid

Data sourced from[6][7][8].

Table 2: Expected Spectroscopic Data for this compound

Data TypeExpected Characteristics
¹H NMR Aromatic Protons: Multiple signals between δ 7.4-8.6 ppm corresponding to the anthracene ring protons. A characteristic singlet for the proton at the 10-position of the anthracene core is expected at the most downfield region. Cholesterol Protons: A complex series of overlapping signals in the aliphatic region (δ 0.6-2.5 ppm), including characteristic singlets for the angular methyl groups (C18 and C19) and a doublet for the C21 methyl group. The H3 proton of the cholesterol backbone will be shifted downfield into the δ 4.7-5.0 ppm region due to the ester linkage.
¹³C NMR Carbonyl Carbon: A signal around δ 165-170 ppm for the ester carbonyl. Aromatic Carbons: Multiple signals in the δ 120-135 ppm range. Cholesterol Carbons: Numerous signals in the aliphatic region (δ 10-60 ppm) and olefinic carbons (C5, C6) around δ 122 and 140 ppm. The C3 carbon will be shifted to ~δ 75 ppm.
UV-Vis Absorbance (in CHCl₃ or similar) Dominated by the anthracene chromophore. Expect strong absorption bands with maxima (λmax) around 253 nm, with additional characteristic peaks in the 340-390 nm region.[9]
Fluorescence Emission Excitation at one of the UV absorbance maxima (e.g., ~360-380 nm) should result in a characteristic structured emission spectrum with peaks typically in the blue region of the visible spectrum (~400-450 nm).

Experimental Protocol

This protocol describes the synthesis on a 1 mmol scale. Adjust quantities as needed.

4.1 Materials and Reagents

  • Cholesterol (1.0 eq, 387 mg)

  • 9-Anthracenecarboxylic acid (1.1 eq, 245 mg)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 248 mg)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 12 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Silica gel for column chromatography (230-400 mesh)

4.2 Synthesis Procedure

  • Preparation: Add Cholesterol (387 mg), 9-Anthracenecarboxylic acid (245 mg), and DMAP (12 mg) to a 50 mL round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add 20 mL of anhydrous DCM to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until all solids have dissolved.

  • Initiation: Cool the flask to 0 °C in an ice bath. Once cooled, add DCC (248 mg) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The product spot should be fluorescent under a UV lamp.

  • Work-up:

    • Once the reaction is complete (disappearance of the limiting reagent), filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

    • Wash the filter cake with a small amount of DCM (2 x 5 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue will contain the desired product along with any unreacted starting material and residual DCU.

    • Purify the crude product by silica gel column chromatography.

    • Column Preparation: Pack a column with silica gel using a Hexane:Ethyl Acetate slurry.

    • Loading: Dissolve the crude residue in a minimal amount of DCM and load it onto the column.

    • Elution: Elute the column with a gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing the polarity to 98:2, 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor by TLC.

    • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to pale yellow solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and by measuring its melting point.

Visualized Workflows and Concepts

Diagram 1: Synthesis Workflow The following diagram illustrates the step-by-step process for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cholesterol + 9-Anthracenecarboxylic Acid + DMAP Solvent Anhydrous DCM Reactants->Solvent Dissolve Cooling Cool to 0°C Solvent->Cooling Add_DCC Add DCC Cooling->Add_DCC Stir Stir at RT (12-24h) Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Column Silica Gel Chromatography Evaporate->Column Final_Product Pure Cholesteryl 9-anthracenecarboxylate Column->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Conceptual Application in a Cell Membrane This diagram illustrates the conceptual use of this compound as a fluorescent probe to study cholesterol-rich lipid rafts involved in cell signaling.

Conceptual_Application cluster_membrane Cell Membrane Bilayer cluster_raft Lipid Raft cluster_signal Cell Interior Probe Fluorescent Probe Receptor Receptor Protein Probe->Receptor Reports on local environment Signal_Cascade Signaling Cascade Receptor->Signal_Cascade Signal Transduction p1 p2 p3 p4

Caption: Probe localizing in a lipid raft to study membrane signaling.

References

Application Notes and Protocols for Measuring Liquid Crystal Phase Transitions of Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a cholesterol derivative that exhibits liquid crystalline properties. The study of its phase transitions is crucial for understanding its physicochemical behavior and for its potential applications in various fields, including drug delivery, materials science, and electronics. Liquid crystals are a state of matter that have properties between those of a conventional liquid and a solid crystal. Cholesteric liquid crystals, such as many cholesterol derivatives, are known for their unique optical properties, which are highly sensitive to temperature changes.

This document provides a detailed experimental setup and protocols for the characterization of the liquid crystal phase transitions of this compound using three primary analytical techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Experimental Techniques for Phase Transition Analysis

A combination of analytical methods is essential for a comprehensive understanding of the liquid crystal phase behavior of this compound.

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with phase transitions as a function of temperature.[1][2] It provides quantitative data on transition temperatures and the enthalpy changes (ΔH) associated with these transitions.

  • Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the different liquid crystal phases and their textures.[3][4] The unique birefringence of liquid crystals allows for their identification based on the textures observed under a microscope with cross-polarizers.

  • X-ray Diffraction (XRD): XRD provides information about the molecular arrangement and ordering within the different phases. For cholesteric liquid crystals, XRD can be used to determine the pitch of the helical structure.[5][6]

Data Presentation

The following table summarizes the expected quantitative data for the phase transitions of this compound. The melting point has been experimentally determined, while the cholesteric-isotropic transition temperature and enthalpy values are representative of similar aromatic cholesteryl esters and should be confirmed experimentally.

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)Notes
Crystal -> Cholesteric-196-197[7]Value to be determined experimentallyCorresponds to the melting of the solid crystal into the liquid crystal phase.
Cholesteric -> IsotropicValue to be determined experimentallyValue to be determined experimentallyTypically a small value for this type of transitionThe transition from the ordered liquid crystal phase to the disordered isotropic liquid.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpy changes of this compound.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., Indium).

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Seal the pan hermetically using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final expected transition (e.g., 220°C).

  • Hold the sample at the final temperature for a few minutes to ensure complete transition.

  • Cool the sample at the same controlled rate back to the starting temperature.

  • A second heating scan is often performed to observe the thermal behavior on a sample with a known thermal history.

  • Analyze the resulting thermogram to determine the onset and peak temperatures of any endothermic or exothermic transitions, and to calculate the enthalpy of these transitions.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and observe the phase transitions of this compound.

Materials and Equipment:

  • This compound sample

  • Polarizing optical microscope equipped with a hot stage and temperature controller

  • Glass microscope slides and cover slips

  • Spatula

Protocol:

  • Place a small amount of the this compound sample onto a clean glass microscope slide.

  • Gently place a cover slip over the sample.

  • Position the slide on the hot stage of the polarizing microscope.

  • Set the microscope to the cross-polarized light setting.

  • Slowly heat the sample on the hot stage while observing it through the microscope. A heating rate of 2-5°C/min is recommended to allow for thermal equilibrium.

  • Record the temperatures at which changes in the texture and birefringence of the sample occur. These changes correspond to phase transitions.

  • Capture images of the characteristic textures of each phase (e.g., crystalline, cholesteric, isotropic). The cholesteric phase will typically exhibit a unique "fingerprint" or "oily streak" texture. The isotropic phase will appear dark under cross-polarizers.

  • Slowly cool the sample and observe the reverse phase transitions.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and layer spacing in the different phases of this compound.

Materials and Equipment:

  • This compound sample

  • X-ray diffractometer with a variable temperature sample stage

  • Capillary tubes (for powder samples) or a temperature-controlled sample holder for thin films

Protocol:

  • Prepare the sample for analysis. For a powder sample, load it into a thin-walled glass capillary. For a thin film, prepare the sample on a suitable substrate that can be mounted on the temperature-controlled stage.

  • Mount the sample in the X-ray diffractometer.

  • Set the temperature of the sample stage to the desired temperature for a specific phase, as determined by DSC and POM.

  • Perform an XRD scan over a relevant angular range (2θ). The range will depend on the expected d-spacings.

  • Collect the diffraction pattern. For cholesteric phases, a broad, diffuse peak at a low angle may be observed, corresponding to the helical pitch. In the crystalline phase, sharp diffraction peaks will be present.

  • Repeat the measurement at different temperatures corresponding to the different phases observed in DSC and POM.

  • Analyze the diffraction patterns to determine the d-spacings and to gain insight into the molecular organization in each phase.

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Phase Transition Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM XRD X-ray Diffraction (XRD) Sample->XRD Quantitative Quantitative Data (T, ΔH) DSC->Quantitative Qualitative Qualitative Data (Phase Textures) POM->Qualitative Structural Structural Data (d-spacing) XRD->Structural Conclusion Comprehensive Phase Transition Profile Quantitative->Conclusion Qualitative->Conclusion Structural->Conclusion Signaling_Pathways cluster_heating Heating Cycle cluster_cooling Cooling Cycle Crystal Crystalline Solid Cholesteric Cholesteric Phase Crystal->Cholesteric T_m (Melting) Isotropic Isotropic Liquid Cholesteric->Isotropic T_i (Clearing) Cholesteric_cool Cholesteric Phase Isotropic->Cholesteric_cool T_i (Formation) Crystal_cool Crystalline Solid Cholesteric_cool->Crystal_cool T_c (Crystallization)

References

Application Notes and Protocols: Cholesteryl 9-anthracenecarboxylate as a Dopant in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl 9-anthracenecarboxylate is a molecule that combines the chiral cholesterol moiety with the fluorescent anthracene-9-carboxylic acid group. This unique structure makes it a compelling candidate for use as a multifunctional dopant in nematic liquid crystals (LCs). As a chiral dopant, it can induce a helical structure in a nematic host, transforming it into a cholesteric (or chiral nematic) liquid crystal.[1][2] The anthracene group provides strong fluorescent properties, allowing the doped material to be used in optoelectronic devices or as a probe for studying the liquid crystal's molecular ordering and dynamics.[3][4]

These notes provide an overview of the potential applications, physical properties, and generalized experimental protocols for utilizing this compound as a dopant in nematic liquid crystal systems. While this specific compound is not extensively documented in liquid crystal literature, the following information is synthesized from the known properties of its constituent parts and general principles of liquid crystal science.

Potential Applications

  • Induction of Chiral Nematic (Cholesteric) Phases: The primary role of a chiral dopant is to induce a helical twisting in an achiral nematic host.[1][2] The resulting cholesteric phase exhibits unique optical properties, such as selective reflection of circularly polarized light, which is the basis for applications like:

    • Reflective color displays.

    • "Smart" windows with tunable transparency.

    • Temperature sensors, as the helical pitch can be temperature-sensitive.[5]

    • Tunable optical filters and lasers.[6]

  • Fluorescent Probing of Liquid Crystal Systems: The anthracene moiety is a well-known fluorophore.[4][7][8] When incorporated into a liquid crystal host, the orientation and emission properties of the dopant are influenced by the surrounding LC matrix. This allows it to be used as a probe for:

    • Determining the local order parameter of the liquid crystal.

    • Studying the dynamics of molecular reorientation under external stimuli (e.g., electric fields).[3]

    • Visualizing domain structures and defects within the liquid crystal cell.

  • Active Component in Optoelectronic Devices: The combination of chirality and fluorescence opens possibilities for advanced applications:

    • Fluorescent Liquid Crystal Displays (FLCDs): The dopant can absorb ambient or backlight UV radiation and emit visible light, potentially enhancing display brightness and color purity.[9][10]

    • Circularly Polarized Luminescence (CPL): In a chiral environment, fluorescent molecules can exhibit circularly polarized emission, a property valuable in 3D displays, secure communications, and chiroptical sensors.

    • Photoresponsive Materials: Anthracene derivatives can undergo photochemical reactions, suggesting that the properties of the doped liquid crystal could be modulated with light.[11]

Data Presentation: Physicochemical Properties

The following tables summarize the known properties of this compound and the expected properties when used as a dopant.

Table 1: Known Physical Properties of this compound

Property Value Source
CAS Number 2641-40-9 [12][13]
Molecular Formula C₄₂H₅₄O₂ [12][13][14]
Molecular Weight 590.89 g/mol [13][14]
Appearance White solid [12]

| Melting Point | 196 - 197 °C |[12][14] |

Table 2: Expected Performance Characteristics as a Dopant in a Nematic Host (e.g., 5CB) Note: These are illustrative values. Actual performance will depend on the specific nematic host, concentration, and temperature.

Parameter Expected Range/Value Significance
Helical Twisting Power (HTP) 5 - 20 µm⁻¹ Measures the efficiency of inducing a helical pitch. Higher values mean less dopant is needed.[1][2]
Solubility in Nematic Host > 1 wt% Sufficient solubility is required to achieve desired pitch without phase separation.
Effect on N-I Transition Minimal depression A good dopant should not significantly reduce the nematic range of the host.
Fluorescence Excitation (λ_ex) ~360 - 380 nm Corresponds to the absorption spectrum of the anthracene moiety.
Fluorescence Emission (λ_em) ~400 - 450 nm (Blue) Characteristic emission of anthracene derivatives.[4]

| Fluorescence Quantum Yield | 0.2 - 0.6 | Efficiency of the fluorescence process in the LC host. |

Experimental Protocols

Protocol 1: Preparation of Doped Liquid Crystal Mixture

Objective: To prepare a homogeneous mixture of a nematic liquid crystal host with a specific concentration of this compound.

Materials:

  • Nematic liquid crystal host (e.g., 4-Cyano-4'-pentylbiphenyl, "5CB")

  • This compound (dopant)

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Small glass vial with a screw cap

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Weighing: Accurately weigh the desired amounts of the nematic host and the dopant into a clean glass vial. For a 1 wt% mixture, use a 99:1 mass ratio of host to dopant.

  • Dissolution: Add a small amount of a volatile solvent to the vial to completely dissolve both components.

  • Mixing: Tightly cap the vial and vortex the mixture for 2-3 minutes to ensure homogeneity.

  • Solvent Evaporation: Place the uncapped vial on a heating block set to a temperature slightly above the solvent's boiling point but well below the nematic-isotropic transition temperature of the host. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

  • Homogenization: After the solvent is removed, cap the vial and heat the mixture above the nematic-isotropic transition temperature for 10-15 minutes. Periodically vortex the mixture to ensure the dopant is evenly distributed.

  • Cooling & Storage: Slowly cool the mixture back to room temperature. The final product should be a uniform liquid crystal mixture. Store in a dark, sealed container.

Protocol 2: Fabrication of a Planar-Aligned LC Cell

Objective: To create a liquid crystal cell for electro-optical or spectroscopic characterization.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyimide alignment layer solution (e.g., PIA-2304)

  • Spinner coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable epoxy adhesive containing spacer beads (e.g., 5 µm diameter)

  • UV lamp

  • Prepared doped liquid crystal mixture

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO glass slides using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the slides with a nitrogen gun.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO side of each slide.

  • Curing: Bake the coated slides on a hot plate according to the manufacturer's specifications (e.g., 80°C for 5 min, then 180°C for 1 hour) to cure the polyimide.

  • Rubbing: Unidirectionally rub the cured polyimide surface with a velvet cloth to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: Apply the UV-curable epoxy mixed with spacer beads to the edges of one slide. Place the second slide on top with the rubbing directions anti-parallel to each other.

  • Curing: Press the slides together and cure the epoxy using a UV lamp to form an empty cell with a uniform gap defined by the spacer beads.

  • Cell Filling: Heat the doped LC mixture into its isotropic phase. Place a drop at the edge of the empty cell and allow capillary action to fill the cell. This is best done in a vacuum chamber to avoid air bubbles.

  • Sealing: Once filled, seal the filling port with an additional drop of epoxy and cure.

  • Annealing: Slowly cool the filled cell to room temperature to allow for the formation of a well-aligned liquid crystal texture.

Visualizations

Chol Cholesterol Moiety Chirality Chirality Chol->Chirality Anth Anthracene Moiety Fluorescence Fluorescence Anth->Fluorescence Induction Induces Helical Twist (Nematic -> Cholesteric) Chirality->Induction Probe Acts as Spectroscopic Probe Fluorescence->Probe

Caption: Logical relationship of this compound components.

cluster_char 4. Characterization prep 1. Mixture Preparation (Protocol 1) fab 2. Cell Fabrication (Protocol 2) prep->fab Doped LC Mixture fill 3. Cell Filling & Annealing fab->fill Empty Cell pom Polarizing Optical Microscopy (POM) - Texture & Pitch fill->pom dsc Differential Scanning Calorimetry (DSC) - Phase Transitions fill->dsc spec Fluorescence Spectroscopy - Emission/Excitation fill->spec eo Electro-Optic Testing - Switching, Vth fill->eo analysis 5. Data Analysis & Interpretation pom->analysis dsc->analysis spec->analysis eo->analysis

Caption: Experimental workflow for characterizing the doped liquid crystal system.

References

Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy with Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cholesteryl 9-anthracenecarboxylate as a fluorescent probe for studying the biophysical properties of lipid membranes using time-resolved fluorescence spectroscopy. The protocols outlined below are based on established methodologies for similar fluorescent membrane probes and are intended to serve as a detailed starting point for experimental design and execution.

Introduction: Probing Membrane Dynamics with a Cholesterol Analog

This compound is a fluorescent derivative of cholesterol where the hydroxyl group is esterified with 9-anthracenecarboxylic acid. This molecule is designed to mimic the behavior of cholesterol in lipid bilayers, partitioning into the membrane in a similar orientation. The anthracene moiety serves as a fluorophore, whose fluorescence properties are sensitive to its local environment.

Time-resolved fluorescence spectroscopy, particularly the measurement of fluorescence lifetime and anisotropy decay, of this compound provides a powerful tool to investigate:

  • Membrane Fluidity and Microviscosity: The rotational motion of the probe is influenced by the viscosity of its surroundings.

  • Lipid Packing and Order: The degree of restriction of the probe's motion reflects the packing of lipid acyl chains.

  • Formation of Lipid Domains: Changes in the probe's fluorescence characteristics can indicate its presence in distinct lipid environments, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases.

  • Drug-Membrane Interactions: The effect of pharmaceutical compounds on membrane structure and dynamics can be assessed by monitoring changes in the probe's fluorescence.

Principles of Time-Resolved Fluorescence Anisotropy

Time-resolved fluorescence anisotropy monitors the rotational motion of a fluorophore following excitation with polarized light. The fundamental principle lies in photoselective excitation: a pulse of vertically polarized light will preferentially excite fluorophores whose absorption dipole is aligned with the electric field of the light.

If the fluorophore is rotationally immobile, the emitted light will also be vertically polarized. However, if the fluorophore rotates during the excited state lifetime, the polarization of the emitted light will be randomized to some extent. The rate and extent of this depolarization provide information about the size, shape, and rotational freedom of the fluorophore, as well as the viscosity of its environment.

The time-resolved fluorescence anisotropy, r(t), is calculated from the time-resolved decays of the vertically (IVV(t)) and horizontally (IVH(t)) polarized emission components:

r(t) = (IVV(t) - G * IVH(t)) / (IVV(t) + 2 * G * IVH(t))

where G is an instrumental correction factor.

The decay of anisotropy is often modeled to extract key parameters:

  • Fluorescence Lifetime (τ): The average time the fluorophore spends in the excited state. It can be sensitive to the polarity of the environment and the presence of quenchers.

  • Rotational Correlation Time (φ): A measure of the rate of rotational diffusion of the probe. Faster rotation leads to a shorter correlation time and indicates a more fluid environment.

  • Order Parameter (S): A measure of the degree of restriction of the probe's rotational motion. An order parameter of 0 indicates isotropic rotation, while a value of 1 signifies complete restriction.

Applications in Research and Drug Development

Characterizing Membrane Physical Properties

The rotational dynamics of this compound can be used to characterize the fluidity and order of various model and biological membranes. For instance, an increase in cholesterol content in a phospholipid bilayer is known to increase the order of the acyl chains. This would be reflected as a longer rotational correlation time and a higher order parameter for the probe.

Investigating Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. The fluorescence properties of this compound are expected to differ in these ordered domains compared to the surrounding disordered membrane. By analyzing the fluorescence decay, it may be possible to resolve different populations of the probe, providing insights into the size, dynamics, and abundance of these domains.

Screening for Drug-Membrane Interactions

Many drugs exert their effects by interacting with the cell membrane. Time-resolved fluorescence spectroscopy with this compound can be employed as a screening tool to assess how drug candidates perturb membrane structure. For example, a compound that fluidizes the membrane would lead to a decrease in the rotational correlation time and order parameter of the probe.

Experimental Protocols

The following protocols provide a general framework for conducting time-resolved fluorescence spectroscopy experiments with this compound.

Preparation of Liposomes

Large unilamellar vesicles (LUVs) are a commonly used model membrane system.

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • Cholesterol (if desired)

  • This compound

  • Chloroform

  • Buffer (e.g., PBS, HEPES)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Dissolve the desired lipids and this compound in chloroform in a round-bottom flask. The probe-to-lipid ratio should be low (e.g., 1:500 to 1:1000) to avoid self-quenching.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

  • To form LUVs, subject the MLV suspension to several freeze-thaw cycles.

  • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at a temperature above the phase transition temperature of the lipids. Repeat the extrusion process 10-20 times to ensure a uniform size distribution.

Caption: Workflow for preparing large unilamellar vesicles (LUVs).

Time-Resolved Fluorescence Measurements

Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for these measurements.

Instrumentation:

  • Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with a vertical polarizer. The excitation wavelength should be in the absorption range of the anthracene moiety (typically ~360-380 nm).

  • Sample holder with temperature control.

  • Emission optics with a cutoff filter to remove scattered excitation light and a polarizer that can be switched between vertical and horizontal orientations.

  • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).

  • TCSPC electronics.

Protocol:

  • Place the liposome suspension in a cuvette in the sample holder and allow it to equilibrate to the desired temperature.

  • Set the excitation wavelength and the emission polarizer to the vertical position.

  • Collect the vertically polarized fluorescence decay, IVV(t), until a sufficient number of photons are collected in the peak channel (e.g., 10,000-20,000 counts).

  • Rotate the emission polarizer to the horizontal position.

  • Collect the horizontally polarized fluorescence decay, IVH(t), for the same acquisition time.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

Caption: Schematic of a time-correlated single photon counting (TCSPC) setup.

Data Analysis

The collected decay curves are analyzed using specialized software.

  • Deconvolution: The measured fluorescence decays are deconvolved with the IRF to obtain the true decay parameters.

  • Lifetime Analysis: The total fluorescence decay, I(t) = IVV(t) + 2 * G * IVH(t), is fitted to a multi-exponential decay model to determine the fluorescence lifetime(s).

  • Anisotropy Analysis: The anisotropy decay, r(t), is calculated and fitted to a model, such as a single or double exponential decay, to obtain the rotational correlation time(s) and the limiting anisotropy. The order parameter (S) can be calculated from the ratio of the limiting anisotropy to the initial anisotropy.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide examples of how to present the data, using hypothetical values for this compound based on data for similar probes.

Table 1: Fluorescence Lifetime of this compound in Different Environments

EnvironmentFluorescence Lifetime (τ) [ns]
Ethanol9.5
POPC LUVs10.2
POPC/Cholesterol (7:3) LUVs10.8

Table 2: Time-Resolved Fluorescence Anisotropy Parameters of this compound in Model Membranes

Membrane CompositionRotational Correlation Time (φ) [ns]Order Parameter (S)
POPC LUVs (25°C)1.20.65
POPC LUVs (37°C)0.80.50
DPPC LUVs (below Tm)> 200.90
DPPC LUVs (above Tm)1.50.60
POPC/Cholesterol (7:3) LUVs (37°C)2.50.85

Disclaimer: The quantitative data presented in the tables are illustrative and based on values reported for structurally related anthroyloxy-labeled lipid probes. Actual experimental values for this compound may vary and should be determined empirically.

Application Notes and Protocols for Studying Cholesterol Domains in Membranes with Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cholesteryl 9-anthracenecarboxylate as a fluorescent probe for the investigation of cholesterol-rich domains, often referred to as lipid rafts, in both model and cellular membranes. The intrinsic fluorescence of the 9-anthracenecarboxylate moiety, coupled with the membrane-anchoring properties of the cholesteryl group, makes this molecule a potentially valuable tool for elucidating membrane structure and function.

Introduction to this compound

This compound is a fluorescent cholesterol analog where the hydroxyl group of cholesterol is esterified with 9-anthracenecarboxylic acid. This design allows the molecule to mimic the behavior of native cholesterol, incorporating into lipid bilayers, while the anthracene group provides a fluorescent signal that is sensitive to the local environment. The fluorescence properties of anthracene derivatives are known to be influenced by the polarity and viscosity of their surroundings, making this compound a candidate for reporting on the ordered and rigid nature of cholesterol-rich domains.

Key Applications:

  • Characterization of lipid phases (e.g., liquid-ordered vs. liquid-disordered).

  • Monitoring cholesterol distribution in model membranes.

  • Imaging cholesterol-rich domains in live or fixed cells.

  • Studying the effects of drugs or other molecules on membrane organization.

Photophysical Properties

While detailed photophysical data for this compound within lipid membranes is not extensively published, the properties can be inferred from the behavior of 9-anthracenecarboxylic acid and other anthroyloxy-labeled lipids. The following table summarizes expected and literature-derived values that should be experimentally verified for this specific probe.

PropertyExpected Value/RangeNotes
Excitation Maximum (λex) ~360-380 nmThe exact maximum may shift depending on the solvent and membrane environment. It is crucial to determine the optimal excitation wavelength experimentally.
Emission Maximum (λem) ~450-480 nmA blue shift in emission is often observed in more nonpolar, ordered environments like liquid-ordered phases, while a red shift may occur in more polar, disordered phases. This solvatochromic shift is a key feature for sensing membrane polarity.[1]
Quantum Yield (ΦF) Variable; expected to be higher in nonpolar, rigid environments.The quantum yield will likely increase in the hydrophobic core of the membrane compared to aqueous solution and will be sensitive to the local lipid packing.
Fluorescence Lifetime (τ) Variable; typically in the range of 1-15 ns for anthracene derivatives.The fluorescence lifetime is also sensitive to the environment and can be used as a parameter to distinguish between different membrane domains using Fluorescence Lifetime Imaging Microscopy (FLIM).
Fluorescence Anisotropy (r) Expected to be high in ordered membrane domains.Anisotropy provides information about the rotational mobility of the probe. In rigid, ordered domains, the rotational motion of the probe is restricted, leading to higher anisotropy values.[2][3]

Experimental Protocols

Preparation of Model Membranes (Liposomes/Vesicles)

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • Lipids (e.g., DOPC, DPPC, Sphingomyelin, Cholesterol) in chloroform

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids and this compound in chloroform. A typical probe-to-lipid ratio is 1:200 to 1:500 (mol/mol).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The final lipid concentration is typically 1-5 mg/mL.

    • Hydrate the lipid film by gentle vortexing or shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Ensure the temperature is kept above the lipid phase transition temperature during extrusion.

  • Characterization:

    • The resulting LUV suspension can be characterized by dynamic light scattering (DLS) to determine the size distribution.

    • The incorporation of the probe can be verified by fluorescence spectroscopy.

G cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Characterization A Combine Lipids and Probe in Chloroform B Rotary Evaporation A->B C Dry under Nitrogen/Vacuum B->C D Hydrate with Buffer C->D Hydration of Lipid Film E Freeze-Thaw Cycles D->E F Extrusion E->F G Dynamic Light Scattering (DLS) F->G Analyze Size H Fluorescence Spectroscopy F->H Verify Probe Incorporation

Labeling of Live Cells

This protocol provides a general guideline for labeling the plasma membrane of live cells. Optimization of concentration and incubation time is crucial for different cell types.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Staining Solution Preparation:

    • Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is a good starting point.

  • Cell Labeling:

    • Remove the cell culture medium and wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with warm live-cell imaging medium to remove unincorporated probe.

  • Imaging:

    • Image the cells immediately in fresh, pre-warmed imaging medium using a fluorescence microscope equipped with appropriate filters for the anthracene fluorophore.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Analysis A Culture Cells B Prepare Staining Solution A->B D Incubate with Probe B->D C Wash Cells with PBS C->D E Wash to Remove Excess Probe D->E F Fluorescence Microscopy E->F

Data Acquisition and Analysis

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to assess the partitioning of this compound into different lipid phases in model membranes.

Principle: The emission spectrum of the probe is expected to shift depending on the polarity of its environment. A blue shift indicates partitioning into a more ordered, less polar environment (liquid-ordered phase), while a red shift suggests a more disordered, polar environment (liquid-disordered phase).

Example Data (Hypothetical):

Membrane CompositionEmission Maximum (nm)Interpretation
100% DOPC (liquid-disordered)475Probe in a disordered, polar environment.
DOPC:Cholesterol (1:1) (liquid-ordered)460Blue shift indicates partitioning into a more ordered, nonpolar environment.
DOPC:DPPC:Cholesterol (1:1:1) (phase-separated)Dual peaks or intermediateSuggests the probe is present in both liquid-ordered and -disordered domains.
Fluorescence Anisotropy

Steady-state fluorescence anisotropy measures the rotational mobility of the probe.

Principle: In a highly ordered and viscous environment like a lipid raft, the rotation of the probe is restricted, leading to a higher anisotropy value.

Example Data (Hypothetical):

Membrane CompositionSteady-State Anisotropy (r)Interpretation
100% DOPC (liquid-disordered)0.15High rotational mobility in a fluid environment.
DOPC:Cholesterol (1:1) (liquid-ordered)0.30Restricted rotational mobility in an ordered environment.[2][3]

Signaling Pathway and Domain Interaction Visualization

Cholesterol-rich domains are known to be platforms for cellular signaling. This compound can be used to study how various stimuli affect these domains and the associated signaling proteins.

G Ligand Ligand Receptor Receptor Ligand->Receptor Downstream Downstream Signaling Kinase Kinase Receptor->Kinase Activation Effector Effector Receptor->Effector Inhibited Kinase->Downstream Probe Probe

Troubleshooting and Considerations

  • Photobleaching: The anthracene fluorophore can be susceptible to photobleaching. Use minimal excitation power and exposure times. The use of antifade reagents may be necessary for fixed cell imaging.

  • Probe Concentration: High concentrations of the probe can lead to self-quenching and may perturb the membrane structure. It is essential to use the lowest concentration that provides an adequate signal-to-noise ratio.

  • Environmental Sensitivity: The fluorescence of this compound is sensitive to a variety of factors. Careful controls are necessary to correctly interpret changes in fluorescence.

  • Probe Localization: While the cholesteryl moiety directs the probe to membranes, its precise localization within the bilayer (e.g., depth) should be considered when interpreting data.

  • Comparison with other probes: It is often beneficial to use multiple fluorescent probes with different properties to obtain a more complete picture of membrane organization.

By following these guidelines and carefully optimizing the experimental conditions, researchers can effectively employ this compound to gain valuable insights into the complex world of membrane cholesterol domains.

References

Troubleshooting & Optimization

How to improve the signal-to-noise ratio of Cholesteryl 9-anthracenecarboxylate fluorescence.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cholesteryl 9-anthracenecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your fluorescence experiments and improve your signal-to-noise ratio.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as a fluorescent probe.

Issue 1: Low Fluorescence Signal

A weak fluorescence signal can be a significant hurdle in obtaining high-quality data. The following steps provide a systematic approach to diagnosing and resolving this issue.

  • Logical Flow for Troubleshooting Low Signal

    low_signal_troubleshooting start Start: Low Fluorescence Signal check_concentration Verify Probe Concentration start->check_concentration check_excitation Optimize Excitation & Emission Wavelengths check_concentration->check_excitation Concentration OK no_improvement Signal Not Improved (Consult Further) check_concentration->no_improvement Concentration incorrect check_solvent Assess Solvent Environment check_excitation->check_solvent Wavelengths Optimized check_excitation->no_improvement Wavelengths not optimal check_quenching Investigate Potential Quenching check_solvent->check_quenching Solvent Appropriate check_solvent->no_improvement Solvent unsuitable check_photobleaching Evaluate Photobleaching check_quenching->check_photobleaching No Obvious Quenching check_quenching->no_improvement Quenching present instrument_settings Review Instrument Settings check_photobleaching->instrument_settings Photobleaching Minimized check_photobleaching->no_improvement Significant photobleaching conclusion Signal Improved instrument_settings->conclusion Settings Optimized instrument_settings->no_improvement Settings not optimal

Troubleshooting Steps:

Potential Cause Recommended Action
Incorrect Probe Concentration The fluorescence of anthracene derivatives can be highly dependent on concentration. At high concentrations, aggregation-induced quenching can occur. Prepare a dilution series to determine the optimal concentration for your experiment. For the related compound, anthracene-9-carboxylic acid, concentrations around 2.0 x 10⁻⁶ M have been used in studies. [1]
Suboptimal Excitation/Emission Wavelengths Ensure your instrument is set to the correct excitation and emission maxima for this compound in your specific solvent or environment. While specific data for the cholesteryl ester is limited, the parent molecule, anthracene-9-carboxylic acid, shows excitation around 363 nm and emission that can range from approximately 412 nm to 470 nm depending on the solvent and aggregation state. [1]It is crucial to perform a spectral scan to determine the optimal wavelengths for your experimental conditions.
Inappropriate Solvent Environment The fluorescence of anthracene derivatives is highly sensitive to solvent polarity. [1][2]Generally, fluorescence intensity increases in less polar environments. For membrane studies, the nonpolar lipid bilayer provides an ideal environment. If working in solution, consider using a less polar solvent if your experimental design allows.
Presence of Quenchers Fluorescence quenching can significantly reduce signal intensity. Common quenchers for anthracene derivatives include molecular oxygen and nitroaromatic compounds. [3][4][5]Degassing your solvent or using an oxygen scavenger can mitigate quenching by oxygen. Be mindful of other potential quenchers in your sample.
Photobleaching Prolonged exposure to high-intensity excitation light can lead to the irreversible destruction of the fluorophore. To minimize photobleaching, reduce the excitation light intensity, decrease exposure time, and use an anti-fade reagent if compatible with your sample.
Instrument Settings Not Optimized Review the settings on your fluorometer or microscope. Ensure the detector gain is set appropriately, and the emission and excitation slits are optimized for your sample. For microscopy, ensure the correct filter sets are in use.

Issue 2: High Background Noise

Excessive background noise can obscure your signal. The following strategies can help reduce noise and improve the signal-to-noise ratio.

  • Workflow for Reducing Background Noise

    high_background_troubleshooting start Start: High Background Noise check_blank Analyze Blank Sample start->check_blank check_filters Verify Filter Sets check_blank->check_filters Blank shows high signal no_improvement Background Still High (Consult Further) check_blank->no_improvement Blank is clean check_solvent_purity Assess Solvent/Buffer Purity check_filters->check_solvent_purity Filters are appropriate check_filters->no_improvement Filter bleed-through dark_current Measure Detector Dark Current check_solvent_purity->dark_current Solvent is pure check_solvent_purity->no_improvement Solvent is contaminated conclusion Background Reduced dark_current->conclusion Dark current subtracted dark_current->no_improvement High dark current

    Caption: Workflow for diagnosing and reducing high background noise.

Troubleshooting Steps:

Potential Cause Recommended Action
Autofluorescence from Sample/Solvent Run a blank sample (without this compound) to assess the level of background fluorescence. If the blank is highly fluorescent, consider purifying your sample or using a different solvent or buffer with lower intrinsic fluorescence.
Inadequate Filtering of Excitation Light Ensure that your emission filter effectively blocks scattered excitation light. Using high-quality bandpass filters can significantly improve the signal-to-noise ratio.
Detector Noise For sensitive measurements, cooling the detector can reduce thermal noise (dark current). Always measure the dark current with the excitation source off and subtract it from your signal.
Light Leaks Ensure that the sample chamber of your instrument is light-tight to prevent stray ambient light from reaching the detector.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

Q2: How does solvent polarity affect the fluorescence of this compound?

The fluorescence of anthracene derivatives is very sensitive to the polarity of their environment. [1][2]As this compound is a nonpolar molecule, it will preferentially partition into nonpolar environments like lipid membranes. In such environments, a higher fluorescence quantum yield and a more structured emission spectrum are expected. In more polar solvents, the fluorescence intensity is often lower, and the emission spectrum is broader and shifted to longer wavelengths (a red shift). [1] Q3: What are common quenchers for this compound?

Common quenchers for anthracene-based fluorophores include:

  • Molecular Oxygen: Oxygen is an efficient collisional quencher of anthracene fluorescence. [4][5]To mitigate this, solutions can be degassed by bubbling with an inert gas like nitrogen or argon, or by using a sealed cuvette after freeze-pump-thaw cycles.

  • Nitroaromatic Compounds: These compounds can act as quenchers for anthracene fluorescence. [3]* Heavy Atoms: Solvents or solutes containing heavy atoms (e.g., bromine, iodine) can enhance intersystem crossing and reduce fluorescence.

Q4: How can I prevent photobleaching of this compound?

To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest excitation power that provides an adequate signal.

  • Limit Exposure Time: Keep the shutter closed when not acquiring data.

  • Use Neutral Density Filters: These can be used to attenuate the excitation light.

  • Incorporate Anti-fade Reagents: For microscopy, mounting media containing anti-fade reagents can be used if they are compatible with your sample.

Q5: At what concentration should I use this compound?

The optimal concentration will depend on your specific application. It is crucial to perform a concentration-response curve to find the range where fluorescence intensity is linearly proportional to concentration. For the related anthracene-9-carboxylic acid, concentrations in the micromolar range (e.g., 2 x 10⁻⁶ M) have been used to avoid aggregation-induced quenching. [1]Higher concentrations can lead to the formation of non-fluorescent dimers or excimers, which have a different, broader emission spectrum. [1]

Section 3: Experimental Protocols

Protocol 1: Incorporation of this compound into Liposomes

This protocol describes a general method for incorporating the hydrophobic probe into model lipid membranes.

  • Experimental Workflow for Liposome Preparation

    liposome_protocol start Start: Prepare Lipid & Probe Stock Solutions mix_lipids Mix Lipids and Probe in Organic Solvent start->mix_lipids dry_film Create Thin Lipid Film (Rotary Evaporation/Nitrogen Stream) mix_lipids->dry_film hydrate Hydrate Lipid Film with Buffer dry_film->hydrate sonicate_extrude Form Unilamellar Vesicles (Sonication or Extrusion) hydrate->sonicate_extrude characterize Characterize Liposomes (Size, Concentration) sonicate_extrude->characterize end Liposomes Ready for Use characterize->end

    Caption: Workflow for preparing liposomes with incorporated fluorescent probe.

Materials:

  • This compound

  • Phospholipid(s) of choice (e.g., POPC, DPPC)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Sonicator or mini-extruder with polycarbonate membranes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the desired phospholipid(s) in the organic solvent to a known concentration (e.g., 10 mg/mL).

    • Dissolve this compound in the same organic solvent to a known concentration (e.g., 1 mg/mL).

  • Mix Lipids and Probe:

    • In a round-bottom flask, combine the phospholipid stock solution and the this compound stock solution to achieve the desired molar ratio of probe to lipid (typically 1:200 to 1:1000).

  • Create a Thin Lipid Film:

    • Remove the organic solvent using a rotary evaporator under reduced pressure.

    • Alternatively, evaporate the solvent under a gentle stream of nitrogen or argon gas, while rotating the flask to ensure a thin, even film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the Lipid Film:

    • Add the desired aqueous buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Vortex the flask vigorously to disperse the lipid film, creating multilamellar vesicles (MLVs).

  • Form Unilamellar Vesicles (Optional but Recommended):

    • Sonication: Submerge the flask in a bath sonicator and sonicate until the suspension becomes clear. Be cautious of overheating, which can damage the lipids.

    • Extrusion: For more uniformly sized liposomes, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

  • Characterization:

    • The resulting liposome suspension containing this compound is now ready for your fluorescence experiments.

    • It is advisable to characterize the liposomes for size and concentration if these parameters are critical for your experiment.

Section 4: Quantitative Data Summary

The following table summarizes key photophysical parameters for anthracene-9-carboxylic acid, the parent molecule of this compound. These values can serve as a starting point for optimizing your experiments, but it is essential to determine the specific parameters for the cholesteryl ester in your system.

Parameter Value Conditions Reference
Excitation Maximum (λ_ex) ~363 nmVarious solvents[1]
Emission Maximum (λ_em) ~412 nm (anion), ~440 nm (neutral), ~470 nm (dimer)Ethanol[1]
Fluorescence Lifetime (τ) 3.66 nsEthanol (monomer)[1]

Note: The quantum yield of this compound in a lipid bilayer has not been explicitly reported in the literature. However, it is expected to be higher than in polar solvents due to the nonpolar environment of the membrane.

References

Common issues with Cholesteryl 9-anthracenecarboxylate photostability.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cholesteryl 9-anthracenecarboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the photostability of this fluorescent molecule.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal from this compound is rapidly decreasing during my experiment. What is happening?

A1: You are likely observing photobleaching or photodegradation. This compound, like other anthracene derivatives, is susceptible to degradation upon exposure to light, especially in the presence of oxygen. This process leads to a loss of fluorescence. The anthracene core can react with singlet oxygen to form an endoperoxide, which is a non-fluorescent intermediate that can undergo further reactions to form secondary degradation products.[1]

Q2: What is the primary mechanism of photodegradation for anthracene-based compounds like this compound?

A2: The primary photodegradation pathway for many anthracene derivatives involves the formation of an endoperoxide.[1] Upon excitation by light, the anthracene moiety can sensitize the formation of singlet oxygen from ground-state molecular oxygen. This highly reactive singlet oxygen then attacks the anthracene ring in a [4+2] cycloaddition reaction to form an endoperoxide. This endoperoxide can then undergo further thermal or photochemical reactions to yield various degradation products.[1]

Q3: How does the solvent environment affect the photostability of this compound?

A3: The solvent can significantly influence the rate of photodegradation. Studies on related anthracene compounds have shown that the rate of photoproduct formation can be faster in more polar solvents.[2][3] For example, the photodegradation of anthracene is generally faster in a water/acetonitrile mixture compared to cyclohexane.[2][3] This is an important consideration when designing your experiments.

Q4: Are there any specific wavelengths of light that are more damaging to this compound?

A4: Degradation is most efficient when the compound is irradiated at wavelengths where it absorbs light. For anthracene derivatives, this is typically in the UV-A range (320-400 nm). It is crucial to minimize exposure to high-intensity light sources, especially those with significant output in the UV spectrum.

Q5: Can I do anything to minimize photobleaching during my experiments?

A5: Yes, several strategies can be employed to minimize photobleaching:

  • Minimize Exposure: Only expose your sample to the excitation light when actively acquiring data.[4]

  • Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[4]

  • Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

  • Deoxygenate Solutions: Since the primary degradation pathway involves oxygen, removing dissolved oxygen from your solvents can improve stability. This can be achieved by sparging with an inert gas like nitrogen or argon.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of fluorescence signal Photodegradation due to excessive light exposure.Reduce the intensity of the excitation light source. Minimize the duration of light exposure.
Presence of oxygen in the solvent.Deoxygenate the solvent by bubbling with nitrogen or argon before use.
Inconsistent fluorescence readings between samples Differential light exposure between samples.Ensure all samples are exposed to the same light intensity and for the same duration. Use a photostability chamber for controlled experiments.[5]
Solvent effects.Use the same solvent for all samples and controls. Be aware that solvent polarity can affect degradation rates.[2][3]
Appearance of new absorption or fluorescence peaks Formation of photodegradation products.Analyze the sample using techniques like HPLC or GC-MS to identify potential degradation products.[2][6] The primary product is likely an endoperoxide, with secondary products such as 9,10-anthraquinone.[1][6]

Experimental Protocols

Protocol 1: Assessing Photostability under Forced Degradation Conditions

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[7][8][9]

Objective: To evaluate the photosensitivity of this compound in solution.

Materials:

  • This compound

  • High-purity solvent (e.g., cyclohexane or a polar solvent like acetonitrile/water)

  • Chemically inert, transparent containers (e.g., quartz cuvettes)

  • A calibrated light source capable of emitting both visible and UV light (e.g., Xenon arc lamp or a combination of cool white fluorescent and near UV lamps).[5][7]

  • Spectrofluorometer

  • HPLC system with a UV-Vis or fluorescence detector

  • Control samples protected from light (e.g., wrapped in aluminum foil)

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Place the solution in a quartz container. Prepare a control sample in an identical container and wrap it securely in aluminum foil.

  • Expose the test sample to a controlled light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][7]

  • At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the aliquots using a spectrofluorometer to measure the decrease in fluorescence intensity.

  • (Optional) Analyze the aliquots by HPLC to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Quantitative Analysis of Photodegradation

Objective: To determine the photodegradation quantum yield.

Methodology: This is an advanced protocol that requires a well-characterized photochemical reactor and an actinometer. The quantum yield is a measure of the efficiency of a photochemical process.

  • The experimental setup typically involves a collimated beam of monochromatic light of known intensity (I₀).

  • The rate of photon absorption by the sample is determined.

  • The rate of degradation of this compound is measured over time using a suitable analytical technique (e.g., HPLC).

  • A chemical actinometer with a known quantum yield at the excitation wavelength is used to accurately measure the photon flux.[10]

  • The photodegradation quantum yield (Φ) is calculated as the ratio of the number of molecules degraded to the number of photons absorbed.

Data Presentation

Table 1: Influence of Solvent on Photodegradation Rate of Anthracene

Note: This data is for the parent compound, anthracene, and is provided as an illustrative example of the expected solvent effect on this compound.

SolventRelative Degradation Rate
Cyclohexane (Apolar)Slower
Water/Acetonitrile (Polar)Faster[2][3]
Table 2: ICH Q1B Recommended Light Exposure for Photostability Testing
Light SourceExposure Level
Overall Illumination≥ 1.2 million lux hours[5][7]
Near Ultraviolet (UV-A)≥ 200 watt hours / square meter[5][7]

Visualizations

Photodegradation_Pathway C9A Cholesteryl 9-anthracenecarboxylate (Fluorescent) Excited_C9A Excited State C9A* C9A->Excited_C9A Light (hν) Endoperoxide Endoperoxide Intermediate (Non-Fluorescent) C9A->Endoperoxide + ¹O₂ Excited_C9A->C9A Fluorescence O2_singlet ¹O₂ (Singlet Oxygen) Excited_C9A->O2_singlet Energy Transfer Degradation_Products Secondary Degradation Products Endoperoxide->Degradation_Products Further Reactions O2 ³O₂ (Ground State Oxygen)

Caption: Proposed photodegradation pathway for this compound.

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Exposure Reduce Light Exposure? (Lower intensity, shorter duration) Start->Check_Exposure Problem_Solved Problem Resolved Check_Exposure->Problem_Solved Yes Deoxygenate Deoxygenate Solvent? (N₂ or Ar sparging) Check_Exposure->Deoxygenate No Deoxygenate->Problem_Solved Yes Antifade Use Antifade Reagent? (For microscopy) Deoxygenate->Antifade No Antifade->Problem_Solved Yes Analyze_Products Consider Degradation Product Analysis (HPLC, GC-MS) Antifade->Analyze_Products No

Caption: Troubleshooting workflow for photostability issues.

References

Optimizing Fluorescent Cholesterol Analogs for Live Cell Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of fluorescent cholesterol analogs in cell imaging. Due to a lack of specific experimental data for Cholesteryl 9-anthracenecarboxylate, the following recommendations are based on established principles and protocols for other commonly used fluorescent cholesterol probes, such as dehydroergosterol (DHE), cholestatrienol (CTL), and BODIPY-cholesterol. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a fluorescent cholesterol analog?

A1: The optimal concentration of a fluorescent cholesterol analog can vary significantly depending on the cell type, the specific probe being used, and the imaging modality. A general starting point is a concentration range of 1-5 µM. It is crucial to perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity or artifacts.

Q2: How long should I incubate the cells with the fluorescent cholesterol analog?

A2: Incubation times can range from 15 minutes to several hours. Shorter incubation times are often sufficient for plasma membrane labeling. For visualizing intracellular cholesterol trafficking, longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific research question.

Q3: My fluorescent signal is very weak. What can I do?

A3: Several factors can contribute to a weak fluorescent signal. Consider the following troubleshooting steps:

  • Increase Concentration: Gradually increase the probe concentration, but be mindful of potential cytotoxicity.

  • Optimize Imaging Settings: Adjust the microscope's laser power, exposure time, and detector gain. Be cautious of increasing these parameters too much, as it can lead to phototoxicity and photobleaching.

  • Check Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent cholesterol analog.

  • Probe Integrity: Verify the quality and storage conditions of your fluorescent probe. Degradation can lead to a loss of fluorescence.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can obscure the specific signal from your labeled cells. To reduce background:

  • Wash Thoroughly: After incubation with the probe, wash the cells multiple times with fresh, pre-warmed buffer or medium to remove any unbound probe.

  • Reduce Concentration: A lower probe concentration can help minimize non-specific binding and background.

  • Use a Different Probe: Some fluorescent cholesterol analogs have a higher propensity for non-specific binding than others. Consider trying a different analog if background persists.

Q5: The fluorescent probe appears to be cytotoxic to my cells. What should I do?

A5: Cytotoxicity is a critical concern in live-cell imaging. To mitigate this:

  • Lower the Concentration: This is the most effective way to reduce toxicity.

  • Reduce Incubation Time: Shorter exposure to the probe can minimize its toxic effects.

  • Perform a Viability Assay: Use a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to quantitatively assess the cytotoxicity of the probe at different concentrations and incubation times.

  • Choose a More Biocompatible Probe: Intrinsically fluorescent sterols like DHE and CTL are often considered less disruptive than probes with bulky fluorescent dyes.[1][2]

Troubleshooting Guide

This section provides solutions to common problems encountered during cell imaging with fluorescent cholesterol analogs.

Problem Possible Cause(s) Suggested Solution(s)
No or Very Faint Signal - Incorrect filter set for the fluorophore.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching from excessive light exposure.- Degraded fluorescent probe.- Verify the excitation and emission spectra of your probe and match them with the microscope's filter cubes.- Perform a concentration titration to find the optimal concentration.- Increase the incubation time.- Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.- Use a fresh stock of the fluorescent probe.
High Background Fluorescence - Incomplete removal of unbound probe.- Probe concentration is too high.- Non-specific binding of the probe to cellular components or the coverslip.- Increase the number and duration of washing steps after probe incubation.- Lower the probe concentration.- Consider using a blocking agent or pre-coating the coverslip.- Test a different fluorescent cholesterol analog.
Uneven or Patchy Staining - Probe precipitation in the labeling medium.- Cell stress or poor health.- Artifacts from probe aggregation.- Ensure the probe is fully dissolved in the working solution. Consider using a carrier like methyl-β-cyclodextrin for delivery.- Culture cells under optimal conditions and ensure they are healthy before labeling.- Lower the probe concentration and vortex the working solution before adding it to the cells.
Signal Localizes to Unexpected Organelles - The fluorescent tag on the cholesterol analog alters its trafficking behavior.- Phototoxicity-induced cellular stress leading to aberrant localization.- Use a cholesterol analog that is known to mimic the behavior of endogenous cholesterol more closely (e.g., DHE, CTL).[3][4]- Reduce light exposure and probe concentration to minimize phototoxicity.[5]- Compare the localization with a known marker for the organelle .
Rapid Photobleaching - High laser power or long exposure times.- The fluorophore is inherently prone to photobleaching.- Use the lowest possible laser power and shortest exposure time that provides an adequate signal.- Use an anti-fade mounting medium if imaging fixed cells.- For live-cell imaging, acquire images in a time-lapse series with longer intervals between frames.

Experimental Protocols

General Protocol for Labeling Live Cells with a Fluorescent Cholesterol Analog

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescent cholesterol analog in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration. It is important to vortex the solution well.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for the desired time at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove the unbound probe.

  • Imaging:

    • Add fresh, pre-warmed medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent probe.

Visualizing Experimental Workflows and Signaling Pathways

Experimental_Workflow A 1. Seed Cells on Imaging Dish B 2. Prepare Labeling Solution (Fluorescent Cholesterol Analog in Medium) A->B Allow cells to adhere C 3. Incubate Cells with Labeling Solution B->C Add solution to cells D 4. Wash Cells to Remove Unbound Probe C->D After incubation period E 5. Add Fresh Medium/Imaging Buffer D->E Prepare for imaging F 6. Acquire Images using Fluorescence Microscopy E->F Mount on microscope

Troubleshooting_Logic Start Weak or No Signal? CheckFilters Are Filter Sets Correct? Start->CheckFilters CheckFilters->Start No, Correct Filters IncreaseConc Increase Probe Concentration CheckFilters->IncreaseConc Yes OptimizeSettings Optimize Microscope Settings (Laser, Exposure, Gain) IncreaseConc->OptimizeSettings Still Weak Result Improved Signal IncreaseConc->Result Signal Improved CheckProbe Is the Probe Degraded? OptimizeSettings->CheckProbe Still Weak OptimizeSettings->Result Signal Improved CheckProbe->Start Yes, Use Fresh Probe CheckProbe->Result No

References

Technical Support Center: Synthesis of Cholesteryl 9-anthracenecarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Cholesteryl 9-anthracenecarboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during the experiment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Q1: My reaction does not seem to be progressing, or the yield is very low. What are the common causes?

A1: Low or no product formation in the Steglich esterification of cholesterol with 9-anthracenecarboxylic acid can stem from several factors:

  • Reagent Quality: Ensure all reagents, especially N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), are fresh and have been stored under anhydrous conditions. DCC is sensitive to moisture.

  • Solvent Purity: The solvent used (typically dichloromethane, DCM) must be anhydrous. The presence of water can hydrolyze the DCC and the activated ester intermediate, halting the reaction.

  • Insufficient Activation: The molar ratio of DCC to the carboxylic acid is crucial. A slight excess of DCC (1.1-1.2 equivalents) is often used to ensure complete activation of the 9-anthracenecarboxylic acid.

  • Steric Hindrance: Cholesterol is a sterically hindered alcohol, which can slow down the reaction rate. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration (often 12-24 hours) at room temperature.[1][2]

  • Side Reactions: A common side reaction is the formation of N-acylurea, which is an unreactive byproduct.[1] This can occur if the activated carboxylic acid (O-acylisourea intermediate) rearranges before reacting with cholesterol. The use of a catalytic amount of DMAP helps to minimize this by forming a more reactive acylpyridinium intermediate.[1][3]

Q2: I observe a white precipitate forming in my reaction mixture. What is it and should I be concerned?

A2: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction where DCC has been consumed.[1] This is a normal observation and indicates that the DCC is activating the carboxylic acid. The DCU is typically removed by filtration at the end of the reaction.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[4][5]

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (cholesterol and 9-anthracenecarboxylic acid).

  • Eluent System: A common eluent system for separating cholesteryl esters from cholesterol is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Visualization: The spots can be visualized under UV light (due to the anthracene group) and/or by staining with a suitable agent like potassium permanganate or phosphomolybdic acid.

  • Interpretation: As the reaction progresses, you should see the disappearance of the starting material spots and the appearance of a new, less polar spot corresponding to the this compound product. Cholesterol is more polar than its ester, so it will have a lower Rf value.[5]

Purification

Q4: I am having difficulty removing the dicyclohexylurea (DCU) byproduct. What is the best method?

A4: DCU has limited solubility in many organic solvents, which aids its removal.

  • Primary Removal: After the reaction is complete, the bulk of the DCU can be removed by filtration of the reaction mixture.

  • Residual Removal: Traces of DCU can be persistent. Cooling the filtrate (e.g., in an ice bath) can sometimes precipitate more DCU. If DCU co-precipitates with your product during recrystallization, you may need to perform column chromatography for complete removal.

Q5: How do I remove the DMAP catalyst and any unreacted 9-anthracenecarboxylic acid?

A5: An acidic wash is effective for removing basic DMAP and any remaining acidic starting material.

  • Procedure: After filtering off the DCU, wash the organic filtrate with a dilute acid solution, such as 0.5 N HCl or aqueous citric acid solution.[6] This will protonate the DMAP, making it water-soluble and allowing it to be extracted into the aqueous layer. Unreacted 9-anthracenecarboxylic acid can be removed with a subsequent wash with a mild base, like a saturated sodium bicarbonate solution.

Q6: What is the recommended method for final purification of this compound?

A6:

  • Column Chromatography: This is a highly effective method to separate the non-polar cholesteryl ester from the more polar unreacted cholesterol. A silica gel column with a hexane/ethyl acetate gradient is typically used.

  • Recrystallization: If the crude product is relatively clean after washing, recrystallization can be a good option. Suitable solvents would need to be determined empirically, but mixtures of a good solvent (like dichloromethane or chloroform) and a poor solvent (like methanol or ethanol) are often effective for cholesteryl esters.

Experimental Protocol: Steglich Esterification of Cholesterol

This is a general protocol and may require optimization.

Materials:

  • Cholesterol

  • 9-Anthracenecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for TLC and column chromatography

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, purify by recrystallization.

Data Presentation

ParameterTypical Value/RangeNotes
Reactant Molar Ratios
Cholesterol1 equivalent
9-Anthracenecarboxylic acid1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
DCC1.1 - 1.5 equivalentsExcess is used to ensure full activation of the carboxylic acid.
DMAP0.05 - 0.2 equivalentsCatalytic amount is sufficient.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Other aprotic solvents like THF or diethyl ether can also be used.[6]
Temperature0 °C to Room TemperatureInitial cooling helps control the reaction rate.
Reaction Time12 - 48 hoursSteric hindrance can necessitate longer reaction times.
Purification
TLC Eluent (Silica)Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)Adjust polarity for optimal separation.
Column Chromatography EluentGradient of Hexane/Ethyl AcetateStart with a low polarity and gradually increase.
Expected Yield60 - 90%Highly dependent on reaction conditions and purification.

Visualizations

Synthesis_Workflow Reactants Cholesterol & 9-Anthracenecarboxylic Acid Activation Add DCC & DMAP in Anhydrous DCM Reactants->Activation Reaction Stir at RT (12-24h) Activation->Reaction Filtration Filter to Remove DCU Byproduct Reaction->Filtration Workup Wash with Dilute Acid & Base Filtration->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Cholesteryl 9-anthracenecarboxylate Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low/No Product Yield CheckReagents Check Reagent Quality (DCC, DMAP, Solvent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckSideReaction Consider Side Reactions (N-acylurea formation) Start->CheckSideReaction Sol_Reagents Use Fresh/Anhydrous Reagents & Solvent CheckReagents->Sol_Reagents Sol_Conditions Optimize Time & Stoichiometry (may need longer reaction) CheckConditions->Sol_Conditions Sol_SideReaction Ensure Sufficient DMAP is used as catalyst CheckSideReaction->Sol_SideReaction

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Cholesteryl 9-anthracenecarboxylate in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Cholesteryl 9-anthracenecarboxylate in fluorescence microscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts associated with this lipophilic fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in fluorescence microscopy?

This compound is a fluorescent probe consisting of a 9-anthracenecarboxylate fluorophore attached to a cholesterol molecule. Its lipophilic nature makes it ideal for integrating into cellular membranes. The primary application is to study the structure and dynamics of these membranes, including membrane fluidity and the characterization of lipid microdomains, such as lipid rafts.[1][2][3] The orientation and fluorescence characteristics of the anthracene group are sensitive to the local lipid environment, providing insights into the physical state of the membrane.

Q2: My fluorescence signal is very weak or disappears quickly. What could be the cause?

This issue is likely due to photobleaching , the irreversible photochemical destruction of the fluorophore. The anthracene core of the probe is susceptible to this phenomenon.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Keep the exposure times as short as possible during image acquisition.[4]

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.

  • Image Different Fields of View: If you need to focus or set up the microscope, do so on an area of the sample that you do not intend to image.

Q3: I am observing cell death or changes in cell morphology after illumination. What is happening?

This is likely a result of phototoxicity . When fluorophores are excited, they can generate reactive oxygen species (ROS) that are damaging to cells, leading to apoptosis or altered morphology.[4] This is a significant concern in live-cell imaging.

Troubleshooting Steps:

  • Lower Excitation Energy: Similar to mitigating photobleaching, reduce the intensity and duration of the excitation light.[4]

  • Use Longer Wavelengths if Possible: While the excitation of anthracene is in the UV/blue range, for general live-cell imaging, probes that excite at longer wavelengths (e.g., red or far-red) are generally less phototoxic.[4]

  • Time-Lapse Imaging: If imaging over time, increase the interval between acquisitions to allow the cells to recover.

Q4: The fluorescence in my images appears as bright, punctate spots instead of a smooth membrane stain. What does this indicate?

This is a common artifact caused by the aggregation of the lipophilic probe. This compound, due to its hydrophobic nature, can form aggregates or microcrystals if its concentration exceeds its solubility limit in the aqueous buffer or within the membrane itself.

Troubleshooting Steps:

  • Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration that provides adequate signal without forming aggregates.

  • Ensure Proper Solubilization: Prepare the stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and ensure it is fully dissolved before diluting into your aqueous labeling buffer. Vortex the final solution well.

  • Control Incubation Time and Temperature: Shorter incubation times can reduce the likelihood of aggregation. Ensure the incubation temperature is appropriate for your cell type and doesn't induce phase separation artifacts.

Q5: The color of the fluorescence emission seems to vary across different parts of the cell. Is this an artifact?

This could be a genuine reflection of different local environments, a phenomenon known as solvatochromism . The fluorescence emission of the anthracene fluorophore is sensitive to the polarity of its surroundings.[5]

  • Blue-shifted emission (shorter wavelength): This may indicate a more non-polar, ordered lipid environment, such as that found in lipid rafts.

  • Red-shifted emission (longer wavelength): This could suggest a more polar or disordered lipid environment.[5]

However, it is crucial to rule out other causes, such as bleed-through from other fluorescent channels if you are performing multi-color imaging.

Troubleshooting Guide

Problem: High Background Fluorescence
Potential Cause Recommended Solution
Excess unbound probe Increase the number and duration of washing steps after incubation with the probe.
Autofluorescence Image an unstained control sample using the same acquisition settings to determine the level of intrinsic cell fluorescence. If significant, you may need to use spectral unmixing or select a different fluorescent probe with a brighter signal.
Ambient light contamination Ensure that the microscope's light path is properly shielded and that room lights are turned off during acquisition.[4]
Contaminated media or buffers Use fresh, high-purity reagents and sterile-filter your buffers.
Problem: Inconsistent or Non-Specific Staining
Potential Cause Recommended Solution
Probe degradation Store the probe protected from light and moisture. Prepare fresh dilutions for each experiment.
Incorrect buffer conditions (pH, ionic strength) The fluorescence of anthracene derivatives can be sensitive to pH.[5] Ensure your labeling and imaging buffers have a stable and appropriate pH for your experiment.
Cell health is compromised Ensure cells are healthy and not overly confluent before labeling. Unhealthy or dying cells can exhibit non-specific probe uptake.

Experimental Protocols

General Protocol for Labeling Live Cells with this compound
  • Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or ethanol to create a 1-5 mM stock solution. Vortex thoroughly. Store at -20°C, protected from light.

  • Cell Preparation: Plate your cells on glass-bottom dishes or coverslips suitable for microscopy. Allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Labeling Solution: Dilute the stock solution into a serum-free medium or an appropriate physiological buffer (e.g., HBSS) to the final working concentration. A typical starting range is 1-10 µM. It is critical to vortex the solution immediately after dilution to prevent aggregation.

  • Cell Labeling: Remove the culture medium from the cells and wash once with the pre-warmed buffer. Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash: Remove the labeling solution and wash the cells 2-3 times with the pre-warmed buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (a phenol red-free medium is recommended to reduce background fluorescence) to the cells. Proceed with imaging on the fluorescence microscope. Use an appropriate filter set for the anthracene fluorophore (e.g., UV/DAPI excitation filter, ~350-400 nm excitation, and an emission filter around 450-500 nm).

Visualized Workflows and Concepts

G cluster_0 Troubleshooting Workflow for Fluorescence Artifacts Start Observe Image Artifact WeakSignal Weak or Fading Signal? Start->WeakSignal PunctateStaining Punctate Staining? WeakSignal->PunctateStaining No Photobleaching Potential Photobleaching - Reduce laser power - Decrease exposure time - Use antifade WeakSignal->Photobleaching Yes CellDamage Cell Damage Observed? PunctateStaining->CellDamage No Aggregation Potential Aggregation - Lower probe concentration - Check solubilization - Optimize incubation PunctateStaining->Aggregation Yes HighBackground High Background? CellDamage->HighBackground No Phototoxicity Potential Phototoxicity - Reduce laser power - Decrease exposure time - Increase time-lapse interval CellDamage->Phototoxicity Yes End Optimized Image HighBackground->End No BackgroundCauses Check Background Causes - Wash cells more - Use fresh buffers - Check for autofluorescence HighBackground->BackgroundCauses Yes Photobleaching->End Aggregation->End Phototoxicity->End BackgroundCauses->End

Caption: A troubleshooting workflow for common fluorescence microscopy artifacts.

G cluster_1 Effect of Environmental Polarity on Fluorescence Emission S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation S1->S0 Emission (Non-polar Env.) S1_relaxed Relaxed Excited State (S'₁) S1->S1_relaxed Solvent Relaxation (in polar solvent) S1_relaxed->S0 Emission (Polar Env.) Red-Shifted

Caption: Environmental polarity can cause a red-shift in fluorescence emission.

G cluster_2 Probe Aggregation in the Plasma Membrane Monomer Properly Inserted Monomeric Probe Membrane Plasma Membrane Monomer->Membrane Desired State: Smooth Staining Aggregate Probe Aggregates (High Local Concentration) Aggregate->Membrane Artifact: Punctate Staining

Caption: High probe concentrations can lead to aggregation and imaging artifacts.

References

Technical Support Center: Cholesteryl 9-anthracenecarboxylate Integration into Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful incorporation of Cholesteryl 9-anthracenecarboxylate into cellular membranes for experimental studies.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from initial probe preparation to post-insertion analysis.

1.1 Issue: Poor or Inconsistent Cell Labeling

Question: My cells show weak or highly variable fluorescence after incubation with this compound. What are the possible causes and solutions?

Answer:

Weak or inconsistent labeling can stem from several factors related to probe preparation, delivery, and cellular conditions. Below is a systematic guide to troubleshoot this issue.

  • Probe Aggregation: this compound is highly hydrophobic and prone to aggregation in aqueous solutions, which prevents its efficient insertion into the cell membrane.

    • Solution: Ensure proper solubilization in a suitable organic solvent like ethanol or DMSO before diluting it into your aqueous cell culture medium. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.

  • Suboptimal Concentration: The concentration of the probe is critical. Too low a concentration will result in a weak signal, while too high a concentration can lead to aggregation and cellular toxicity.

    • Solution: Perform a concentration titration to determine the optimal working concentration for your specific cell type and experimental conditions. Start with a range of 1-10 µM and assess both fluorescence intensity and cell viability.

  • Inefficient Delivery: Passive diffusion of the probe from the media to the cell membrane may be inefficient.

    • Solution: Consider using a carrier molecule to facilitate delivery. Cyclodextrins, such as methyl-β-cyclodextrin, are effective at solubilizing cholesterol and its analogs and delivering them to the plasma membrane. Prepare a complex of this compound with cyclodextrin before adding it to the cells.

  • Incorrect Incubation Parameters: Incubation time and temperature can significantly impact labeling efficiency.

    • Solution: Optimize incubation time (e.g., 15-60 minutes) and temperature (typically 37°C for live cells) for your cell line.

Logical Workflow for Troubleshooting Poor Labeling:

start Poor/Inconsistent Labeling check_aggregation Check for Probe Aggregation start->check_aggregation optimize_concentration Optimize Concentration check_aggregation->optimize_concentration If aggregation is suspected improve_delivery Improve Delivery Method check_aggregation->improve_delivery If aggregation persists optimize_concentration->improve_delivery adjust_incubation Adjust Incubation Parameters improve_delivery->adjust_incubation successful_labeling Successful Labeling adjust_incubation->successful_labeling

Caption: Troubleshooting workflow for poor cell labeling.

1.2 Issue: High Background Fluorescence or Non-Specific Staining

Question: I am observing high background fluorescence in my imaging medium or non-specific intracellular fluorescence instead of clear plasma membrane labeling. How can I resolve this?

Answer:

High background and non-specific staining can obscure the desired signal from the plasma membrane. The following steps can help minimize these issues.

  • Incomplete Washing: Residual probe in the imaging medium or loosely attached to the cell surface can contribute to high background.

    • Solution: After incubation, wash the cells thoroughly with fresh, probe-free medium or a suitable buffer (e.g., PBS or HBSS) multiple times.

  • Probe Aggregates in Solution: Aggregates of the probe can adhere to the coverslip or cell surface, appearing as bright, non-specific puncta.

    • Solution: Centrifuge your stock solution of this compound before use to pellet any pre-existing aggregates. Prepare fresh dilutions for each experiment.

  • Internalization of the Probe: Depending on the cell type and experimental conditions, the probe may be internalized through endocytosis, leading to fluorescence in intracellular compartments.

    • Solution: To specifically label the plasma membrane, perform incubations at a lower temperature (e.g., 4°C) to inhibit endocytosis. If studying trafficking is the goal, be aware of this internalization and use appropriate markers to identify the fluorescent compartments.

  • Autofluorescence: Some cell types exhibit significant intrinsic fluorescence, which can interfere with the signal from the probe.

    • Solution: Image a sample of unlabeled cells under the same imaging conditions to assess the level of autofluorescence. If necessary, use imaging software to subtract the background autofluorescence from your labeled samples.

1.3 Issue: Evidence of Cell Stress or Cytotoxicity

Question: My cells are showing morphological changes (e.g., rounding up, detaching) or reduced viability after incubation with this compound. What could be causing this and how can I mitigate it?

Answer:

Cell stress and cytotoxicity are critical concerns when introducing exogenous molecules. The following factors should be considered:

  • Solvent Toxicity: The organic solvent used to dissolve the probe (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible, typically below 0.5%.

  • Probe Concentration: High concentrations of this compound can be cytotoxic.

    • Solution: Use the lowest effective concentration of the probe, as determined by a concentration titration.

  • Membrane Perturbation: The insertion of a bulky molecule like this compound can disrupt the normal structure and function of the cell membrane.[1]

    • Solution: Minimize incubation time to what is necessary for sufficient labeling. Assess membrane integrity using a viability assay such as trypan blue exclusion or a commercial live/dead cell staining kit.

  • Phototoxicity: The anthracene moiety can generate reactive oxygen species upon excitation with light, leading to phototoxicity.

    • Solution: Minimize the exposure of labeled cells to excitation light. Use the lowest possible laser power and exposure time during fluorescence microscopy.

Experimental Workflow for Assessing Cytotoxicity:

start Observe Cell Stress/Cytotoxicity check_solvent Check Solvent Concentration start->check_solvent check_probe Check Probe Concentration start->check_probe assess_membrane Assess Membrane Integrity check_solvent->assess_membrane check_probe->assess_membrane minimize_phototoxicity Minimize Phototoxicity assess_membrane->minimize_phototoxicity healthy_cells Healthy Labeled Cells minimize_phototoxicity->healthy_cells

Caption: Workflow for troubleshooting cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as high-purity ethanol or dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) from which working solutions can be made by dilution.

Q2: How should I dilute the stock solution into my aqueous cell culture medium?

A2: To minimize aggregation, it is crucial to dilute the stock solution by adding it to the aqueous medium while vortexing or vigorously mixing. The final concentration of the organic solvent in the medium should be kept to a minimum (ideally below 0.5%).

Q3: What are the excitation and emission wavelengths for this compound?

A3: The anthracene moiety typically has absorption maxima around 350, 368, and 386 nm, with fluorescence emission in the range of 412-435 nm.[1] It is advisable to determine the optimal excitation and emission wavelengths for your specific imaging setup.

Q4: Can this compound be used for live-cell imaging?

A4: Yes, it can be used for live-cell imaging. However, it is important to be mindful of potential phototoxicity. Use the lowest possible excitation light intensity and exposure time to minimize cell damage.

Q5: How does the insertion of this compound affect membrane properties?

A5: As a cholesterol analog, its insertion can influence membrane fluidity and the organization of lipid rafts. The bulky anthracene group may cause some perturbation of the membrane packing.[1] It is important to consider these potential effects when interpreting experimental results.

Q6: Are there any known effects of this compound on cell signaling?

A6: While specific studies on this compound are limited, cholesterol and its analogs are known to play a role in various signaling pathways. For example, cholesterol can directly interact with proteins and modulate their activity, and it is a key component of lipid rafts which are platforms for signaling complexes. High levels of cholesterol have been linked to the activation of pathways such as the Wnt signaling pathway.[2] Therefore, it is plausible that the introduction of this analog could have an impact on cellular signaling, and appropriate controls should be included in experiments.

Section 3: Data Presentation

Table 1: Recommended Starting Parameters for Cell Labeling

ParameterRecommended RangeNotes
Stock Solution Solvent Ethanol or DMSOEnsure high purity
Stock Solution Conc. 1 - 10 mMStore protected from light
Working Concentration 1 - 10 µMTitrate for optimal results
Final Solvent Conc. < 0.5%Minimize cytotoxicity
Incubation Temperature 37°C (live cells) or 4°C (inhibit endocytosis)
Incubation Time 15 - 60 minutesOptimize for your cell type
Excitation Wavelength ~350 - 390 nmDetermine optimum empirically
Emission Wavelength ~410 - 440 nmDetermine optimum empirically

Section 4: Experimental Protocols

4.1 Protocol: Preparation of this compound for Cell Labeling

  • Prepare Stock Solution:

    • Weigh out a small amount of this compound powder.

    • Dissolve it in high-purity ethanol or DMSO to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Working Solution:

    • Warm the stock solution to room temperature.

    • Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM). It is critical to add the stock solution to the medium while vortexing to prevent precipitation.

4.2 Protocol: Labeling Live Cells with this compound

  • Cell Culture:

    • Plate your cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Remove the culture medium from the cells.

    • Add the freshly prepared working solution of this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed, probe-free medium or a suitable buffer (e.g., HBSS).

  • Imaging:

    • Add fresh, probe-free medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the anthracene fluorophore.

4.3 Protocol: Control Experiments

  • Vehicle Control: Treat a sample of cells with the same concentration of the organic solvent (e.g., DMSO) used in the labeling protocol to assess any effects of the solvent on cell morphology and viability.

  • Unlabeled Control: Image a sample of untreated cells to determine the level of autofluorescence.

  • Viability Assay: Perform a viability assay (e.g., trypan blue exclusion, Live/Dead stain) on both labeled and control cells to ensure that the labeling protocol is not causing significant cytotoxicity.

Section 5: Signaling Pathway Considerations

The insertion of a cholesterol analog can potentially perturb signaling pathways that are sensitive to the lipid composition and organization of the plasma membrane.

Potential Signaling Pathways Affected:

  • Lipid Raft-Mediated Signaling: Lipid rafts are cholesterol-rich microdomains that serve as platforms for various signaling molecules. The introduction of this compound may alter the formation and stability of these rafts, thereby affecting downstream signaling.

  • Receptor Tyrosine Kinase (RTK) Signaling: The activity of many RTKs is modulated by the lipid environment of the plasma membrane. Changes in membrane fluidity or raft integrity can impact RTK dimerization and activation.

  • G-Protein Coupled Receptor (GPCR) Signaling: The function of many GPCRs is also dependent on the surrounding lipid environment.

  • Wnt Signaling: Cholesterol has been shown to bind to the signaling protein Dishevelled, promoting the canonical Wnt pathway.[2] Introducing a cholesterol analog could potentially interfere with this interaction.

Signaling Pathway Analysis Workflow:

start Insertion of Cholesteryl 9-anthracenecarboxylate membrane_perturbation Membrane Perturbation (Fluidity, Raft Organization) start->membrane_perturbation protein_interaction Direct Interaction with Membrane/Signaling Proteins start->protein_interaction lipid_raft_signaling Altered Lipid Raft Signaling membrane_perturbation->lipid_raft_signaling receptor_activity Modulated Receptor Activity (RTKs, GPCRs) membrane_perturbation->receptor_activity protein_interaction->receptor_activity downstream_pathways Changes in Downstream Signaling Cascades lipid_raft_signaling->downstream_pathways receptor_activity->downstream_pathways phenotypic_outcome Altered Cellular Phenotype downstream_pathways->phenotypic_outcome

Caption: Potential impact on cell signaling pathways.

References

Calibration of Cholesteryl 9-anthracenecarboxylate fluorescence for quantitative measurements.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative measurement of Cholesteryl 9-anthracenecarboxylate fluorescence. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: The optimal excitation and emission wavelengths for this compound are influenced by the solvent environment. For the parent fluorophore, 9-anthracenecarboxylic acid, excitation is typically around 360-380 nm. The emission spectrum may show sharp peaks around 390, 412, and 438 nm in some solvents.[1] It is crucial to determine the optimal wavelengths empirically in your specific experimental system by running excitation and emission scans.

Q2: How does solvent polarity affect the fluorescence of this compound?

A2: The fluorescence of the 9-anthracenecarboxylate moiety is highly sensitive to solvent polarity. Generally, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[1] This is due to the stabilization of the excited state by polar solvent molecules. Therefore, maintaining a consistent solvent environment is critical for quantitative measurements.

Q3: Why is my fluorescence signal non-linear at high concentrations?

A3: Non-linearity at high concentrations can be due to several factors. The 9-anthracenecarboxylic acid moiety is known to form hydrogen-bonded dimers at higher concentrations, which can alter the fluorescence spectrum, often resulting in a broad, red-shifted emission band around 470 nm.[1] This phenomenon, along with inner filter effects, can lead to a non-linear relationship between concentration and fluorescence intensity. It is important to work within a concentration range that exhibits a linear response.

Q4: What are suitable solvents for dissolving this compound?

A4: this compound is soluble in organic solvents. Dimethylformamide (DMF) is a documented solvent.[2] The parent compound, 9-anthracenecarboxylic acid, is soluble in ethanol, DMSO, and dimethyl formamide.[3] Given the cholesteryl group, solubility can also be expected in other non-polar to moderately polar organic solvents like chloroform and dichloromethane. It is advisable to test solubility in your chosen solvent system.

Q5: How can I prevent photobleaching of the sample?

A5: To minimize photobleaching, it is important to reduce the exposure of the sample to the excitation light. This can be achieved by using the lowest possible excitation intensity that provides an adequate signal-to-noise ratio, minimizing the duration of measurements, and using neutral density filters to attenuate the excitation light.[4] Samples should also be protected from ambient light during preparation and storage.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Low or No Fluorescence Signal 1. Incorrect excitation or emission wavelengths.2. Low concentration of the fluorophore.3. Quenching of fluorescence by components in the sample matrix.4. Instrument settings are not optimized (e.g., slit widths are too narrow).5. Photobleaching of the sample.1. Perform excitation and emission scans to determine the optimal wavelengths in your solvent.2. Prepare a fresh, more concentrated sample to verify that the instrument can detect a signal.3. Analyze a blank sample containing all matrix components to check for background fluorescence or quenching.4. Increase the slit widths to allow more light to reach the detector, and optimize the detector gain.5. Prepare a fresh sample and minimize its exposure to light.
Inconsistent or Drifting Readings 1. Temperature fluctuations in the sample chamber.2. Evaporation of the solvent, leading to concentration changes.3. Photodegradation of the sample over time.4. Precipitation of the compound out of solution.1. Allow the instrument and samples to equilibrate to a stable temperature. Use a temperature-controlled cuvette holder if available.2. Use cuvettes with caps to minimize solvent evaporation.3. Take readings quickly after sample preparation and minimize exposure to the excitation source.4. Visually inspect the sample for any precipitate. If necessary, try a different solvent or warm the sample slightly (if it does not affect the assay).
Non-linear Calibration Curve 1. Concentration is too high, leading to inner filter effects or dimer formation.2. The concentration range of the standards is too wide.3. Inaccurate preparation of standard solutions.1. Dilute the standards to a lower concentration range where the response is linear.2. Narrow the concentration range of your standards to the expected range of your unknown samples.3. Carefully re-prepare the standard solutions using calibrated pipettes and high-purity solvent.
Unexpected Peaks in Emission Spectrum 1. Presence of fluorescent impurities in the solvent or sample.2. Dimer formation at higher concentrations, leading to a broad, red-shifted peak.[1]3. Raman scattering from the solvent.1. Run a blank spectrum of the solvent to check for fluorescent impurities.2. Dilute the sample to see if the unexpected peak diminishes.3. The Raman peak is typically at a fixed energy shift from the excitation wavelength. Change the excitation wavelength to see if the peak shifts accordingly.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its fluorescent moiety, 9-anthracenecarboxylic acid.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC42H54O2[2]
Molecular Weight590.89 g/mol [2]
Melting Point196-197 °C[2]

Table 2: Spectroscopic Properties of 9-Anthracenecarboxylic Acid in Different Solvents

Note: This data is for the parent fluorophore and may serve as a starting point for optimizing measurements with this compound.

SolventAbsorption Max (λabs)Emission Max (λem)Stokes Shift (cm⁻¹)
Water333 nm, 345 nm~400 nm3100
EthanolNot specified~388 nm, 412 nm, 440 nm (shoulder), 470 nm (broad)Not specified
AcetonitrileNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol: Preparation of a Calibration Curve

This protocol outlines the steps for creating a standard calibration curve to quantify the concentration of this compound.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable, high-purity solvent (e.g., DMF, chloroform) to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.

    • The concentration range should bracket the expected concentration of the unknown samples and remain within the linear range of the assay. A typical range might be from 0.1 µM to 10 µM.

  • Instrument Setup and Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation and emission wavelengths. If unknown, perform scans to determine the optimal wavelengths for your solvent system.

    • Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to optimize the signal-to-noise ratio.

    • Measure the fluorescence intensity of a solvent blank and subtract this value from all subsequent readings.

    • Measure the fluorescence intensity of each standard, starting with the lowest concentration.

  • Data Analysis:

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Protocol: Measurement of Unknown Samples
  • Sample Preparation:

    • Prepare the unknown samples in the same solvent and at a similar concentration range as the standards.

    • If necessary, dilute the samples to fall within the linear range of the calibration curve.

  • Measurement:

    • Using the same instrument settings as for the calibration curve, measure the fluorescence intensity of the unknown samples.

    • Remember to subtract the solvent blank reading.

  • Concentration Determination:

    • Use the equation from the linear regression of the calibration curve to calculate the concentration of the unknown samples from their fluorescence intensity.

Visualizations

Experimental_Workflow Experimental Workflow for Quantitative Fluorescence Measurement cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Create Standard Dilutions stock->standards instrument Instrument Setup & Warm-up standards->instrument unknowns Prepare Unknown Samples unknowns->instrument blank Measure Solvent Blank instrument->blank measure_std Measure Standards blank->measure_std measure_unk Measure Unknowns measure_std->measure_unk plot Plot Calibration Curve measure_std->plot calculate Calculate Unknown Concentration measure_unk->calculate regress Perform Linear Regression plot->regress regress->calculate

Caption: Workflow for quantitative analysis using this compound.

logical_relationships Factors Affecting Fluorescence Measurements measurement Accurate Fluorescence Measurement instrument Instrumental Parameters instrument->measurement wavelengths Excitation/Emission Wavelengths instrument->wavelengths slits Slit Widths instrument->slits lamp Lamp Stability instrument->lamp sample Sample Properties sample->measurement concentration Concentration sample->concentration solvent Solvent Polarity sample->solvent impurities Impurities/Quenchers sample->impurities photostability Photostability sample->photostability environment Environmental Factors environment->measurement temperature Temperature environment->temperature light Ambient Light environment->light

Caption: Factors influencing the accuracy of fluorescence measurements.

References

Minimizing phototoxicity of Cholesteryl 9-anthracenecarboxylate in live-cell imaging.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols for minimizing the phototoxicity of Cholesteryl 9-anthracenecarboxylate during live-cell imaging experiments. As a fluorescent analog of cholesterol, this probe is valuable for studying lipid trafficking and membrane dynamics; however, its anthracene moiety can induce significant phototoxicity if imaging conditions are not optimized.

Troubleshooting Guide

This guide addresses common issues encountered during live-cell imaging with this compound.

Problem / Observation Potential Cause Recommended Solution
Rapid Cell Death or Stress (e.g., membrane blebbing, shrinkage, detachment) after brief illumination.Excessive Light Exposure: The total dose of light is too high, causing rapid generation of reactive oxygen species (ROS) and cellular damage.[1][2]Reduce Light Dose: 1. Decrease the excitation light intensity to the lowest level that provides a usable signal.[3] 2. Use the shortest possible exposure time.[2] 3. Increase the time interval between acquisitions in a time-lapse series. 4. Use a high-sensitivity camera to detect faint signals, reducing the need for intense light.[2][4]
High Probe Concentration: Excess probe can lead to higher ROS production and artifacts.Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration that yields a sufficient signal-to-noise ratio (SNR).
Fast Photobleaching The fluorescent signal disappears quickly, preventing long-term imaging.High ROS Production: The same ROS that cause phototoxicity also destroy the fluorophore.[5] Photobleaching is often an indicator of ongoing phototoxicity.[5]Modify Imaging Medium: 1. Use a phenol red-free imaging medium, as phenol red can contribute to background and ROS generation.[2] 2. Supplement the medium with antioxidants like Trolox or ascorbic acid to neutralize ROS.[5][6] 3. Consider using commercially available antifade reagents designed for live-cell imaging.[7]
High Background Fluorescence The signal from the cells is difficult to distinguish from the background, requiring higher excitation power.Incomplete Washout: Unbound probe remaining in the medium contributes to background fluorescence.Improve Washing Steps: After incubation, wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound probe.
Autofluorescence: Cellular components (e.g., flavins) are fluorescing.Optimize Filter Sets: Use narrow band-pass emission filters to specifically collect the signal from the anthracene probe and exclude autofluorescence.
Inconsistent or Artifactual Staining The probe is localizing to unexpected organelles or forming aggregates.Probe Precipitation: this compound is highly hydrophobic and may precipitate if not properly solubilized and delivered to cells.Improve Probe Delivery: Ensure the probe is fully dissolved in its stock solvent (e.g., ethanol or DMSO) before diluting into the medium. Consider using a carrier like cyclodextrin for more efficient delivery.
Photodamage-Induced Artifacts: Intense light can damage membranes, leading to probe mislocalization.Implement Controls: Image cells stained with the probe but kept in the dark to see if localization patterns differ. This helps distinguish staining artifacts from phototoxicity-induced changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phototoxicity with this compound? The phototoxicity of anthracene-based probes primarily stems from the generation of cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen and hydroxyl radicals, upon excitation with light.[1][8][9] The excited anthracene fluorophore can transfer energy to molecular oxygen, creating these highly reactive molecules that damage cellular components like lipids, proteins, and DNA.[8][9] Additionally, anthracene itself can be converted into toxic photoproducts upon irradiation.[8]

Q2: How can I determine if my cells are suffering from phototoxicity? Look for morphological and functional signs of cell stress. Morphological indicators include membrane blebbing, cell shrinkage, vacuole formation, and detachment from the substrate. A key functional indicator is the arrest of dynamic processes, such as cell division or motility. For a definitive test, run parallel control experiments:

  • Control A: Image unstained cells using the same illumination settings.

  • Control B: Stain cells with the probe but do not expose them to excitation light.

  • Control C: Stain and image cells under your optimized, low-light conditions. Compare the health and behavior of cells across these conditions.[1][6]

Q3: What is "Illumination Overhead" and how does it contribute to phototoxicity? Illumination overhead is the period when the sample is being illuminated by the excitation light, but the camera is not actively acquiring the emission signal.[10][11] This often happens due to delays in hardware components like mechanical shutters.[4] This "wasted" light exposure contributes to the total light dose delivered to the sample, increasing both phototoxicity and photobleaching without generating any usable data.[10] Using fast, TTL-triggered LED light sources can eliminate this overhead.[4]

Q4: Can changing the imaging medium help reduce phototoxicity? Yes, significantly. Standard culture media can contain components like riboflavin and phenol red that act as photosensitizers, exacerbating ROS production.[6] Switching to a specialized, phenol red-free imaging medium designed to have low autofluorescence is highly recommended.[2] Furthermore, supplementing this medium with antioxidants like Trolox (a water-soluble vitamin E analog) or ascorbic acid can help neutralize ROS as they are formed, protecting the cells.[5][6]

Q5: Which is better for reducing phototoxicity: shorter exposure with high-intensity light or longer exposure with low-intensity light? For the same total number of photons (i.e., same signal level), a longer exposure time with lower excitation intensity is generally less damaging to cells.[4] This is because high-intensity light can lead to non-linear damage mechanisms and generates a higher instantaneous concentration of ROS that can overwhelm the cell's natural antioxidant defenses.[6] However, for imaging very fast dynamic processes, a short exposure time is necessary, which requires careful optimization of the light intensity.[10]

Quantitative Data Summaries

The following tables are provided as examples to guide your experimental optimization. The specific values will depend on your cell type, microscope system, and experimental goals.

Table 1: Example Data for Optimizing Illumination Settings

Excitation Power (% of Max)Exposure Time (ms)Avg. Cell Viability after 1 hr (%)Signal-to-Noise Ratio (SNR)
50%50035%30.2
20%50078%15.1
10%50094%8.5
10% 1000 92% 14.8
5%100096%7.9

In this example, 10% excitation power with a 1000 ms exposure provides the best balance between maintaining high cell viability and achieving an acceptable SNR.

Table 2: Example Data for Evaluating Antioxidant Efficacy

ConditionAntioxidantCell Viability after 1 hr (%)Photobleaching Half-life (scans)
Control (Imaging Medium)None65%25
Experimental2 mM Ascorbic Acid85%40
Experimental500 µM Trolox91%55

This example demonstrates that supplementing the imaging medium with an antioxidant like Trolox can significantly improve cell viability and fluorophore stability.

Experimental Protocols

Protocol 1: General Protocol for Staining Live Cells

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for high-resolution imaging. Culture cells to a confluence of 50-70%.

  • Probe Preparation: Prepare a 1-5 mM stock solution of this compound in a suitable solvent (e.g., high-quality DMSO or ethanol). Store protected from light.

  • Staining Solution: Warm phenol red-free imaging medium to 37°C. Just before use, dilute the stock solution into the pre-warmed medium to the desired final concentration (typically start with a range of 1-10 µM). Vortex briefly to mix.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

  • Wash and Image: Aspirate the staining solution and wash the cells twice with pre-warmed imaging medium (consider supplementing with an antioxidant). Add fresh imaging medium to the dish and proceed immediately to imaging.

Protocol 2: Workflow for Optimizing Imaging Parameters

  • Define Imaging Needs: Determine the required spatial and temporal resolution for your experiment. This will dictate the minimum acceptable exposure time.[10]

  • Start Low: Begin with the lowest possible excitation light intensity (e.g., 1-5%) and a moderate exposure time (e.g., 200-500 ms).

  • Assess Signal: Acquire a test image. If the signal is too weak (low SNR), first try increasing the exposure time.

  • Balance Exposure and Intensity: If increasing the exposure time leads to motion blur in dynamic samples, you will need to increase the excitation intensity. Increase intensity in small increments until an acceptable SNR is achieved.

  • Minimize Frequency: For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the biological process of interest.

  • Assess Cell Health: Once you have settings that provide an acceptable image, run a longer time-lapse experiment (e.g., 30-60 minutes) and monitor the cells for any signs of phototoxicity as described in the FAQ section. If you observe stress, you must further reduce the light dose.

Visualizations

phototoxicity_pathway cluster_light Light Interaction cluster_ros ROS Generation cluster_damage Cellular Damage Probe_GS Probe (Ground State) Probe_ES Probe (Excited State) Probe_GS->Probe_ES Excitation Light (hν) Probe_ES->Probe_GS Fluorescence ROS Reactive Oxygen Species (¹O₂, •OH) Probe_ES->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA Apoptosis Apoptosis / Necrosis Lipids->Apoptosis Proteins->Apoptosis DNA->Apoptosis

Caption: Mechanism of anthracene-induced phototoxicity.

imaging_workflow cluster_opt Optimization Loop prep 1. Prepare Cells & Staining Solution stain 2. Stain Cells & Wash prep->stain setup 3. Place on Microscope (Use appropriate imaging medium) stain->setup start 4. Set Minimal Light (Lowest power, shortest exposure) setup->start acquire 5. Acquire Test Image start->acquire check_snr 6. Is SNR acceptable? acquire->check_snr increase_exp Increase Exposure Time check_snr->increase_exp No check_health 7. Assess Cell Health (Time-lapse viability check) check_snr->check_health Yes increase_exp->acquire increase_pwr Increase Excitation Power increase_pwr->acquire check_health->start Toxicity Signs check_health->increase_pwr Motion Blur final 8. Final Parameters Set check_health->final Health OK acquire_final 9. Acquire Experimental Data final->acquire_final

Caption: Workflow for minimizing phototoxicity.

troubleshooting_tree start Start Imaging q_cells_dying Are cells showing stress or dying? start->q_cells_dying a_reduce_light Reduce Light Dose: - Lower Power - Shorter Exposure - Add Antioxidants q_cells_dying->a_reduce_light Yes q_signal_weak Is signal weak or photobleaching fast? q_cells_dying->q_signal_weak No a_reduce_light->start Re-evaluate a_optimize_probe Optimize Probe: - Check Concentration - Use Antifade/Antioxidants q_signal_weak->a_optimize_probe Yes q_high_bg Is background high? q_signal_weak->q_high_bg No a_optimize_probe->start Re-evaluate a_improve_wash Improve Wash Steps Use Phenol-Free Medium Check Filters q_high_bg->a_improve_wash Yes end Image Quality is Good Proceed with Experiment q_high_bg->end No a_improve_wash->start Re-evaluate

Caption: Troubleshooting decision tree for live-cell imaging.

References

Best practices for handling and storing Cholesteryl 9-anthracenecarboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experiments involving Cholesteryl 9-anthracenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent derivative of cholesterol. It consists of a cholesterol molecule esterified with 9-anthracenecarboxylic acid. This modification allows it to be used as a fluorescent probe in various biological and materials science applications, such as studying membrane dynamics, cholesterol transport, and the formation of liquid crystals.

Q2: What are the primary applications of this compound?

Its primary applications include:

  • Fluorescent membrane labeling: To visualize and study the structure and function of cellular membranes.

  • Cholesterol transport studies: To track the movement of cholesterol within and between cells.

  • Liquid crystal research: As a component in liquid crystal formulations.

Q3: How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

Storage FormatRecommended TemperatureDurationNotes
Solid (as received)-20°CLong-termProtect from light.
Stock Solution (in DMSO or ethanol)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution (in DMSO or ethanol)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in a variety of organic solvents.[2] The choice of solvent will depend on the specific experimental application.

SolventSolubilityCommon Use
Dimethylformamide (DMF)SolubleStock solutions
Dimethyl sulfoxide (DMSO)SolubleStock solutions for cell-based assays
EthanolSolubleStock solutions

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal

Possible Causes:

  • Incorrect filter set: The excitation and emission wavelengths of the microscope filters do not match the spectral properties of the anthracene fluorophore.

  • Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.[3][4]

  • Low concentration: The concentration of the probe in the sample is too low to be detected.

  • Quenching: The fluorescence of the probe is being quenched by other molecules in the sample or by self-quenching at high concentrations.

Solutions:

  • Verify filter compatibility: Ensure your microscope's filter set is appropriate for the excitation and emission maxima of this compound (Anthracene derivatives typically have excitation in the UV range, ~360-380 nm, and emission in the blue range, ~400-450 nm).

  • Minimize light exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only expose the sample to light when acquiring an image.[3]

  • Use antifade reagents: For fixed samples, use a mounting medium containing an antifade reagent.[5]

  • Optimize concentration: Perform a concentration titration to find the optimal balance between signal and potential artifacts.

  • Check for quenching agents: Be aware of potential quenchers in your experimental system.

Issue 2: High Background Fluorescence

Possible Causes:

  • Excess probe: Unbound this compound in the sample.

  • Autofluorescence: Intrinsic fluorescence from cells or other sample components.[6]

  • Contaminated reagents: Solvents or other reagents may be fluorescent.

Solutions:

  • Thorough washing: After labeling, wash the sample sufficiently to remove any unbound probe.

  • Use appropriate controls: Image unlabeled samples to assess the level of autofluorescence.

  • Use high-purity solvents: Ensure that all solvents and reagents are of high purity and are not fluorescent.

Issue 3: Inconsistent or Patchy Staining

Possible Causes:

  • Probe aggregation: this compound may not be fully solubilized, leading to aggregates that bind non-specifically.

  • Uneven sample labeling: The probe may not have had uniform access to all parts of the sample.

Solutions:

  • Ensure complete solubilization: When preparing the working solution, ensure the probe is fully dissolved. Sonication may be helpful.

  • Optimize labeling conditions: Ensure the sample is fully immersed in the labeling solution and consider gentle agitation during incubation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 590.89 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 0.59 mg of this compound and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

G cluster_prep Stock Solution Preparation weigh Weigh Cholesteryl 9-anthracenecarboxylate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C (Protected from light) aliquot->store G cluster_labeling Live Cell Labeling Workflow prepare_working Prepare Working Solution (1-10 µM in serum-free medium) incubate Incubate cells with working solution (15-30 min) prepare_working->incubate wash_cells_pre Wash cells with serum-free medium wash_cells_pre->incubate wash_cells_post Wash cells 3x with fresh medium incubate->wash_cells_post image Image cells wash_cells_post->image G cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting start Start: Problem with Fluorescence Signal check_signal Is the signal low/absent? start->check_signal check_background Is the background high? check_signal->check_background No check_filters Verify microscope filter set check_signal->check_filters Yes improve_washing Increase number/ duration of washes check_background->improve_washing Yes end Problem Resolved check_background->end No reduce_photobleaching Minimize light exposure Use antifade check_filters->reduce_photobleaching optimize_conc Increase probe concentration reduce_photobleaching->optimize_conc optimize_conc->end check_autofluorescence Image unlabeled control improve_washing->check_autofluorescence use_pure_reagents Check solvent/reagent purity check_autofluorescence->use_pure_reagents use_pure_reagents->end

References

Validation & Comparative

A Comparative Guide to Fluorescent Cholesterol Analogs: NBD-Cholesterol vs. Cholesteryl 9-anthracenecarboxylate as Membrane Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of membrane biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying the behavior of lipids within the cell membrane. Cholesterol, a critical component of mammalian cell membranes, is notoriously difficult to study in its native state due to its lack of intrinsic fluorescence. To circumvent this, researchers have developed a variety of fluorescently labeled cholesterol analogs. This guide provides a detailed comparison of two such probes: the widely used 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol (NBD-cholesterol) and the less common Cholesteryl 9-anthracenecarboxylate.

This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to select the appropriate probe for their specific experimental needs. The guide will delve into their photophysical properties, performance in membrane systems, and potential artifacts, supported by experimental data and detailed protocols.

At a Glance: NBD-Cholesterol vs. This compound

While NBD-cholesterol is a well-characterized and extensively used membrane probe, there is a significant lack of published data on the use of this compound for membrane studies. The anthracene moiety itself is a known fluorophore, and its derivatives have been used in fluorescence studies. However, the specific properties and behavior of this compound as a cholesterol analog in a lipid bilayer are not well-documented in the scientific literature. Therefore, this guide will provide a comprehensive overview of NBD-cholesterol and a more limited, speculative comparison for this compound based on the properties of the anthracene fluorophore.

Quantitative Data Summary

The following tables summarize the key photophysical and performance characteristics of NBD-cholesterol. Due to the lack of available data for this compound in membrane environments, a direct quantitative comparison is not possible at this time.

Table 1: Photophysical Properties of NBD-Cholesterol

PropertyValueNotes
Excitation Maximum (λex) ~472 nm[1][2]In DMPC vesicles.
Emission Maximum (λem) ~540 nm[1][2]In DMPC vesicles; the emission is solvent-dependent and shifts to longer wavelengths in more polar environments.[1]
Quantum Yield (Φf) 0.12 - 0.26[3]In lipid bilayers, indicating a relatively polar environment.
Fluorescence Lifetime (τ) Varies (e.g., two components observed in cells)[4][5]Sensitive to the local environment and can be used to distinguish different membrane domains.
Stokes Shift ~68 nmCalculated from excitation and emission maxima.

Table 2: Performance Characteristics of NBD-Cholesterol as a Membrane Probe

CharacteristicDescriptionPotential Artifacts
Environmental Sensitivity The fluorescence of NBD is highly sensitive to the polarity of its surroundings.[6] This allows it to report on the local membrane environment.The bulky NBD group can influence the probe's orientation and partitioning within the membrane, potentially not perfectly mimicking native cholesterol.[7]
Membrane Localization The NBD moiety is typically located in the polar headgroup region of the bilayer.[5]May adopt an "up-side down" orientation compared to native cholesterol.[7]
Phase Partitioning Tends to partition into liquid-disordered (Ld) phases in model membranes.[7]This partitioning behavior may not accurately reflect the distribution of endogenous cholesterol, which is enriched in liquid-ordered (Lo) domains.
Photostability Moderately photostable.[6]Prone to photobleaching under prolonged or intense illumination.

Experimental Protocols

Using NBD-Cholesterol to Monitor Cholesterol Distribution in Model Membranes

This protocol describes the preparation of lipid vesicles containing NBD-cholesterol and subsequent analysis by fluorescence microscopy to observe the partitioning of the probe between different lipid phases.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Egg sphingomyelin (ESM)

  • Cholesterol

  • NBD-cholesterol

  • Chloroform

  • HEPES buffer (10 mM, pH 7.4)

  • Small unilamellar vesicle (SUV) extrusion equipment

  • Fluorescence microscope with appropriate filter sets for NBD (e.g., excitation ~470 nm, emission ~540 nm)

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids (e.g., DOPC, ESM, and cholesterol in a molar ratio that promotes phase separation) and NBD-cholesterol (typically 0.5-1 mol%) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with HEPES buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To create SUVs, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Microscopy Sample Preparation:

    • Prepare supported lipid bilayers (SLBs) by depositing the SUV solution onto a clean glass coverslip.

    • Alternatively, observe giant unilamellar vesicles (GUVs) which can be prepared by electroformation.

  • Fluorescence Imaging:

    • Image the sample using a fluorescence microscope.

    • The fluorescence intensity of NBD-cholesterol will be higher in the liquid-disordered phase compared to the liquid-ordered phase, allowing for visualization of domain separation.

Visualizing Experimental Workflows

Below is a diagram illustrating a typical workflow for studying the effect of a compound on membrane cholesterol distribution using NBD-cholesterol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells or Model Membranes label_nbd Label with NBD-Cholesterol prep_cells->label_nbd treat_compound Treat with Test Compound label_nbd->treat_compound microscopy Fluorescence Microscopy or Spectroscopy treat_compound->microscopy quantify Quantify Fluorescence Intensity/Lifetime microscopy->quantify interpret Interpret Changes in Cholesterol Distribution quantify->interpret

Experimental workflow for NBD-cholesterol based membrane analysis.

Comparative Analysis and Discussion

NBD-Cholesterol: The Workhorse Probe

NBD-cholesterol has been a cornerstone in membrane research for decades due to its environmental sensitivity and commercial availability. Its fluorescence properties are well-documented, making it a reliable tool for qualitative and semi-quantitative studies of cholesterol distribution and dynamics. The sensitivity of its emission spectrum and fluorescence lifetime to the local environment provides valuable information about membrane polarity and lipid packing.[6]

This compound: An Enigmatic Alternative

In stark contrast to NBD-cholesterol, there is a dearth of scientific literature on the use of this compound as a membrane probe. The anthracene moiety is a well-known fluorophore with a characteristic structured emission spectrum. Esters of 9-anthroic acid have been studied for their fluorescent properties, but not specifically in the context of a cholesterol analog within a lipid bilayer.

Based on the properties of other anthracene-based probes, one might speculate that this compound would exhibit excitation in the UV range (around 360-380 nm) and a blue-green emission. The anthracene fluorophore is generally less polar than NBD, which could potentially lead to a different localization and partitioning behavior within the membrane. However, without experimental data, these remain conjectures. The lack of commercial availability and characterization studies suggests that this probe is not a practical alternative to NBD-cholesterol for most researchers at this time.

Other Fluorescent Cholesterol Analogs

It is worth noting that other fluorescent cholesterol analogs have been developed to address the limitations of NBD-cholesterol. These include:

  • BODIPY-cholesterol: Offers high quantum yield and photostability but is also a bulky probe that can perturb the membrane.

  • Dehydroergosterol (DHE): An intrinsically fluorescent sterol that is a closer structural analog of cholesterol. However, it has a low quantum yield and requires UV excitation, which can be damaging to live cells.

  • Pyrene-labeled cholesterol: The pyrene moiety can form excimers at high concentrations, which can be used to study cholesterol clustering.

Conclusion

NBD-cholesterol remains a widely used and valuable tool for studying membrane cholesterol, particularly for its environmental sensitivity. Researchers using this probe should be aware of its potential to perturb the membrane and influence its own distribution. For studies requiring a more faithful mimic of native cholesterol, other probes like DHE might be more suitable, despite their own set of limitations.

This compound, while intriguing in principle, is not a viable option for most researchers due to the lack of available data and commercial sources. Future studies are needed to characterize its properties and determine its utility as a membrane probe. The choice of a fluorescent cholesterol analog will ultimately depend on the specific research question, the experimental system, and a careful consideration of the potential artifacts associated with each probe.

References

Comparison of Cholesteryl 9-anthracenecarboxylate with other fluorescent cholesterol analogs.

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular biology, the study of cholesterol's trafficking and distribution is paramount to understanding numerous physiological and pathological processes. Fluorescent cholesterol analogs have emerged as indispensable tools for visualizing and quantifying these dynamics in live cells. This guide provides a detailed comparison of Cholesteryl 9-anthracenecarboxylate with other commonly used fluorescent cholesterol analogs, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate tool for their specific experimental needs.

Data Presentation: A Head-to-Head Look at Photophysical Properties

The selection of a fluorescent cholesterol analog is often dictated by its photophysical properties, which determine its suitability for different imaging modalities and experimental setups. The following table summarizes the key photophysical parameters of this compound and other popular fluorescent cholesterol analogs. It is important to note that specific photophysical data for this compound is limited in the current literature. Therefore, the data presented here for the anthracene-based probe is based on its fluorophore, 9-anthracenecarboxylic acid, and should be considered an approximation.

Fluorescent AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Key Characteristics
This compound (as 9-anthracenecarboxylic acid) ~365-385~400-450Variable~10-15Environment-sensitive fluorescence, potential for tracking changes in local polarity.
BODIPY-Cholesterol ~490-500~510-520High (~0.9)~5-7Bright and photostable, less sensitive to environmental polarity.
NBD-Cholesterol ~460-470~530-540Moderate~2-8Environment-sensitive fluorescence, widely used but can perturb membrane properties.
Dehydroergosterol (DHE) ~325~375Low~1-3Intrinsic sterol fluorophore, minimally perturbative to membranes, but requires UV excitation and has low brightness.
Cholestatrienol (CTL) ~325~375Low~1-3Intrinsic sterol fluorophore, structurally very similar to cholesterol, but with low quantum yield and UV excitation.

Performance in Cellular Assays: A Comparative Overview

Beyond photophysical properties, the performance of a fluorescent cholesterol analog in cellular assays is a critical selection criterion. This includes its ability to mimic the behavior of endogenous cholesterol, its trafficking itinerary, and its potential to induce artifacts.

Fluorescent AnalogMimicry of Endogenous CholesterolCellular TraffickingPotential for Artifacts
This compound Presumed to be good due to the sterol backbone, but the bulky fluorophore may cause some perturbation.Expected to follow cholesterol trafficking pathways, but specific data is lacking.The large, planar anthracene group may influence membrane packing and interactions.
BODIPY-Cholesterol The BODIPY moiety can alter the biophysical properties of the cholesterol molecule.Generally follows endocytic and trafficking pathways but can show some deviations from endogenous cholesterol.Can form aggregates and may not fully partition into all cholesterol-rich domains.
NBD-Cholesterol The polar NBD group significantly perturbs the cholesterol structure and its membrane behavior.Known to deviate from the trafficking of endogenous cholesterol and can mislocalize.Can significantly alter membrane properties and induce artifacts in cellular morphology and function.
Dehydroergosterol (DHE) Excellent mimic of endogenous cholesterol due to its intrinsic fluorescence and minimal structural modification.Faithfully reports on cholesterol trafficking pathways.Low brightness and photostability can limit its use in long-term imaging experiments. Requires specialized UV imaging setups.
Cholestatrienol (CTL) Excellent mimic of endogenous cholesterol, with a structure very close to the native molecule.Accurately reflects the trafficking of endogenous cholesterol.Similar limitations to DHE, including low quantum yield and the need for UV excitation.

Experimental Protocols

To facilitate the practical application of these fluorescent cholesterol analogs, detailed methodologies for key experiments are provided below.

Protocol 1: Live-Cell Imaging of Fluorescent Cholesterol Analogs

Objective: To visualize the subcellular distribution of fluorescent cholesterol analogs in living cells.

Materials:

  • Fluorescent cholesterol analog of choice (this compound, BODIPY-Cholesterol, NBD-Cholesterol, DHE, or CTL)

  • Mammalian cell line (e.g., CHO, HeLa, or fibroblasts)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Methyl-β-cyclodextrin (MβCD)

  • Confocal microscope equipped with appropriate laser lines and emission filters

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Preparation of Labeling Solution:

    • For dye-labeled analogs (BODIPY-Cholesterol, NBD-Cholesterol, this compound): Prepare a stock solution of the analog in a suitable organic solvent (e.g., ethanol or DMSO). Complex the analog with MβCD in serum-free medium to a final concentration of 1-5 µM for the analog and a 10-fold molar excess of MβCD.

    • For intrinsically fluorescent analogs (DHE, CTL): Prepare a saturated solution of the analog in ethanol. Add a small volume of the ethanolic solution to serum-free medium to achieve a final concentration of 1-5 µg/mL.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the labeling solution for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each analog and cell type.

  • Washing: Wash the cells three times with warm serum-free medium to remove excess fluorescent analog.

  • Imaging: Image the cells immediately using a confocal microscope. Use the appropriate excitation and emission wavelengths for the chosen analog. For DHE and CTL, a UV-capable microscope is required.

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent cholesterol analog. Co-localization with organelle-specific markers can be performed to identify specific compartments.

Protocol 2: Cholesterol Trafficking Assay

Objective: To monitor the intracellular trafficking of fluorescent cholesterol analogs over time.

Materials:

  • Same as in Protocol 1.

  • Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum)

Procedure:

  • Cell Labeling: Label the cells with the fluorescent cholesterol analog as described in Protocol 1.

  • Chase Period: After labeling, wash the cells and incubate them in fresh, complete medium for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C. This allows for the internalization and trafficking of the analog.

  • Co-staining (Optional): During the last 15-30 minutes of the chase period, incubate the cells with an organelle-specific fluorescent marker.

  • Imaging: At each time point, wash the cells and acquire images using a confocal microscope.

  • Data Analysis: Analyze the time-lapse images to track the movement of the fluorescent cholesterol analog between different subcellular compartments. Quantify the co-localization with organelle markers at each time point to determine the trafficking kinetics.

Mandatory Visualizations

To further aid in the understanding of the experimental workflows and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Labeling Cell Labeling Cell Culture->Cell Labeling Labeling Solution Preparation Labeling Solution Preparation Labeling Solution Preparation->Cell Labeling Washing Washing Cell Labeling->Washing Live-Cell Imaging Live-Cell Imaging Washing->Live-Cell Imaging Image Acquisition Image Acquisition Live-Cell Imaging->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Caption: Experimental workflow for comparing fluorescent cholesterol analogs.

Cholesterol_Signaling_Pathway Cholesterol Cholesterol Membrane Rafts Membrane Rafts Cholesterol->Membrane Rafts modulates Receptor Clustering Receptor Clustering Membrane Rafts->Receptor Clustering facilitates Signal Transduction Signal Transduction Receptor Clustering->Signal Transduction initiates Cellular Response Cellular Response Signal Transduction->Cellular Response

Caption: Simplified signaling pathway involving cholesterol in membrane rafts.

Cholesteryl 9-anthracenecarboxylate vs. DHE: A Comparative Guide for Cholesterol Probing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe to elucidate the intricate dynamics of cholesterol in cellular membranes, the choice of molecule is paramount. Dehydroergosterol (DHE) has long been a staple in the field, valued for its structural similarity to cholesterol. However, the potential advantages of other probes, such as Cholesteryl 9-anthracenecarboxylate, warrant a thorough comparison. This guide provides an objective analysis of these two compounds, supported by available experimental data, to inform your selection process.

Executive Summary

Dehydroergosterol (DHE) is a well-characterized fluorescent sterol that faithfully mimics many of cholesterol's biophysical properties and intracellular trafficking pathways.[1][2] Its primary drawbacks are its intrinsic fluorescence in the ultraviolet (UV) spectrum, which can be phototoxic to cells, and its relatively low quantum yield.[3]

This compound, a synthetic molecule, combines the cholesterol backbone with the fluorescent anthracenecarboxylic acid moiety. While the anthracene fluorophore possesses potentially favorable photophysical properties, there is a significant lack of published experimental data characterizing this compound as a cholesterol probe in biological membranes. Therefore, a direct, data-driven comparison of its performance against DHE is not currently possible. This guide presents the established data for DHE and discusses the hypothetical potential of this compound based on the properties of its components.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for DHE and highlights the current knowledge gaps for this compound.

PropertyDehydroergosterol (DHE)This compound
Structure Ergosta-5,7,9(11),22-tetraen-3β-olCholesteryl ester of 9-anthracenecarboxylic acid
Excitation Maxima ~324 nmData not available in published literature
Emission Maxima ~375 nmData not available in published literature
Quantum Yield LowData not available in published literature
Fluorescence Lifetime Data available but varies with environmentData not available in published literature
Cholesterol Mimicry Well-established; replaces up to 90% of endogenous cholesterol without adverse effects.[1]Not experimentally verified in biological membranes.
Cellular Trafficking Co-distributes with endogenous cholesterol.[2]Not experimentally verified.
Phototoxicity Potential for UV-induced cell damage.Dependent on excitation wavelength; likely in the UV-A or near-UV range.
Commercial Availability Readily availableAvailable from chemical suppliers

Experimental Protocols

Detailed Methodology for DHE Labeling of Live Mammalian Cells

This protocol is adapted from established methods for incorporating DHE into the plasma membrane of cultured cells.[4][5]

Materials:

  • Dehydroergosterol (DHE)

  • Ethanol (absolute)

  • Methyl-β-cyclodextrin (MβCD)

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Bovine Serum Albumin (BSA)

  • Cultured mammalian cells on coverslips or in imaging dishes

Procedure:

  • Preparation of DHE Stock Solution: Dissolve DHE in absolute ethanol to a concentration of 1 mg/mL. Store at -20°C in the dark.

  • Preparation of DHE/MβCD Complex:

    • In a glass tube, evaporate a desired amount of the DHE stock solution under a stream of nitrogen gas to form a thin film.

    • Resuspend the DHE film in serum-free cell culture medium containing a pre-warmed solution of 10 mM MβCD. The final DHE concentration is typically in the range of 10-50 µM.

    • Vortex the solution vigorously and incubate at 37°C for 30 minutes to allow for complex formation.

    • Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble DHE crystals.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed serum-free medium.

    • Incubate the cells with the DHE/MβCD complex solution at 37°C for 1-5 minutes. The optimal incubation time should be determined empirically for each cell type.

    • Remove the labeling solution and wash the cells three times with pre-warmed medium containing 1% BSA to remove excess DHE.

    • Replace with fresh, pre-warmed complete culture medium.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a UV excitation source (e.g., ~330-360 nm) and an appropriate emission filter (e.g., ~380-450 nm).

    • Due to the potential for photobleaching and phototoxicity, minimize the exposure time and intensity.

Experimental Protocol for this compound

There are no established and validated protocols in the published scientific literature for the use of this compound as a fluorescent cholesterol probe in biological systems. Researchers interested in using this compound would need to develop and validate their own protocols for membrane incorporation, imaging, and data interpretation.

Visualizing Cholesterol's Role: Signaling Pathways and Experimental Workflow

To provide context for the application of these probes, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving cholesterol and a general workflow for its study.

Cholesterol_Wnt_Signaling cluster_nucleus In the Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP6 LRP6 Co-receptor LRP6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation beta_catenin->nucleus translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Cholesterol Cholesterol Cholesterol->Dishevelled binds to PDZ domain

Caption: Cholesterol's role in the canonical Wnt signaling pathway.

Experimental_Workflow start Start prep_probe Prepare Fluorescent Cholesterol Probe Solution start->prep_probe label_cells Label Live Cells with Probe prep_probe->label_cells wash_cells Wash to Remove Excess Probe label_cells->wash_cells image_cells Fluorescence Microscopy (e.g., Confocal, TIRF) wash_cells->image_cells data_analysis Image and Data Analysis (e.g., Trafficking, Localization) image_cells->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying cholesterol dynamics.

Discussion of Advantages

Dehydroergosterol (DHE)

The primary advantage of DHE is its well-documented ability to mimic cholesterol's behavior in a variety of biological contexts.[1] It has been shown to partition into liquid-ordered domains in model membranes, be a substrate for cholesterol-metabolizing enzymes, and follow the same intracellular trafficking pathways as cholesterol.[2] This high degree of biological fidelity makes it a reliable tool for studying cholesterol dynamics.

This compound: A Theoretical Perspective

In the absence of experimental data, we can only speculate on the potential advantages of this compound based on the properties of its constituent molecules. The anthracene moiety is a well-known fluorophore. Compared to the polyene system in DHE, anthracene-based probes could potentially offer:

  • Different Spectral Properties: The excitation and emission maxima of anthracene are typically in the near-UV to blue region of the spectrum. This might offer an alternative to the deep UV excitation required for DHE, potentially reducing phototoxicity.

  • Environmental Sensitivity: The fluorescence of anthracene and its derivatives can be sensitive to the polarity of their local environment. This property, if present in this compound, could be exploited to report on changes in the membrane environment.

It must be strongly emphasized that these are hypothetical advantages. Without experimental validation of its photophysical properties in membranes and its behavior as a cholesterol mimic, the utility of this compound remains unknown.

Conclusion

For researchers requiring a fluorescent cholesterol analog with well-established biological mimicry and a wealth of supporting literature, DHE remains the probe of choice . Its limitations, particularly its UV excitation and low quantum yield, are known factors that can be accounted for in experimental design.

This compound, while commercially available, is an uncharacterized tool for cholesterol research. Its potential advantages are purely speculative at this point. Significant research would be required to determine its photophysical properties in a membrane environment, its ability to faithfully mimic cholesterol, and its impact on cell viability and function. Until such data becomes available, its use in quantitative studies of cholesterol dynamics carries a high degree of uncertainty. Researchers are therefore advised to rely on validated probes like DHE for their investigations into the cellular roles of cholesterol.

References

Cross-validation of membrane fluidity measurements with Cholesteryl 9-anthracenecarboxylate and laurdan.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fluidity of cellular membranes is a critical parameter influencing a vast array of biological processes, from signal transduction to drug-membrane interactions. The precise measurement of membrane fluidity is therefore a key aspect of cellular biology and drug discovery. This guide provides a detailed comparison of two fluorescent probes, Cholesteryl 9-anthracenecarboxylate (CA) and Laurdan, used to assess membrane fluidity.

Introduction to the Probes

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a widely used fluorescent probe renowned for its sensitivity to the polarity of its membrane environment. This property arises from the solvent relaxation effect around the naphthalene moiety of the probe upon excitation. In more fluid, disordered membranes, water penetration is higher, leading to a red shift in the emission spectrum. Conversely, in more ordered, rigid membranes, the emission is blue-shifted. This spectral shift is quantified by the Generalized Polarization (GP) value.[1][2][3][4]

This compound (CA) is a fluorescent cholesterol analog. It incorporates into membranes, mimicking the behavior of endogenous cholesterol. Its utility as a membrane fluidity probe is based on the measurement of its fluorescence anisotropy (or polarization). The rotational motion of the probe, which is restricted by the viscosity of its microenvironment, is determined by measuring the polarization of its emitted fluorescence. In more fluid membranes, the probe rotates more freely, leading to lower anisotropy values, while in more rigid membranes, its rotation is constrained, resulting in higher anisotropy.

Head-to-Head Comparison: this compound vs. Laurdan

FeatureThis compound (CA)Laurdan
Measurement Principle Fluorescence Anisotropy/PolarizationRatiometric measurement of emission intensity (Generalized Polarization - GP)[1][5]
Probe Type Fluorescent Cholesterol AnalogEnvironment-sensitive dye[1][2][3]
Membrane Localization Mimics cholesterol, likely localizing in both leaflets and potentially associating with lipid rafts.Partitions into the hydrophilic-hydrophobic interface of the phospholipid bilayer.[4]
Information Provided Reports on the rotational mobility of the probe, reflecting the "microviscosity" of the membrane core.Senses the extent of water penetration into the membrane bilayer, reflecting lipid packing and phase state.[1][2][3]
Typical Data Output Steady-state anisotropy (r) or time-resolved anisotropy decay parameters.Generalized Polarization (GP) values ranging from -1 (most fluid) to +1 (most rigid).[1]
Advantages - Directly probes the cholesterol-rich domains. - Anisotropy is less susceptible to artifacts from probe concentration or excitation intensity fluctuations.- High sensitivity to changes in lipid packing and phase transitions.[6] - Ratiometric measurement minimizes artifacts from variations in probe concentration and instrumental factors. - Well-established protocols and extensive literature.[1][2][4][7]
Limitations - Limited literature and established protocols for membrane fluidity studies. - Potential for the bulky anthracene group to perturb the membrane.- Can be sensitive to factors other than fluidity, such as hydration levels. - Photobleaching can be a concern in microscopy applications.

Experimental Protocols

Measuring Membrane Fluidity with Laurdan (Generalized Polarization)

This protocol is adapted from established methods for measuring membrane fluidity in cell suspensions using a fluorescence plate reader.[1][4]

Materials:

  • Laurdan (stock solution in DMSO or ethanol)

  • Cell suspension or liposomes

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in PBS to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Laurdan Staining: Add Laurdan stock solution to the cell suspension to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the stained cells to pellet them and remove the supernatant containing excess probe. Wash the cells twice with PBS.

  • Measurement: Resuspend the final cell pellet in PBS and transfer 200 µL of the suspension to each well of a 96-well plate.

  • Fluorescence Reading: Measure the fluorescence intensity in a plate reader with excitation at 350 nm and emission at 440 nm (I440) and 490 nm (I490).

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)[1][5]

Measuring Membrane Fluidity with this compound (Fluorescence Anisotropy)

This protocol is a generalized procedure for measuring membrane fluidity using fluorescence anisotropy. Specific parameters may require optimization.

Materials:

  • This compound (CA) (stock solution in a suitable organic solvent like chloroform or ethanol)

  • Cell suspension or liposomes

  • PBS or appropriate buffer

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation: For liposomes, CA is typically co-dissolved with lipids in an organic solvent before forming the vesicles. For cells, a solution of CA can be added to the cell suspension and incubated to allow partitioning into the membranes. The optimal concentration and incubation time need to be determined empirically.

  • Sample Preparation: Prepare a dilute suspension of CA-labeled cells or liposomes in a cuvette to minimize light scattering.

  • Anisotropy Measurement:

    • Set the excitation wavelength (around 365 nm for anthracene) and emission wavelength (around 450 nm).

    • Excite the sample with vertically polarized light.

    • Measure the fluorescence intensity of the emitted light through both vertical (IVV) and horizontal (IVH) polarizers.

    • A correction factor (G-factor = IHV / IHH) should be determined using horizontally polarized excitation light to account for instrumental bias.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Visualizing Experimental Workflows and Signaling Pathways

Laurdan_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Cell/Liposome Suspension B Add Laurdan (5-10 µM) A->B C Incubate (30-60 min, 37°C) B->C D Wash to remove excess probe C->D E Resuspend in Buffer D->E F Excite at 350 nm E->F G Measure Emission at 440 nm (I_440) & 490 nm (I_490) F->G H Calculate GP: (I_440 - I_490) / (I_440 + I_490) G->H I Relate GP to Membrane Fluidity H->I

Caption: Experimental workflow for measuring membrane fluidity using Laurdan.

CA_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Incorporate CA into Cells/Liposomes B Excite with Vertically Polarized Light (~365 nm) A->B C Measure Emission Intensity (I_VV and I_VH) B->C E Calculate Anisotropy (r) C->E D Determine G-factor (Instrument Correction) D->E F Relate 'r' to Membrane Rigidity E->F

Caption: Experimental workflow for measuring membrane fluidity using this compound.

Signaling_Pathway cluster_membrane Cell Membrane LR Lipid Raft (More Ordered) Effector Effector Protein LR->Effector Activation nonRaft Non-Raft Region (More Fluid) Receptor Receptor Receptor->LR Recruitment/ Dimerization Response Cellular Response Effector->Response Signal External Signal Signal->Receptor

Caption: Role of membrane fluidity and lipid rafts in signal transduction.

Conclusion

Both this compound and Laurdan are valuable tools for investigating membrane fluidity, each offering distinct advantages. Laurdan, with its well-characterized ratiometric response to membrane polarity, is an excellent choice for studies focusing on lipid packing and phase behavior. CA, as a cholesterol analog, provides a more direct way to probe the dynamics within cholesterol-rich membrane domains using fluorescence anisotropy. The choice between these probes will ultimately depend on the specific research question, the biological system under investigation, and the available instrumentation. For researchers in drug development, understanding how a candidate molecule alters membrane fluidity, as reported by either of these probes, can provide crucial insights into its mechanism of action and potential off-target effects.

References

Navigating the Cellular Sea: A Comparative Guide to Fluorescent Membrane Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the visualization of cellular membranes is paramount to understanding a myriad of biological processes. Fluorescent probes are indispensable tools in this endeavor, yet their selection requires careful consideration of their individual characteristics and limitations. This guide provides a critical comparison of Cholesteryl 9-anthracenecarboxylate against established fluorescent membrane probes, Laurdan and 1,6-diphenyl-1,3,5-hexatriene (DPH), offering a comprehensive overview to inform your experimental design.

This compound is a fluorescent cholesterol analog employed to study membrane fluidity and lipid raft organization. Its structural similarity to cholesterol allows it to mimic the behavior of the endogenous lipid, theoretically providing a direct readout of cholesterol-rich domains. However, its utility is hampered by several limitations, particularly when compared to more extensively characterized probes.

Performance Comparison: A Quantitative Look

To facilitate a direct comparison, the key photophysical properties of this compound, Laurdan, and DPH are summarized below. These parameters are crucial in determining a probe's suitability for specific applications, influencing signal strength, sensitivity to the local environment, and temporal resolution in fluorescence microscopy techniques.

PropertyThis compoundLaurdan1,6-Diphenyl-1,3,5-hexatriene (DPH)
Quantum Yield (Φ) Not definitively reported (estimated to be low to moderate based on similar anthracene derivatives)0.61[1]~0.78 (in cyclohexane)[2]
Fluorescence Lifetime (τ) ~3.66 ns (in ethanol)2.8 - 5.1 ns (membrane dependent)[3]6 - 11 ns (membrane dependent)[3][4]
Excitation Max (λex) ~360-380 nm~366 nm[1]~350 nm
Emission Max (λem) ~450-500 nm440 nm (ordered phase) to 490 nm (disordered phase)[1]~430 nm
Primary Application Lipid Raft/Cholesterol Domain ImagingMembrane Fluidity and Lipid Raft ImagingMembrane Fluidity/Anisotropy
Key Advantage Structural analog of cholesterolHigh sensitivity to membrane polarity/phaseHigh quantum yield and long lifetime
Key Limitation Limited photophysical data, potential for aggregation and altered partitioningLess direct structural mimic of membrane lipidsLow water solubility, can perturb membrane structure

Deciphering the Data: Limitations of this compound

The primary limitation of this compound is the scarcity of comprehensive photophysical data. The absence of a definitive quantum yield makes it challenging to predict its brightness and signal-to-noise ratio in imaging experiments. While its fluorescence lifetime has been measured in ethanol, its behavior within the complex and heterogeneous environment of a cell membrane is not well-characterized.

Furthermore, the bulky anthracene moiety may influence its partitioning into different lipid phases, potentially not perfectly replicating the behavior of native cholesterol. This can lead to artifacts and misinterpretation of the true organization of lipid microdomains. In contrast, Laurdan's sensitivity to the polarity of its environment, reflected in its spectral shift, provides a more established method for probing the physical state of the membrane.[1] DPH, with its high quantum yield and long fluorescence lifetime, excels in fluorescence anisotropy measurements to determine membrane fluidity.[2]

Experimental Protocols: A Guide to Comparative Analysis

To enable researchers to perform their own comparative studies, detailed protocols for key experiments are provided below.

I. Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard (e.g., quinine sulfate or DPH).

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol or cyclohexane)

  • Fluorescent standard with known quantum yield (e.g., DPH in cyclohexane, Φ = 0.78)

  • Sample fluorescent probe

Procedure:

  • Prepare a series of dilutions for both the standard and the sample probe in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

II. Determination of Lipid Raft Partitioning using Fluorescence Correlation Spectroscopy (FCS)

This protocol describes how to assess the partitioning of a fluorescent probe into lipid rafts in living cells by measuring its diffusion characteristics.

Materials:

  • Confocal laser scanning microscope equipped with an FCS module

  • Cell culture reagents

  • Live-cell imaging chamber

  • Fluorescent probes (this compound, Laurdan, DPH)

  • Lipid raft marker (e.g., cholera toxin subunit B conjugated to a fluorescent dye)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the fluorescent probe at an appropriate concentration and for a sufficient duration to allow for membrane incorporation.

    • For positive control, co-label cells with a known lipid raft marker.

  • FCS Data Acquisition:

    • Mount the live-cell imaging chamber on the microscope stage and maintain physiological conditions (37°C, 5% CO2).

    • Position the laser focus at the plasma membrane of a cell.

    • Record the fluorescence fluctuations over time for a duration of 30-60 seconds. Repeat measurements on multiple cells and different regions of the plasma membrane.

  • Data Analysis:

    • Generate autocorrelation curves from the fluorescence fluctuation data.

    • Fit the autocorrelation curves with appropriate diffusion models (e.g., two-dimensional diffusion) to extract the diffusion coefficient (D) and the number of fluorescent particles in the confocal volume.

    • Compare the diffusion coefficients of the different probes. Slower diffusion is indicative of partitioning into more ordered and viscous lipid raft domains.

Visualizing the Landscape: Signaling Pathways in Lipid Rafts

Fluorescent probes are often used to investigate the role of lipid rafts as platforms for cellular signaling. The following diagrams, generated using the DOT language, illustrate the involvement of lipid rafts in key immune signaling pathways.

T_Cell_Receptor_Signaling cluster_raft Lipid Raft cluster_non_raft Non-Raft Membrane TCR TCR Lck Lck (active) TCR->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT SLP76 SLP-76 LAT->SLP76 Recruits ZAP70->LAT Phosphorylates Downstream Signaling Downstream Signaling SLP76->Downstream Signaling Activates CD45 CD45 Lck_inactive Lck (inactive) CD45->Lck_inactive Dephosphorylates Antigen Antigen-MHC Antigen->TCR Binding

Caption: T-Cell Receptor (TCR) signaling cascade initiated within a lipid raft.

B_Cell_Receptor_Signaling cluster_raft Lipid Raft cluster_non_raft Non-Raft Membrane BCR BCR Lyn Lyn (active) BCR->Lyn Activation Syk Syk BCR->Syk Recruits & Activates Lyn->BCR Phosphorylates ITAMs BLNK BLNK Syk->BLNK Phosphorylates Downstream Signaling Downstream Signaling BLNK->Downstream Signaling Activates CD45_B CD45 CD45_B->Lyn Dephosphorylates Antigen_B Antigen Antigen_B->BCR Clustering

Caption: B-Cell Receptor (BCR) signaling initiated upon antigen binding and clustering in a lipid raft.

IgE_Receptor_Signaling cluster_raft Lipid Raft FceRI FcεRI-IgE Lyn_IgE Lyn (active) FceRI->Lyn_IgE Activation Syk_IgE Syk FceRI->Syk_IgE Recruits & Activates Lyn_IgE->FceRI Phosphorylates ITAMs LAT_IgE LAT Syk_IgE->LAT_IgE Phosphorylates Mast Cell Degranulation Mast Cell Degranulation LAT_IgE->Mast Cell Degranulation Initiates Allergen Allergen Allergen->FceRI Cross-linking

Caption: IgE receptor (FcεRI) signaling in mast cells, triggered by allergen cross-linking within a lipid raft.

Conclusion and Future Directions

While this compound holds promise as a structural mimic of cholesterol for membrane studies, its significant limitations, primarily the lack of comprehensive photophysical characterization, warrant caution. For robust and reproducible studies of membrane fluidity and lipid raft dynamics, established probes such as Laurdan and DPH currently offer more reliable and well-understood alternatives.

Future research should focus on a thorough characterization of the photophysical properties of this compound in model membranes and living cells. Such data is essential to validate its utility and to understand how its fluorescent properties report on the complex and dynamic lipid environment of the cell membrane. Until then, researchers should carefully consider the trade-offs between the structural analogy of this compound and the well-defined performance of alternative fluorescent probes.

References

Correlative Imaging: A Comparative Guide to Cholesteryl 9-anthracenecarboxylate and Other Cellular Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging, Correlative Light and Electron Microscopy (CLEM) offers a powerful approach to bridge the gap between dynamic cellular processes and their ultrastructural context. The choice of a suitable fluorescent probe is paramount for successful CLEM experiments. This guide provides a detailed comparison of Cholesteryl 9-anthracenecarboxylate, a fluorescent cholesterol analog, with other commonly used cellular markers for correlative imaging.

This guide will objectively compare the performance of this compound with alternative probes, supported by available experimental data and established principles of fluorescence and electron microscopy. While direct correlative imaging data for this compound is limited in the current scientific literature, this guide extrapolates its potential performance based on the known properties of its constituent molecules—cholesterol and anthracene.

Introduction to Correlative Imaging

Correlative Light and Electron Microscopy (CLEM) is a cutting-edge imaging technique that combines the advantages of fluorescence light microscopy (LM) and transmission electron microscopy (TEM).[1][2][3] LM allows for the dynamic, real-time visualization of specific molecules or organelles within living or fixed cells using fluorescent probes.[1] In contrast, TEM provides high-resolution ultrastructural details of the cellular architecture. By combining these two modalities, researchers can first identify a region of interest based on a fluorescent signal and then investigate the same region at the nanometer scale to understand its precise structural context.[1][2]

A significant challenge in CLEM is the preservation of both the fluorescent signal and the cellular ultrastructure throughout the sample preparation process for electron microscopy, which often involves harsh chemical fixation, dehydration, and embedding in resin.[4][5][6] The ideal fluorescent probe for CLEM should not only be bright and photostable but also withstand these demanding preparation steps. Furthermore, for some applications, the probe itself should ideally be electron-dense to be directly visible in the electron microscope.

Comparison of this compound with Other Cellular Markers

This compound is a fluorescent analog of cholesterol, a vital component of cellular membranes. The anthracene moiety provides the fluorescence, while the cholesteryl group directs its localization to cholesterol-rich domains within the cell. Its utility in CLEM is evaluated in comparison to other widely used cellular markers, including fluorescent proteins (e.g., GFP) and other small molecule dyes like BODIPY-cholesterol.

FeatureThis compound (Inferred)Genetically Encoded Fluorescent Proteins (e.g., GFP)Small Molecule Dyes (e.g., BODIPY-cholesterol)
Specificity High for cholesterol-rich domainsHigh, protein-specificHigh, target-specific
Delivery Method Exogenous additionGenetic transfection/transductionExogenous addition
Live-Cell Imaging YesYesYes
Photostability ModerateVariable, prone to photobleachingGenerally high
Fluorescence Retention after EM Processing Likely low to moderate; anthracene fluorescence is sensitive to osmium tetroxide.[4][5]Some variants are engineered for better retention.[7]Some red-shifted dyes show good retention.[4][5]
Electron Density LowLowLow
Size SmallLarge (can affect protein function)Small

Key Considerations:

  • Fluorescence Preservation: A major hurdle for using many fluorescent probes in CLEM is the quenching of their signal by osmium tetroxide, a common fixative and staining agent for electron microscopy.[4][5] While some red-shifted dyes and specific fluorescent proteins have shown resistance, the fluorescence of blue-emitting fluorophores like anthracene is often significantly diminished.[4]

  • Electron Density: Most fluorescent probes, including this compound, are composed of light atoms and therefore have low electron density, making them difficult to visualize directly in the electron microscope.[8] This necessitates the use of indirect methods, such as immunogold labeling, to localize the molecule of interest at the ultrastructural level.

Experimental Protocols

Detailed methodologies are crucial for reproducible CLEM experiments. Below are generalized protocols for cell staining and a comprehensive CLEM workflow, which can be adapted for specific probes and cell types.

Protocol 1: Staining Cells with this compound (Hypothetical)

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like DMSO or ethanol)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Coverslips suitable for microscopy

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of this compound in cell culture medium. The final concentration will need to be optimized but typically ranges from 1-10 µg/mL. It is crucial to ensure the probe is well-solubilized to avoid aggregation.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, wash the cells three times with warm PBS to remove excess probe.

  • Imaging (Live-cell): For live-cell imaging, mount the coverslip on a slide with a drop of imaging buffer and proceed to the fluorescence microscope.

  • Fixation (for CLEM): For CLEM experiments, proceed immediately to the fixation step as outlined in the CLEM workflow.

Protocol 2: General Correlative Light and Electron Microscopy (CLEM) Workflow

This protocol outlines the key steps for performing a CLEM experiment, from live-cell imaging to electron microscopy.

Materials:

  • Cells grown on gridded coverslips (for easy relocation of the region of interest)

  • Fluorescent probe of choice

  • Fixatives: Glutaraldehyde, Paraformaldehyde, Osmium Tetroxide

  • Dehydration series: Ethanol or acetone

  • Embedding resin (e.g., Epon)

  • Uranyl acetate and lead citrate (for post-staining)

Procedure:

  • Fluorescence Microscopy (Live or Fixed):

    • Image the fluorescently labeled cells using a fluorescence microscope.

    • Identify and capture images of the cells or regions of interest.

    • Record the coordinates of the region of interest using the grid on the coverslip.

  • Chemical Fixation:

    • Fix the cells with a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer). The fixation time will depend on the cell type.

    • Critical Step: This step is crucial for preserving the cellular ultrastructure.

  • Post-fixation with Osmium Tetroxide:

    • Post-fix the cells with osmium tetroxide. This step enhances contrast for electron microscopy but can quench the fluorescence of many probes.[4][5]

    • Optimization: The concentration and duration of osmium tetroxide treatment may need to be adjusted to balance ultrastructural preservation and fluorescence retention.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol or acetone.

  • Resin Infiltration and Embedding:

    • Infiltrate the samples with embedding resin and polymerize it.

  • Relocation and Sectioning:

    • Relocate the previously imaged region of interest on the embedded sample using the grid pattern.

    • Carefully trim the block and cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Post-staining:

    • Stain the ultrathin sections with uranyl acetate and lead citrate to further enhance contrast.

  • Electron Microscopy:

    • Image the sections in a transmission electron microscope.

  • Correlation:

    • Correlate the fluorescence and electron microscopy images using landmarks such as the grid bars, cell shape, or other identifiable features.

Visualizing the Workflow

To better understand the relationships and steps involved in a typical CLEM experiment, the following diagrams have been generated using the DOT language.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Sample Preparation cluster_EM_Imaging Electron Microscopy LiveCell Live Cell Imaging IdentifyROI Identify Region of Interest LiveCell->IdentifyROI Fixation Chemical Fixation IdentifyROI->Fixation Correlation Image Correlation IdentifyROI->Correlation PostFixation Osmium Tetroxide Post-fixation Fixation->PostFixation Dehydration Dehydration PostFixation->Dehydration Embedding Resin Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Post-staining Sectioning->Staining TEM TEM Imaging Staining->TEM TEM->Correlation

Caption: A flowchart illustrating the major stages of a correlative light and electron microscopy (CLEM) experiment.

Probe_Selection_Logic Start Start: Choose a Probe Question1 Live-cell imaging required? Start->Question1 Question2 High photostability needed? Question1->Question2 Yes FixableDye Consider fixable dyes Question1->FixableDye No Question3 Fluorescence preservation after OsO4 critical? Question2->Question3 Yes Probe1 This compound Question2->Probe1 No Probe2 GFP and variants Question3->Probe2 Partially Probe3 BODIPY-dyes Question3->Probe3 Yes End Optimal Probe Selected Probe1->End Probe2->End Probe3->End FixableDye->End

Caption: A decision-making diagram for selecting a suitable fluorescent probe for a CLEM experiment.

References

Safety Operating Guide

Proper Disposal of Cholesteryl 9-anthracenecarboxylate: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Cholesteryl 9-anthracenecarboxylate, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires adherence to established laboratory waste management protocols.[1] This guide provides essential, step-by-step procedures for the safe and efficient disposal of this compound.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to consult your institution's specific waste management policies and local regulations, as these guidelines take precedence.[1] Always handle chemical waste in a designated and well-ventilated area.

Personal Protective Equipment (PPE):

  • Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from any potential splashes or airborne particles.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C42H54O2
Molecular Weight 590.88 g/mol
Melting Point 196-197 °C (lit.)
Appearance White solid
Solubility Soluble in organic solvents such as DMF.[2] Insoluble in water.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of non-hazardous solid chemical waste like this compound.

  • Container Preparation:

    • If possible, use the original container for disposal.[1]

    • If the original container is not available, select a clean, dry, and chemically compatible container with a secure lid.

    • Ensure the container is free from any residual hazardous chemicals.

  • Packaging the Waste:

    • Carefully transfer the solid this compound waste into the prepared container.

    • Avoid creating dust. If the material is a fine powder, handle it gently to minimize airborne particles.

    • Do not mix with any other chemical waste.[1]

    • Securely close the container lid.

  • Labeling the Container:

    • Clearly label the outer container as "Non-hazardous Waste."

    • Include the full chemical name: "this compound."

    • It is good practice to also add the date of disposal.

  • Final Disposal:

    • Transport the sealed and labeled container to your facility's designated area for non-hazardous solid waste.

    • This may be a specific dumpster or collection point for laboratory waste.[1][3]

    • Do not dispose of this chemical in a standard office or public trash receptacle. Laboratory personnel should be responsible for moving the waste to the designated disposal location.[1][3]

  • Disposal of Empty Containers:

    • An empty container that previously held this compound should be handled as if it contains residual amounts of the chemical.[1]

    • If the container is to be disposed of, it should be fully emptied and the label defaced or removed before placing it in the appropriate laboratory waste stream for non-hazardous materials.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Pre-Disposal Assessment B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Step 2: Prepare a Labeled, Non-Hazardous Waste Container B->C D Step 3: Transfer Waste to Container C->D E Seal the Container Securely D->E F Step 4: Transport to Designated Non-Hazardous Waste Area E->F G End of Process F->G Disposal Complete

Caption: Disposal workflow for this compound.

References

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